molecular formula C4H4BrN3O B581910 3-Amino-6-bromopyrazin-2(1H)-one CAS No. 21943-14-6

3-Amino-6-bromopyrazin-2(1H)-one

Cat. No.: B581910
CAS No.: 21943-14-6
M. Wt: 190
InChI Key: AVYHXGVOSTVAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-bromopyrazin-2(1H)-one (CAS 21943-14-6) is a high-value brominated and amino-functionalized pyrazinone scaffold offered with a typical purity of 98% . This compound is a key synthetic intermediate in organic and medicinal chemistry research, particularly in the development of novel pharmaceutical compounds. The presence of both bromine and amino groups on the pyrazinone core makes it a versatile building block for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, and for further functionalization through nucleophilic substitution . Researchers utilize this chemical in constructing more complex heterocyclic systems. Its structure is a recognized precursor in synthesizing specialized chemical libraries, including pyrazine-based derivatives and other nitrogen-containing heterocycles of research interest . As a reference standard, it aids in the exploration of structure-activity relationships (SAR). Please note that this chemical requires careful handling; procedures should be conducted in a well-ventilated area using suitable protective clothing to avoid contact with skin and eyes and to prevent the formation of dust and aerosols . For storage, keep the container tightly sealed in a dry, cool, and well-ventilated environment . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-bromo-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c5-2-1-7-3(6)4(9)8-2/h1H,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYHXGVOSTVAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696875
Record name 3-Amino-6-bromopyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21943-14-6
Record name 3-Amino-6-bromopyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-6-bromopyrazin-2(1H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-6-bromopyrazin-2(1H)-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences research communities. The document delineates its core chemical and physical properties, expected spectroscopic characteristics, and general synthetic strategies. Emphasis is placed on the molecule's reactivity, particularly its utility as a versatile intermediate for constructing more complex molecules, such as those used in the development of protein degraders.[1] This guide serves as a foundational resource for researchers and drug development professionals aiming to leverage this compound in their synthetic and medicinal chemistry programs.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazinone, a class of heterocyclic compounds that are integral to many biologically active molecules.[2] Its structure incorporates a pyrazine ring with an amino group, a bromine atom, and a ketone functionality, presenting multiple points for synthetic modification. This trifunctional nature makes it a valuable intermediate in synthetic chemistry.

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 21943-14-6[1]
Molecular Formula C₄H₄BrN₃O[1]
Molecular Weight 190.00 g/mol [1]
Appearance Yellow crystalline powder (based on related compounds)[3]
Purity Typically available at ≥95%[1]
Storage Store at 2-8°C, often under an inert atmosphere[4][5]

Spectroscopic Characterization Profile (Expected)

While dedicated, peer-reviewed spectral data for this compound is not widely published, its structure allows for the prediction of key spectroscopic features. Researchers synthesizing or utilizing this compound can use the following expected characteristics as a guide for structural verification.

TechniqueFeatureExpected Characteristics
¹H NMR Aromatic ProtonA single peak (singlet) in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the proton at the C5 position of the pyrazinone ring.
Amine ProtonsA broad singlet corresponding to the two protons of the primary amine (-NH₂). Its chemical shift can vary and it may be exchangeable with D₂O.
Amide ProtonA signal corresponding to the proton on the ring nitrogen (-NH-). Its chemical shift can also be variable and is D₂O exchangeable.
¹³C NMR Carbonyl CarbonA signal in the downfield region (typically δ 150-170 ppm) for the C=O carbon (C2).
Ring CarbonsSignals corresponding to the four unique carbons of the pyrazine ring. The carbon bearing the bromine (C6) would be shifted due to the halogen's electronegativity.
FT-IR N-H StretchingBroad peaks in the 3200-3500 cm⁻¹ region corresponding to the amine and amide N-H bonds.
C=O StretchingA strong, sharp absorption peak around 1650-1700 cm⁻¹ characteristic of the amide/lactam carbonyl group.
C=N/C=C StretchingPeaks in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring stretches.
Mass Spec (LC-MS) Molecular Ion Peak[M+H]⁺ at m/z ≈ 190.96 and [M-H]⁻ at m/z ≈ 188.95, showing a characteristic isotopic pattern (approx. 1:1 ratio for M and M+2 peaks) due to the presence of one bromine atom.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of this compound is not commonly detailed in standard literature. However, a logical retrosynthetic analysis suggests plausible routes based on established heterocyclic chemistry. A common strategy involves the construction of the pyrazinone ring followed by functional group interconversion.

A potential synthetic workflow could involve the cyclization of an appropriate α-amino acid derivative with a glyoxal derivative, followed by bromination and amination steps, or vice-versa. The specific sequence would be optimized to manage regioselectivity and functional group compatibility.

Synthetic_Workflow cluster_0 Potential Synthetic Pathway Start Starting Materials (e.g., Diaminomaleonitrile or Glyoxal derivatives) Step1 Ring Formation: Cyclization to form the pyrazinone core Start->Step1 Intermediate1 Pyrazinone Intermediate Step1->Intermediate1 Step2 Halogenation: Selective bromination (e.g., with NBS) Intermediate1->Step2 Intermediate2 Brominated Pyrazinone Step2->Intermediate2 Step3 Amination: Introduction of the amino group Intermediate2->Step3 Product This compound Step3->Product

Caption: A generalized synthetic workflow for this compound.

Core Reactivity and Role as a Synthetic Intermediate

The true value of this compound for drug development professionals lies in its reactivity. The molecule possesses three key functional handles:

  • The C6-Bromine Atom: This site is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings.[6] This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

  • The C3-Amino Group: The primary amine can act as a nucleophile or be derivatized into amides, sulfonamides, or ureas. It can also be a handle for building out linkers, a critical component in modalities like PROTACs (PROteolysis TArgeting Chimeras), which aligns with its classification as a "Protein Degrader Building Block".[1]

  • The N1-Amide Proton: The lactam nitrogen can potentially be alkylated or arylated under appropriate basic conditions, offering another point of diversification.

Caption: Key reactive sites on this compound for derivatization.

Applications in Drug Discovery and Development

The pyrazinone core is a privileged scaffold in medicinal chemistry, appearing in compounds developed as anti-inflammatory agents, such as p38α MAP kinase inhibitors.[2] The specific substitution pattern of this compound makes it an exceptionally useful building block for several cutting-edge therapeutic areas.

  • Protein Degraders (PROTACs): As explicitly noted by suppliers, this molecule is a building block for protein degraders.[1] The amino group can be used to attach a linker connected to an E3 ligase-binding element, while the bromo-position can be coupled to a warhead that binds the protein of interest.

  • Kinase Inhibitors: The pyrazine scaffold is a common feature in kinase inhibitors.[2] The ability to rapidly diversify the C6 position via cross-coupling allows for efficient exploration of the chemical space around the ATP-binding pocket of target kinases.

  • Antimicrobial Agents: Pyrazinamide is a cornerstone of tuberculosis treatment, and novel pyrazinamide derivatives continue to be explored for antimicrobial activity.[7] This building block provides a platform for creating new analogs with potentially improved efficacy or resistance profiles.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, field-proven protocol for a Suzuki-Miyaura reaction, illustrating how this building block can be utilized. Note: This is a general procedure and must be adapted and optimized for specific substrates and scales.

Objective: To couple an arylboronic acid to the C6 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Degassing: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is the ultimate authority, data from structurally related aminobromopyridines and pyrazines suggest the following precautions.[8][9][10][11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Inhalation: Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood.[8][11] May cause respiratory irritation.[11]

  • Skin Contact: Avoid contact with skin. May cause skin irritation.[11][12]

  • Eye Contact: Avoid contact with eyes. May cause serious eye irritation.[11]

  • Ingestion: Harmful if swallowed.[8][11] Do not eat, drink, or smoke when using this product.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store at recommended temperatures (2-8°C).[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • PubChem. 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. National Center for Biotechnology Information.
  • CP Lab Chemicals. This compound, min 95%, 250 mg. CP Lab Chemicals.
  • The Royal Society of Chemistry. Supporting Information for a publication. The Royal Society of Chemistry.
  • Angene Chemical. Safety Data Sheet (for N-Boc-2-Amino-6-bromopyridine). Angene Chemical.
  • American Chemical Society Publications. Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex. ACS Publications.
  • Taylor & Francis Online. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][8][13]Oxazin-2(3H)-Ones. Taylor & Francis Online.
  • CP Lab Chemicals. 3-Amino-6-bromopyrazine-2-carboxamide, min 97%, 1 gram. CP Lab Chemicals.
  • AbacipharmTech. 3-Amino-6-bromopyridin-2(1H)-one hydrobromide. AbacipharmTech.
  • Queen's University. Bio NMR spectroscopy. Queen's University.
  • Orion Cientific. This compound , Package: 1g , Laibo Chem. Orion Cientific.
  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. ResearchGate.
  • PubMed. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. National Library of Medicine.
  • MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI.
  • National Institutes of Health. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug. NIH.
  • National Institutes of Health. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. NIH.
  • National Institute of Standards and Technology. 3-Aminopyridine - NIST WebBook. NIST.
  • PubMed. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. National Library of Medicine.
  • Organic Syntheses. 3-aminopyridine - Organic Syntheses Procedure. Organic Syntheses.
  • National Institute of Standards and Technology. 3-Aminoacetophenone - NIST WebBook. NIST.
  • PubChemLite. 3-amino-6-bromopyridin-2-ol (C5H5BrN2O). PubChemLite.
  • National Institute of Standards and Technology. 1,3,5-Triazin-2(1H)-one, 4,6-diamino- - NIST WebBook. NIST.
  • American Chemical Society Publications. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. ACS Publications.
  • MDPI. Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. MDPI.
  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.

Sources

physicochemical characteristics of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-6-bromopyrazin-2(1H)-one

Executive Summary

This compound is emerging as a molecule of significant interest within the pharmaceutical and life sciences sectors. Identified as a valuable protein degrader building block, its utility in the synthesis of novel therapeutics, particularly in targeted protein degradation (TPD), is rapidly gaining recognition.[1] The successful application of this scaffold in complex synthetic routes and its ultimate performance in biological systems are fundamentally governed by its physicochemical properties. A thorough understanding of its solubility, stability, ionization, and spectral characteristics is not merely academic; it is a prerequisite for efficient process development, rational formulation design, and predictable pharmacological behavior.

This technical guide, prepared from the perspective of a senior application scientist, provides a comprehensive analysis of the core . We move beyond a simple recitation of data points to explain the causality behind experimental choices and present self-validating protocols for each critical parameter. This document is intended to empower researchers, chemists, and drug development professionals to leverage this versatile building block with a high degree of confidence and scientific rigor.

Core Molecular Identity and Physical Properties

The foundational step in utilizing any chemical entity is the unambiguous confirmation of its identity and basic physical state. These parameters dictate handling, storage, and stoichiometric calculations.

1.1 Molecular Structure and Identifiers

The structural integrity of a starting material is paramount. This compound is a heterocyclic compound featuring a pyrazinone core, substituted with an amine and a bromine atom at positions 3 and 6, respectively. The presence of both hydrogen-bond donors (amine, amide N-H) and acceptors (carbonyl, ring nitrogens), alongside the electrophilic bromine handle, defines its synthetic versatility.

ParameterValueSource
Chemical Name This compound[1]
CAS Number 21943-14-6[1]
Molecular Formula C₄H₄BrN₃O[1]
Molecular Weight 190.00 g/mol [1]
Purity (Typical) ≥95%[1][2]

1.2 Physical Appearance and Storage

The compound is typically supplied as a solid. Proper storage is crucial to prevent degradation. The recommended storage condition is at 2-8°C to maintain long-term stability.[2] For the related hydrobromide salt, storage in a dark place under an inert atmosphere is also advised, suggesting sensitivity to light and oxygen, which should be considered for the free base as well.[3]

Solubility Profile: A Gateway to Application

Solubility is arguably one of the most critical physicochemical parameters in drug discovery. It influences everything from reaction kinetics in synthetic chemistry to bioavailability in pharmacology. For a building block, knowing its solubility in a range of solvents is essential for designing robust reaction and purification protocols.

2.1 Rationale for Solubility Determination

The molecule's structure suggests moderate polarity. The amino and amide groups can participate in hydrogen bonding, promoting solubility in polar protic solvents, while the brominated pyrazinone core contributes some lipophilicity. We must move beyond qualitative terms like "slightly soluble" and establish quantitative data. The thermodynamic shake-flask method is the gold standard for this, as it measures the solubility of the most stable crystalline form of the compound at equilibrium.

2.2 Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to be self-validating by ensuring equilibrium is reached and that the analytical method is specific and sensitive.

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS pH 7.4, DMSO, ethanol) in a glass vial. The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a defined period (typically 24-48 hours). A preliminary kinetic study should be run to confirm that equilibrium is reached within this timeframe (i.e., solubility values at 24h and 48h are statistically identical).

  • Sample Processing: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (select a filter material, e.g., PVDF, that does not bind the analyte) to remove all undissolved particles.

  • Analysis: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve of known concentrations.

  • Validation: The presence of solid material at the end of the experiment visually confirms that the initial amount was in excess, a key validation checkpoint for this method.

G cluster_prep Preparation cluster_process Sample Processing cluster_analysis Analysis A Add excess solid to known volume of solvent B Agitate at constant T (e.g., 25°C, 24-48h) A->B C Confirm equilibrium is reached (Kinetic study) B->C D Settle and collect supernatant B->D E Filter through 0.22 µm syringe filter D->E F Dilute and quantify via HPLC-UV E->F G Calculate concentration vs. standard curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): Behavior in Biological Fluids

The pKa dictates the charge state of a molecule at a given pH. This profoundly impacts its solubility, membrane permeability, and interaction with biological targets. The pyrazinone scaffold contains at least two key ionizable sites: the basic amino group and the potentially acidic amide proton.

3.1 Rationale for pKa Measurement

Determining the pKa values is essential for predicting how the molecule will behave in physiological environments (pH ~7.4) and during formulation or analytical method development (e.g., HPLC mobile phase selection). A common and reliable method is UV-Vis spectrophotometry, which leverages the fact that the chromophore, and thus the UV-Vis spectrum, changes as the molecule gains or loses a proton.

3.2 Experimental Protocol: pKa Determination via UV-Vis Spectrophotometry

  • Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with identical total compound concentration but varying pH.

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa (the pH at the inflection point).

G cluster_left Low pH cluster_right High pH A Protonated Form (e.g., -NH3+) B pKa 50% Ionized A->B pH increases C Deprotonated Form (e.g., -NH2) B->C pH increases

Caption: Relationship between pH, pKa, and Ionization State.

Spectroscopic & Spectrometric Fingerprinting

A unique spectral fingerprint is required for unequivocal identity confirmation and routine quality control. This involves a suite of techniques, each providing a different piece of the structural puzzle.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (in DMSO-d₆):

    • Amide N-H: A broad singlet, likely > 10 ppm.

    • Amino (-NH₂): A broad singlet, likely between 6-8 ppm.

    • Ring Protons: Two singlets or narrow doublets in the aromatic region (6-8 ppm), corresponding to the protons at the C5 and C-H on the pyrazine ring.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl C=O: A signal > 160 ppm.

    • Ring Carbons: Four distinct signals in the 100-160 ppm range. The carbon bearing the bromine (C-6) will be shifted relative to the others.

Protocol for NMR Sample Preparation and Acquisition:

  • Accurately weigh ~5-10 mg of the compound.

  • Dissolve in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice due to the compound's likely polarity).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire standard 1D (¹H, ¹³C) and, if needed for full assignment, 2D (COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

4.2 High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, allowing for the confirmation of the elemental formula. Electrospray ionization (ESI) is the preferred method for this type of polar molecule.

  • Expected Ion (Positive Mode ESI): [M+H]⁺

  • Calculated Exact Mass for [C₄H₅BrN₃O]⁺: 189.9665

  • Rationale: Observing a mass within a very narrow tolerance (e.g., ± 5 ppm) of this calculated value provides high confidence in the assigned molecular formula.

4.3 Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

  • N-H Stretch (Amine & Amide): Broad absorptions in the 3200-3400 cm⁻¹ region.

  • C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.

  • N-H Bend (Amine): Absorption around 1600-1640 cm⁻¹.

  • C=N/C=C Stretch (Aromatic Ring): Absorptions in the 1400-1600 cm⁻¹ region.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of chemical compounds. A robust, validated method is essential for quality control.

5.1 Rationale for RP-HPLC Method

Reverse-Phase HPLC (RP-HPLC) is ideal for separating molecules of moderate polarity. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

5.2 Protocol for RP-HPLC Purity Method

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for separating the main peak from any potential impurities with different polarities.

    • Solvent A: Water with 0.1% Formic Acid (or TFA). The acid improves peak shape by ensuring consistent protonation of the analyte.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a high percentage of Solvent A (e.g., 95%) and ramp to a high percentage of Solvent B (e.g., 95%) over 10-15 minutes. This ensures elution of both polar and nonpolar impurities.

  • Detection: UV detector set at the compound's λmax (determined by UV-Vis spectroscopy) or at a common wavelength like 254 nm.

  • Validation: The protocol's trustworthiness is established by demonstrating specificity (a clean baseline and sharp peak), linearity (response vs. concentration), and precision (repeat injections).

G cluster_setup Instrument Setup cluster_run Execution cluster_detect Detection & Analysis A Install C18 Column E Run Gradient Elution (e.g., 5-95% B over 15 min) A->E B Prepare Mobile Phases (A: H2O+0.1% FA, B: ACN+0.1% FA) B->E C Prepare Sample in Mobile Phase D Inject Sample C->D D->E F Detect with UV Detector at λmax E->F G Integrate Peak Area F->G H Calculate Purity (% Area) G->H

Caption: General Workflow for RP-HPLC Purity Analysis.

Conclusion and Application Insights

This guide outlines a systematic, multi-technique approach to fully characterize the physicochemical properties of this compound.

PropertySignificance for R&DRecommended Technique
Solubility Dictates solvent choice for synthesis, purification, and formulation.Shake-Flask Method with HPLC-UV
pKa Predicts charge state, affecting biological absorption and target binding.UV-Vis Spectrophotometry
Melting Point Indicator of purity and crystal lattice stability.Capillary Melting Point Apparatus
Spectral Data Confirms molecular identity and structure.NMR, HRMS, IR
Purity Ensures quality and reproducibility of experimental results.Gradient RP-HPLC

By investing in this level of detailed characterization, researchers can de-risk their projects and accelerate progress. For instance, the quantitative solubility data informs the selection of appropriate vehicles for in vitro screening assays, preventing compound precipitation and false-negative results. The pKa value is critical for developing relevant in silico models of receptor binding. As a designated protein degrader building block[1], these parameters are indispensable for the rational design of molecules like PROTACs, where solubility and cell permeability are notorious challenges. This foundational knowledge transforms this compound from a simple catalog chemical into a well-understood, reliable tool for innovation.

References

  • National Institutes of Health (NIH). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • CP Lab Chemicals. This compound, min 95%, 250 mg. [Link]

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-6-bromopyrazin-2(1H)-one is a heterocyclic compound of significant interest in pharmaceutical development, serving as a key intermediate in the synthesis of various bioactive molecules.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This guide provides a comprehensive framework for understanding and predicting the solubility of this compound. It delves into the key physicochemical properties that govern its behavior, offers a predictive analysis across different solvent classes, and provides a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction: The Significance of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property critical in drug discovery and development.[2] For a versatile building block like this compound, solubility data dictates crucial process parameters, including:

  • Reaction Kinetics: Ensuring the compound is in the solution phase for optimal reactivity.

  • Purification: Selecting appropriate solvents for crystallization or chromatography.

  • Formulation: Developing suitable delivery systems for active pharmaceutical ingredients (APIs) derived from this intermediate.

  • Analytical Chemistry: Preparing solutions for characterization and quality control.

This guide moves beyond theoretical discussions to provide actionable insights and methodologies for researchers working with this specific pyrazinone derivative.

Physicochemical Properties Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure. Several key features dictate its interaction with various organic solvents.

  • Polarity and Hydrogen Bonding: The molecule possesses multiple sites capable of forming hydrogen bonds. The amino group (-NH2) and the amide proton (-NH) are hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyrazine nitrogens are hydrogen bond acceptors.[3] This dual capability is a primary driver of its solubility in polar solvents.[4][5] Molecules that can effectively participate in hydrogen bonding with a solvent are generally more soluble in it.[6][7]

  • Dipole Moment: The presence of electronegative atoms (N, O, Br) creates a significant molecular dipole, enhancing its affinity for polar solvents.

  • Crystal Lattice Energy: In its solid state, molecules of this compound are held in a crystal lattice. The energy required to overcome these intermolecular forces is the crystal lattice energy.[8] A high lattice energy can counteract favorable solute-solvent interactions, leading to lower solubility.[9][10][11][12] The melting point of related structures, such as Methyl 3-amino-6-bromopyrazin-2-carboxylate (172-177 °C), suggests significant crystal lattice energy.[13]

Predictive Solubility Profile

Based on the physicochemical properties, a predictive solubility profile can be established. The principle of "like dissolves like" provides a foundational guide.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterModerate to High Excellent hydrogen bond donors and acceptors, capable of interacting strongly with the amine, amide, and carbonyl groups of the solute.[3][4]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole moments and ability to accept hydrogen bonds. DMSO and DMF are particularly effective at solvating a wide range of organic molecules.
Moderate Polarity Ethyl Acetate, Dichloromethane (DCM)Low to Moderate Can engage in dipole-dipole interactions but lack the strong hydrogen bonding capability of protic or highly polar aprotic solvents.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low / Insoluble Lack of polarity and inability to form hydrogen bonds results in weak solute-solvent interactions, insufficient to overcome the solute's crystal lattice energy.[6]

Experimental Determination of Solubility: The Gold Standard

While predictions are useful, empirical determination is essential for accurate, quantitative data. The saturation shake-flask method is widely recognized as the gold standard for measuring equilibrium solubility due to its reliability.[14][15][16]

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid This compound to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72h). A->B C Ensure equilibrium is reached (concentration plateaus over time). B->C Time points (e.g., 24h, 48h, 72h) D Separate undissolved solid from the saturated solution. C->D E Centrifugation D->E F Filtration (use low-binding filter, e.g., PTFE) D->F G Accurately dilute an aliquot of the clear supernatant. E->G F->G H Analyze concentration using a validated analytical method (e.g., HPLC-UV). G->H I Calculate solubility (e.g., in mg/mL or mM) based on the calibration curve. H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure the determination of thermodynamic equilibrium solubility.[15]

  • Preparation of Materials:

    • Ensure the this compound is of high purity and has a consistent solid form (e.g., crystalline).

    • Use high-purity (e.g., HPLC grade) organic solvents.

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or the solvent being tested if solubility is high enough) for the analytical method.

  • Sample Preparation:

    • Into a series of glass vials, add an excess amount of the solid compound. A key consideration is to add enough solid to ensure saturation throughout the experiment, but not so much that it significantly alters the solvent volume.[14] A 5-10 mg excess in a few mL of solvent is a good starting point.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility, or 37 °C for physiological relevance).[16][17]

    • Agitate the samples at a consistent, moderate speed (e.g., 100-150 rpm) to facilitate dissolution without creating excessive turbulence.[16]

    • To ensure equilibrium is reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[17]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to rest at the experimental temperature to let larger particles settle.

    • To separate the saturated solution from the excess solid, either:

      • Centrifuge the vials at the experimental temperature.

      • Filter the solution using a syringe filter. It is critical to use a filter material that does not bind the compound, such as PTFE. Filter sorption can be a significant source of error for some compounds.[14]

  • Quantification:

    • Immediately after separation, carefully take a precise aliquot of the clear supernatant.

    • Perform an accurate serial dilution of the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. HPLC is preferred over simple spectrophotometry as it can distinguish the analyte from any potential impurities or degradants.[14]

    • Calculate the concentration in the original saturated solution by back-calculating using the dilution factor. The result is the equilibrium solubility of the compound in that solvent at that temperature.

Understanding Solute-Solvent Interactions

The dissolution process is driven by the interplay of intermolecular forces. Breaking the solute-solute and solvent-solvent bonds requires energy, while the formation of solute-solvent bonds releases energy.

Diagram of Intermolecular Forces in Solution

G cluster_solute Solute Crystal Lattice cluster_solvent Solvent Types Solute This compound Solute_HBD H-Bond Donors (-NH2, -NH) Solute->Solute_HBD has Solute_HBA H-Bond Acceptors (C=O, N) Solute->Solute_HBA has Nonpolar Nonpolar Solvent (e.g., Hexane) Solute->Nonpolar Weak van der Waals (Very Low Solubility) Protic Polar Protic Solvent (e.g., Methanol) Solute_HBD->Protic Strong H-Bonding (High Solubility) Solute_HBA->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic Solvent (e.g., DMSO) Solute_HBA->Aprotic H-Bonding & Dipole-Dipole (High Solubility)

Sources

An In-Depth Technical Guide to the NMR Spectral Data Interpretation of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. It provides unparalleled insights into molecular structure, conformation, and dynamics. This guide offers a comprehensive interpretation of the ¹H and ¹³C NMR spectral data for 3-amino-6-bromopyrazin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. By delving into the principles of chemical shifts, coupling constants, and advanced 2D NMR correlation techniques, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel pyrazinone-based therapeutic agents.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of biologically active molecules. The pyrazinone core is a privileged scaffold found in numerous compounds with diverse pharmacological activities, including antiviral, anticancer, and antibacterial properties. The presence of an amino group at the 3-position and a bromine atom at the 6-position provides versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug design.

Accurate structural elucidation is the bedrock of successful drug development. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the chemical structure of organic molecules in solution. This guide provides a detailed analysis of the expected NMR spectral features of this compound, enabling researchers to confidently verify its synthesis and purity.

Predicted ¹H and ¹³C NMR Spectral Data

Molecular Structure and Numbering

For clarity in the spectral assignment, the atoms of this compound are numbered as follows:

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0br s1HH1 (N1-H)The amide proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding with the solvent.
~7.5 - 7.8s1HH5The pyrazine ring proton is in an electron-deficient environment, leading to a downfield shift. The singlet multiplicity is due to the absence of adjacent protons. The exact shift is influenced by the electron-withdrawing bromine at C6.
~7.0 - 7.5br s2HNH₂The amino group protons typically appear as a broad singlet. Their chemical shift can vary depending on concentration and temperature due to hydrogen bonding and exchange. In some cases, in non-hydrogen bonding solvents, separate signals for the two amino protons might be observed at lower temperatures[1].
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~155 - 160C2The carbonyl carbon of the pyrazinone ring is expected to be significantly deshielded, appearing at a very downfield chemical shift.
~145 - 150C3The carbon bearing the amino group is deshielded due to the electronegativity of the attached nitrogen atoms.
~130 - 135C5This methine carbon is part of the electron-deficient pyrazine ring.
~115 - 120C6The carbon attached to the bromine atom will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect of bromine, but still in the aromatic region.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation

A self-validating system for sample preparation is crucial for data integrity.

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: DMSO-d₆ is the recommended solvent due to its excellent dissolving power for polar compounds and its high boiling point, which allows for variable temperature studies. The residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H NMR and ~39.52 ppm for ¹³C NMR can be used as an internal reference.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended.

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

The choice of NMR experiments and their parameters is critical for a comprehensive structural analysis.

G cluster_0 1D NMR Acquisition cluster_1 2D NMR Acquisition 1H_NMR ¹H NMR 13C_NMR ¹³C NMR 1H_NMR->13C_NMR Proceed if pure DEPT DEPT-135 13C_NMR->DEPT Determine C types COSY ¹H-¹H COSY DEPT->COSY Elucidate proton-proton couplings HSQC ¹H-¹³C HSQC COSY->HSQC Assign directly bonded C-H HMBC ¹H-¹³C HMBC HSQC->HMBC Establish long-range connectivity Sample Sample Sample->1H_NMR Initial Screen

Caption: Recommended workflow for NMR data acquisition.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

  • DEPT-135: This experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups. In the case of this compound, it will confirm the presence of the single CH group (C5).

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, it will primarily confirm the absence of coupling for the isolated H5 proton.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will definitively link the H5 proton signal to the C5 carbon signal.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton.

In-Depth Spectral Interpretation and 2D NMR Analysis

¹H-¹H COSY Analysis

The COSY spectrum is expected to be very simple for this compound. The key observation will be the absence of any cross-peaks for the H5 proton, confirming its isolation within the spin system.

¹H-¹³C HSQC Analysis

The HSQC spectrum will provide a direct and unambiguous correlation between the proton and carbon signals of the C5-H5 moiety.

G H5 H5 (~7.6 ppm) C5 C5 (~132 ppm) H5->C5 ¹J(C,H)

Caption: Expected ¹H-¹³C HSQC correlation for this compound.

¹H-¹³C HMBC Analysis

The HMBC spectrum is the cornerstone for confirming the overall structure. It reveals long-range correlations that establish the connectivity of the pyrazinone ring.

Expected Key HMBC Correlations:

  • H5 Proton:

    • A two-bond correlation (²J) to C4 and C6.

    • A three-bond correlation (³J) to C3.

  • H1 (NH) Proton:

    • A two-bond correlation (²J) to C2 and C6.

  • NH₂ Protons:

    • A two-bond correlation (²J) to C3.

    • A three-bond correlation (³J) to C2 and C4.

G H5 H5 C3 C3 H5->C3 ³J C4 N4 H5->C4 ²J C6 C6 H5->C6 ²J H1 H1 C2 C2 H1->C2 ²J H1->C6 ²J NH2 NH₂ NH2->C2 ³J NH2->C3 ²J NH2->C4 ³J

Caption: Key expected ¹H-¹³C HMBC correlations for this compound.

By systematically analyzing these 2D NMR correlations, researchers can unequivocally confirm the structure of this compound and confidently proceed with their drug discovery efforts.

Conclusion

This technical guide provides a detailed framework for the interpretation of the NMR spectral data of this compound. By combining predicted 1D NMR data with a systematic analysis of 2D correlation experiments, researchers can achieve a high level of confidence in the structural verification of this important synthetic intermediate. The methodologies and interpretative strategies outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds, thereby supporting the advancement of medicinal chemistry and drug development.

References

  • Kavková, V., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 25(15), 3481. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precise Structural Elucidation

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational scaffold for a vast array of functional molecules. Among these, pyrazinone derivatives are of significant interest due to their diverse biological activities. 3-Amino-6-bromopyrazin-2(1H)-one is one such molecule, representing a key building block whose precise structure and purity are paramount for its successful application in synthesis and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the structural elucidation of organic molecules in solution.[1] It provides unparalleled insight into the molecular framework by mapping the chemical environments of NMR-active nuclei, primarily ¹H (protons) and ¹³C (carbons). This guide offers a comprehensive, field-tested perspective on the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical underpinnings, present a robust experimental protocol, and provide a detailed analysis of the predicted spectra, empowering researchers to confidently verify the structure of this important compound.

Molecular Structure and Key NMR Considerations

To interpret the NMR spectra of this compound, we must first understand its structure and the factors that influence the magnetic environment of its nuclei.

Chemical structure of this compound with atom numbering for NMR assignment.
Figure 1: Structure of this compound with systematic numbering.

Key Structural Features Influencing NMR Spectra:

  • Aromatic Heterocycle: The pyrazinone ring creates a unique electronic environment. The nitrogen and oxygen atoms are strongly electronegative, leading to a general deshielding (downfield shift) of ring protons and carbons compared to benzene.[2][3]

  • Substituent Effects:

    • Amino Group (-NH₂): This is an electron-donating group through resonance, which tends to shield nearby nuclei (upfield shift).[4]

    • Bromo Group (-Br): Bromine is electronegative, causing deshielding through an inductive effect. Its "heavy atom effect" can also influence the relaxation of the adjacent ¹³C nucleus.[5]

    • Carbonyl Group (C=O): The carbonyl group is strongly electron-withdrawing and deshielding.

  • Exchangeable Protons: The molecule contains two types of exchangeable protons: the amide proton (N1-H) and the amine protons (C3-NH₂). Their observation and appearance in the ¹H NMR spectrum are highly dependent on the choice of solvent, temperature, and concentration.[6]

  • Tautomerism: This molecule exists predominantly in the lactam form (as drawn) rather than the aromatic lactim tautomer (3-Amino-6-bromo-2-hydroxypyrazine). The presence of a distinct carbonyl signal in the ¹³C NMR spectrum and the chemical shift of the N-H proton confirm the lactam structure as the major species in solution.

Experimental Protocol: A Self-Validating System

The quality of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield high-resolution, unambiguous spectra for this compound.

Sample Preparation
  • Analyte Preparation: Ensure the compound is pure and has been thoroughly dried to remove residual solvents. For a standard ¹H NMR spectrum, accurately weigh 5-10 mg of the sample. For ¹³C NMR, a more concentrated sample of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

  • Solvent Selection: The choice of a deuterated solvent is critical. For this molecule, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the superior choice. Its ability to form hydrogen bonds slows down the exchange rate of the N-H and NH₂ protons, allowing them to be observed as distinct, often sharper signals.[6][8] In contrast, solvents like CDCl₃ or D₂O would lead to rapid exchange, potentially broadening the signals into the baseline or causing them to disappear entirely.[9]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a high-quality 5 mm NMR tube.[10] The sample height in the tube should be approximately 4-5 cm.

  • Standard: For precise chemical shift referencing, Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm. Most high-quality deuterated solvents are available with TMS already added.

NMR Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.

Parameter¹H NMR Acquisition¹³C NMR Acquisition
Pulse Program Standard single pulse (e.g., Bruker zg30)Proton-decoupled single pulse (e.g., zgpg30)
Spectral Width ~16 ppm (centered around 6 ppm)~250 ppm (centered around 120 ppm)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay (d1) 2-5 seconds2 seconds
Number of Scans 16-64 (depending on concentration)1024-4096 (or more, depending on concentration)
Temperature 298 K (25 °C)298 K (25 °C)
Experimental Workflow Diagram

The entire process, from sample preparation to final spectral analysis, follows a logical and systematic workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Compound (5-30 mg) dissolve 2. Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample & Lock on Solvent filter->insert shim 5. Shim Magnetic Field insert->shim acquire 6. Acquire Spectra (1H & 13C) shim->acquire process 7. Fourier Transform & Phase Correction acquire->process reference 8. Reference to TMS (0.00 ppm) process->reference integrate 9. Integrate & Assign Signals reference->integrate

Diagram 1: Standard workflow for NMR analysis.

Predicted Spectra: Analysis and Interpretation

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the ¹H and ¹³C NMR spectra of this compound with high confidence.[11][12]

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The proton spectrum is expected to be relatively simple, showing three distinct signals.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H5 7.0 - 7.5Singlet (s)1HThis is the only aromatic proton on the ring. Its chemical shift is in the aromatic region, influenced by the deshielding effects of the adjacent bromine and ring nitrogens.[3][13]
NH₂ 6.0 - 6.8Broad Singlet (br s)2HThe amino protons are exchangeable. The broadness is due to quadrupolar coupling with the ¹⁴N nucleus and intermediate exchange rates. The chemical shift is variable.[6]
N1-H 10.5 - 11.5Broad Singlet (br s)1HThe amide proton is typically deshielded and appears far downfield due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl group.[8]
Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show four signals corresponding to the four unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2 (C=O) 155 - 165Carbonyl carbons are highly deshielded and appear furthest downfield in the spectrum.
**C3 (C-NH₂) **145 - 155This carbon is attached to two nitrogen atoms, resulting in a significant downfield shift. The electron-donating resonance effect of the -NH₂ group shields it relative to C6.
C6 (C-Br) 130 - 140The carbon attached to the electronegative bromine atom is deshielded. Its position is further downfield than C5.
C5 (C-H) 110 - 120This is the only carbon attached directly to a proton. It is the most shielded of the ring carbons.
The Role of Advanced 2D NMR

While the 1D spectra are likely sufficient for routine verification, unambiguous assignment should be confirmed using 2D NMR techniques, particularly for novel analogs.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the H5 proton signal and the C5 carbon signal, confirming their connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals 2- and 3-bond correlations. For instance, the H5 proton would show correlations to C3 and C6, while the N1-H proton would show correlations to C2 and C6, solidifying the entire structural assignment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinct and verifiable fingerprint of its molecular structure. By understanding the influence of the heterocyclic ring and its substituents, and by employing a rigorous experimental protocol centered on the use of DMSO-d₆ as the solvent, researchers can obtain high-quality data. The predicted spectra, characterized by a single aromatic proton signal and two exchangeable proton signals in the ¹H spectrum, and four distinct carbon signals in the ¹³C spectrum, serve as a reliable benchmark for structural confirmation. This guide provides the necessary theoretical and practical framework for scientists in drug development and chemical research to confidently utilize NMR spectroscopy in their work with this and related pyrazinone compounds.

References

  • Standard Operating Procedure for NMR Experiments. (2023). University of Notre Dame. [Link]
  • SOP for d
  • How To Prepare And Run An NMR Sample. (2025). ALWSCI Technologies. [Link]
  • Standard Operating Procedure – E006: Nuclear Magnetic Resonance (NMR) spectroscopy. Health, Safety and Environment Office, The Hong Kong University of Science and Technology. [Link]
  • Lee, S., et al. (2022).
  • Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]
  • NMR Chemical Shifts. University of Puget Sound. [Link]
  • Ghasemi, J. B., et al. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]
  • Hámori, K., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
  • Ihsanawati, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
  • Reddit discussion on NMR solvents for labile protons. (2022). r/OrganicChemistry. [Link]
  • Alkorta, I., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]
  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]
  • Radulović, N. S., et al. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. SciSpace. [Link]
  • Ihsanawati, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
  • Chemical shifts. University College London. [Link]
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]
  • Abraham, R. J., & Reid, M. (2000). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions to the Halogen SCS. Magnetic Resonance in Chemistry. [Link]

Sources

mass spectrometry analysis of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Amino-6-bromopyrazin-2(1H)-one

Executive Summary

This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of bioactive molecules for pharmaceutical and agrochemical applications.[1] Its unique structure, featuring amino, bromo, and pyrazinone functionalities, provides multiple reactive sites for building diverse chemical scaffolds.[1] Accurate characterization of this intermediate is paramount to ensure the integrity of downstream synthesis and the quality of the final product. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering definitive molecular weight confirmation, structural elucidation through fragmentation analysis, and sensitive impurity profiling.

This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond simple procedural lists to explain the rationale behind methodological choices. We will cover the selection of appropriate ionization techniques, propose a detailed experimental workflow, and delve into the interpretation of mass spectra, including the characteristic isotopic signature of bromine and predictable fragmentation pathways. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust method for characterizing this important chemical building block.

Introduction

Chemical Identity and Properties of this compound

This compound is a substituted pyrazinone. The pyrazinone core is a six-membered aromatic ring containing two nitrogen atoms, and this molecule is further functionalized with an amine, a bromine atom, and a carbonyl group. These features dictate its chemical reactivity and its behavior within a mass spectrometer.

Table 1: Chemical Properties of this compound

Property Value Rationale / Source
Molecular Formula C₄H₄BrN₃O Derived from structure.
Monoisotopic Mass 188.954 Da (⁷⁹Br) Calculated.
190.952 Da (⁸¹Br) Calculated.
Protonated Mass [M+H]⁺ 189.961 Da (⁷⁹Br) Calculated for ESI/APCI analysis.
191.959 Da (⁸¹Br) Calculated for ESI/APCI analysis.
Key Structural Features Pyrazinone ring, primary amine, Dictates ionization and fragmentation.
vinyl bromide, lactam

| Predicted Polarity | Polar | The presence of N-H and C=O groups allows for hydrogen bonding. |

The Role of Mass Spectrometry in Chemical Synthesis

In any synthetic workflow, unequivocally confirming the identity and purity of intermediates is critical. Mass spectrometry provides this confirmation with exceptional sensitivity and specificity. For a compound like this compound, MS is used to:

  • Verify Molecular Weight: Confirming that the synthesis yielded the product of the correct mass.

  • Elucidate Structure: Using tandem MS (MS/MS) to fragment the molecule and confirm the connectivity of its functional groups.

  • Assess Purity: Detecting and identifying any residual starting materials, by-products, or degradation products.

Foundational Principles and Method Selection

The choice of ionization method is the most critical parameter in designing an MS experiment. The method must be capable of converting the analyte into gas-phase ions with minimal degradation to observe the intact molecular ion.

Rationale for Ionization Technique Selection
  • Electrospray Ionization (ESI): ESI is the premier choice for this molecule. It is a "soft" ionization technique ideal for polar molecules that are already ions in solution or can be easily protonated or deprotonated.[2][3] The multiple nitrogen atoms and the lactam structure of this compound make it an excellent candidate for protonation ([M+H]⁺) in a positive ion ESI mode. ESI is highly compatible with Liquid Chromatography (LC), allowing for online separation and analysis.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a complementary technique to ESI, often effective for molecules of moderate polarity that are less amenable to ESI.[5] It involves a corona discharge to ionize the analyte in the gas phase.[3] While ESI is predicted to be more effective, APCI provides a robust alternative and can be valuable if matrix effects suppress the ESI signal.

  • Electron Ionization (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and often complex fragmentation.[6] While this provides a reproducible fragmentation "fingerprint" that is useful for library searching, it frequently fails to produce a visible molecular ion peak for anything but the most stable molecules.[6][7] EI is generally not recommended for initial characterization but can be used for specialized structural studies, typically requiring sample introduction via a direct insertion probe or gas chromatography (GC), which may necessitate derivatization of this non-volatile compound.

The Power of High-Resolution Mass Spectrometry (HRMS)

Employing a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, provides a significant advantage. HRMS measures the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error), allowing for the unambiguous determination of the elemental formula.[8] For example, HRMS can easily distinguish the target compound (C₄H₅BrN₃O⁺) from an isobaric impurity with a different elemental composition.

Experimental Workflow: A Step-by-Step Protocol

This section outlines a validated protocol for the analysis of this compound using LC-ESI-MS.

Sample and System Preparation
  • Solvent Preparation: Use LC-MS grade solvents. The mobile phase typically consists of:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid serves as a proton source to promote the formation of [M+H]⁺ ions in positive mode ESI.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.

    • Rationale: Working at low concentrations prevents detector saturation and minimizes potential ion suppression effects.

Liquid Chromatography (LC) Method

A reversed-phase LC method is ideal for separating the analyte from polar impurities.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

Mass Spectrometry Parameters

The following parameters provide a robust starting point for a quadrupole time-of-flight (Q-TOF) or similar tandem mass spectrometer.

Table 2: Suggested ESI-MS/MS Parameters

Parameter Setting Rationale
Ionization Mode Positive ESI Promotes formation of [M+H]⁺.
Capillary Voltage 3.5 - 4.0 kV Optimizes the electrospray process.[2]
**Nebulizer Gas (N₂) ** 35 - 45 psi Assists in droplet formation.
Drying Gas (N₂) Flow 8 - 12 L/min Aids in desolvation of ions.[2]
Drying Gas Temp. 300 - 350 °C Facilitates solvent evaporation.
MS1 Scan Range m/z 50 - 500 Covers the expected mass of the parent ion and potential low-mass fragments.
MS/MS Acquisition Data-Dependent Triggers fragmentation on the most intense ions in the MS1 scan.
Precursor Ions m/z 189.96, 191.96 The isotopic doublet for the protonated molecule.

| Collision Energy | 10 - 40 eV (Ramp) | A ramp of collision energies ensures the capture of both low-energy and high-energy fragments. |

Visualization of the Analytical Workflow

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Interpretation A Weigh & Dissolve (1 mg/mL Stock) B Dilute to 1-10 µg/mL in 50:50 ACN:H₂O A->B C Inject into LC System (C18 Column) B->C D ESI Ion Source (Positive Mode) C->D E MS1 Full Scan (m/z 50-500) D->E F Data-Dependent MS/MS (Collision Energy Ramp) E->F G Confirm [M+H]⁺ (m/z 189.96 / 191.96) F->G H Analyze Isotopic Pattern G->H I Elucidate Fragmentation Pathways G->I

Caption: Overall workflow for LC-MS/MS analysis.

Data Interpretation and Fragmentation Analysis

The Molecular Ion: A Definitive Bromine Signature

The most telling feature in the full scan mass spectrum will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), any bromine-containing ion will appear as a pair of peaks (a doublet) separated by approximately 2 Da, with a nearly 1:1 intensity ratio.[9] For this compound, this will manifest as two peaks in the MS1 spectrum at m/z 189.96 ([C₄H₄⁷⁹BrN₃O+H]⁺) and m/z 191.96 ([C₄H₄⁸¹BrN₃O+H]⁺) . The presence of this doublet is conclusive evidence of a monobrominated compound.

Predicted Fragmentation Pathways (MS/MS)

Tandem mass spectrometry (MS/MS) of the selected precursor ions (m/z 189.96 and 191.96) will induce fragmentation, providing structural information. The pyrazinone ring, being a lactam, is prone to specific cleavages. The primary fragmentation pathways are predicted to be:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for lactams and cyclic ketones is the neutral loss of CO (28.0 Da).[10][11] This is often the most favorable initial fragmentation step.

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond can lead to the loss of a bromine radical (79/81 Da).[9]

  • Loss of Hydrogen Cyanide (HCN): Nitrogen-containing heterocyclic rings frequently eliminate HCN (27.0 Da) upon fragmentation.[10]

These primary losses can be followed by subsequent fragmentation events, leading to a cascade of product ions that help piece together the molecular structure.

Visualization of Proposed Fragmentation Pathways

Fragmentation_Pathways Parent [M+H]⁺ m/z 189.96 / 191.96 C₄H₅BrN₃O⁺ Frag_CO [M+H - CO]⁺ m/z 161.97 / 163.96 C₃H₅BrN₂⁺ Parent->Frag_CO - CO (28 Da) Frag_Br [M+H - •Br]⁺ m/z 111.04 C₄H₅N₃O⁺ Parent->Frag_Br - •Br (79/81 Da) Frag_CO_HCN [M+H - CO - HCN]⁺ m/z 134.96 / 136.95 C₂H₄BrN⁺ Frag_CO->Frag_CO_HCN - HCN (27 Da)

Caption: Proposed ESI+ fragmentation of the protonated molecule.

Summary of Key Diagnostic Ions

The table below summarizes the key ions that are expected to be observed in the MS and MS/MS spectra. High-resolution mass measurements would further validate these assignments.

Table 3: Predicted Key Ions and Fragments for this compound

Ion Description Proposed Formula Calculated m/z (⁷⁹Br Isotope) Calculated m/z (⁸¹Br Isotope)
Protonated Molecule [M+H]⁺ C₄H₅BrN₃O⁺ 189.961 191.959
Fragment: Loss of CO C₃H₅BrN₂⁺ 161.966 163.964
Fragment: Loss of •Br C₄H₅N₃O⁺ 111.043 N/A

| Fragment: Loss of CO & HCN | C₂H₄BrN⁺ | 134.955 | 136.953 |

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic approach is employed. The use of soft ionization, particularly positive mode ESI, coupled with high-resolution mass analysis, provides unambiguous confirmation of the elemental composition via accurate mass and the characteristic bromine isotopic pattern. Tandem mass spectrometry further validates the structure by inducing predictable fragmentations, such as the neutral losses of carbon monoxide and hydrogen cyanide. The detailed workflow and data interpretation guide presented here constitute a self-validating system, ensuring high confidence in the identity and purity of this critical synthetic intermediate, thereby upholding the standards of quality and reliability essential in research and drug development.

References

  • PubChem. 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one.
  • ResearchGate. (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • University of Bristol. Ionization Methods in Organic Mass Spectrometry.
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Emory University. Mass Spectrometry Ionization Methods.
  • Chem-Impex. 3-Amino-6-bromopyrazine-2-carbonitrile.
  • University of Leeds. Mass Spectrometry Ionisation Techniques.
  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry; Vol. 25, No. 17, 9639-9642.
  • Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
  • DTIC. Mass Spectrometry of Heterocyclic Compounds.
  • Pipzine Chemicals. 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis.
  • Chemguide. mass spectra - fragmentation patterns.
  • Technology Networks. Mass Spectrometry Ionization: Key Techniques Explained.
  • ResearchGate. Ionization Techniques in Mass Spectrometry: A Review.
  • Michigan State University. Mass Spectrometry.
  • Semantic Scholar. Mass spectrometry of heterocyclic compounds.
  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra.
  • National Institutes of Health (NIH). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins.
  • PubChem. 3-(6-Bromopyridin-2-yl)pyridazine.
  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins.

Sources

An In-depth Technical Guide to the FT-IR Spectroscopy of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-Amino-6-bromopyrazin-2(1H)-one. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles of FT-IR spectroscopy as they apply to this specific heterocyclic compound. It offers a detailed predictive analysis of the vibrational modes, guidance on experimental protocols for sample analysis, and a framework for spectral interpretation. The insights provided herein are grounded in established spectroscopic principles and are intended to facilitate the structural characterization and quality control of this important chemical entity.

Introduction: The Significance of this compound

This compound, with the chemical formula C4H4BrN3O and CAS Number 21943-14-6, is a substituted pyrazinone derivative that has garnered interest in the field of medicinal chemistry.[1][2] It serves as a versatile building block in the synthesis of novel pharmaceutical agents, including kinase inhibitors and protein degraders.[2][3] Given its role in the development of new therapeutics, the precise structural elucidation and confirmation of its identity are of paramount importance.

Vibrational spectroscopy, particularly FT-IR, is a powerful analytical technique for the structural characterization of organic molecules.[4] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[5] This guide will provide a detailed exploration of the expected FT-IR spectrum of this compound, offering a roadmap for its spectroscopic analysis.

Fundamentals of FT-IR Spectroscopy for Heterocyclic Compounds

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. These vibrations, which include stretching and bending of bonds, occur at specific frequencies that are characteristic of the types of bonds and the overall molecular structure.[6] For a molecule to be IR active, a change in the dipole moment must occur during the vibration.[4]

The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[7][8] The functional group region contains absorptions for specific bonds (e.g., N-H, C=O, C=C), while the fingerprint region is a complex area of many single-bond vibrations that is unique to the molecule as a whole.[7][8]

Predictive FT-IR Spectral Analysis of this compound

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the FT-IR spectrum: a pyrazinone ring (a cyclic amide or lactam), a primary aromatic amine group (-NH₂), a carbon-bromine bond (C-Br), and aromatic C-H bonds.

N-H Vibrations (Amine and Lactam)
  • Amine N-H Stretching: The primary amine group (-NH₂) will exhibit two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric and a symmetric stretch.[9] These bands are typically of medium intensity and are sharper than O-H stretching bands.[9]

  • Lactam N-H Stretching: The N-H bond within the pyrazinone ring is expected to show a stretching vibration in the 3200-3100 cm⁻¹ range. This band is often broadened due to hydrogen bonding, especially in the solid state.

C=O (Lactam) and C=C/C=N (Aromatic Ring) Vibrations
  • Carbonyl (C=O) Stretching: The lactam carbonyl group is a strong absorber and will produce a prominent peak. For a six-membered ring lactam, this band is typically observed in the 1680-1650 cm⁻¹ region.[10][11] Its exact position can be influenced by conjugation and hydrogen bonding.

  • Aromatic Ring Stretching: The pyrazine ring contains C=C and C=N bonds, which will result in a series of stretching vibrations in the 1600-1450 cm⁻¹ range.[12][13] These bands are characteristic of aromatic systems.

Bending and Wagging Vibrations
  • N-H Bending: The primary amine group will also display a scissoring (bending) vibration, typically around 1650-1580 cm⁻¹.[9] This band can sometimes overlap with the C=O stretch. A broader N-H wagging band may also be observed in the 910-665 cm⁻¹ region.[9]

  • C-H Bending: Aromatic C-H out-of-plane bending vibrations are expected in the fingerprint region, typically below 900 cm⁻¹. The position of these bands can sometimes provide information about the substitution pattern of the aromatic ring.[13]

Carbon-Halogen Vibration
  • C-Br Stretching: The carbon-bromine bond will exhibit a stretching vibration at lower wavenumbers due to the heavy mass of the bromine atom.[14] This band is typically found in the 600-500 cm⁻¹ range and can be of medium to strong intensity.[14]

Summary of Expected Vibrational Modes
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 3300Asymmetric & Symmetric N-H StretchingPrimary Amine (-NH₂)Medium, Sharp
3200 - 3100N-H Stretching (Hydrogen Bonded)Lactam (-NH-C=O)Medium, Broad
~3030Aromatic C-H StretchingPyrazine RingWeak to Medium
1680 - 1650C=O StretchingLactam (-NH-C=O)Strong
1650 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)Medium
1600 - 1450C=C and C=N Ring StretchingPyrazine RingMedium to Strong
1335 - 1250C-N StretchingAromatic AmineStrong
910 - 665N-H WaggingPrimary/Secondary AmineMedium, Broad
Below 900Aromatic C-H Out-of-Plane BendingPyrazine RingMedium to Strong
600 - 500C-Br StretchingBromo-substituentMedium to Strong

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FT-IR due to its simplicity and minimal sample preparation.[15][16][17] It is particularly well-suited for the analysis of solid powders.[17][18]

Instrumentation and Materials
  • FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[19][20]

  • This compound solid sample.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[18]

    • Acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) and instrumental interferences.[21]

  • Sample Application:

    • Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[21]

    • Use the ATR pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact between the sample and the crystal surface.[17][18] Insufficient contact can lead to a weak and distorted spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or ATR correction if comparing to a transmission spectrum.[15]

    • Label the significant peaks and compare them to the expected vibrational frequencies outlined in Section 3.

  • Cleaning:

    • Release the pressure clamp and carefully remove the sample powder.

    • Clean the ATR crystal surface thoroughly as described in step 2 to prepare for the next measurement.[22]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Solid Sample background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process & Analyze Data acquire_spectrum->process_data clean_up Clean ATR Crystal process_data->clean_up end End clean_up->end

Caption: A flowchart illustrating the ATR-FTIR experimental workflow.

Data Interpretation and Structural Confirmation

The obtained FT-IR spectrum should be carefully examined, and the positions and relative intensities of the absorption bands should be compared with the predicted values. The presence of the characteristic bands for the primary amine, lactam, aromatic ring, and C-Br bond will provide strong evidence for the correct chemical structure of this compound.

It is crucial to consider potential complexities such as peak overlap and the effects of intermolecular hydrogen bonding, which can cause band broadening and shifts in peak positions. For definitive structural confirmation, it is recommended to use FT-IR in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Key Functional Groups and Vibrational Regions Diagram

functional_groups mol This compound amine Primary Amine (-NH2) mol->amine lactam Lactam (-NH-C=O) mol->lactam pyrazine Pyrazine Ring (Aromatic C=C, C=N) mol->pyrazine cbr C-Br Bond mol->cbr nh_stretch N-H Stretch (3500-3100 cm-1) amine->nh_stretch stretching nh_bend N-H Bend (1650-1580 cm-1) amine->nh_bend bending lactam->nh_stretch stretching co_stretch C=O Stretch (1680-1650 cm-1) lactam->co_stretch stretching ring_stretch Ring Stretch (1600-1450 cm-1) pyrazine->ring_stretch stretching cbr_stretch C-Br Stretch (600-500 cm-1) cbr->cbr_stretch stretching

Caption: Key functional groups and their corresponding FT-IR regions.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural analysis of this compound. This guide has provided a theoretical framework for predicting and interpreting the FT-IR spectrum of this molecule, based on the characteristic vibrational modes of its constituent functional groups. The detailed experimental protocol for ATR-FTIR offers a practical approach for obtaining high-quality spectra. By following the principles and procedures outlined in this document, researchers can confidently utilize FT-IR spectroscopy for the identification, structural verification, and quality assessment of this important pharmaceutical building block.

References

  • U.S. Pharmacopeia. Sample Preparation for FT-IR.
  • Aladdin Scientific. This compound, min 95%.
  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • ResearchGate. Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine.
  • Mettler Toledo. ATR-FTIR Spectroscopy Basics.
  • Slideshare. Sampling of solids in IR spectroscopy.
  • Ivy Fine Chemicals. This compound.
  • Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
  • Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR.
  • PubMed. FTIR study of five complex beta-lactam molecules.
  • Illinois State University. Infrared Spectroscopy.
  • Journal of the Chemical Society, Faraday Transactions 2. Vibrational spectra of [1H4]pyrazine and [2H4]pyrazine.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • University of California, Santa Barbara. Experiment #2 Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules.
  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • AZoM. What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis?
  • ChemRxiv. Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation-of-Motion Coupled-Cluster Methods.
  • ResearchGate. FTIR study of five complex β-lactam molecules.
  • ElectronicsAndBooks. Vibrational spectra of zinc pyrazine complexes.
  • ResearchGate. Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods.
  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra.
  • PubChem. 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one.
  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds.
  • ResearchGate. FTIR spectra for aliphatic and aromatic bromine-based polyols.
  • National Institutes of Health. Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene.
  • Spectroscopy Online. Halogenated Organic Compounds.
  • ResearchGate. Effect of bromine substituent on optical properties of aryl compounds.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • SlidePlayer. Vibrational Spectroscopy (Infrared, IR-Spect.).
  • ResearchGate. FTIR spectrum represents specific vibrational modes corresponding to....
  • ResearchGate. (PDF) Crystal structure of (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one, C34H34N5O2Br.
  • Oklahoma State University. FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group.
  • PubMed. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors.
  • SpringerLink. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][15][22]Oxazin-2(3H)-Ones.
  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.

Sources

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Amino-6-bromopyrazin-2(1H)-one

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of various therapeutic agents, most notably as direct thrombin inhibitors.[1][2] Its value lies in its rigid, heterocyclic core, which appropriately positions key pharmacophoric elements for high-affinity binding to target enzymes. The molecule possesses two primary functional handles for synthetic diversification: the bromo substituent at the 6-position and the exocyclic amino group at the 3-position.

This guide provides an in-depth exploration of the chemical reactivity of the 3-amino group. Understanding the nuances of this group's nucleophilicity and its behavior in key synthetic transformations is paramount for chemists aiming to leverage this scaffold for structure-activity relationship (SAR) studies and the optimization of drug candidates. We will delve into the electronic factors governing its reactivity and provide field-proven protocols for its most critical reactions.

Chapter 1: Unpacking the Electronic Landscape and Nucleophilicity

The reactivity of the amino group in this compound is not as straightforward as that of a simple aniline or alkylamine. It is dictated by a complex interplay of electronic effects within the pyrazinone ring.

  • The Electron-Deficient Pyrazinone Core: The pyrazine ring, containing two electronegative nitrogen atoms, is inherently electron-deficient. The addition of a carbonyl group at the 2-position further withdraws electron density, which would typically be expected to significantly reduce the nucleophilicity of an attached amino group.

  • Vinylogous Amide Character: Despite the ring's overall electron-withdrawing nature, the amino group at the 3-position exhibits enhanced reactivity due to resonance. The lone pair of the amino nitrogen can delocalize into the pyrazinone system, creating a vinylogous amide or enamine-like character.[3] This delocalization increases the electron density at other points in the ring and, crucially, makes the nitrogen lone pair available for reactions. This effect partially counteracts the inductive withdrawal of the ring, rendering the amino group sufficiently nucleophilic for a range of important transformations.

  • Comparison to Other Amines: Its nucleophilicity is generally lower than that of aliphatic amines (like diethylamine) but comparable to or slightly modulated from anilines, depending on the specific reaction.[4] The key takeaway is that it is a competent nucleophile, capable of participating in reactions where many anilines with strongly electron-withdrawing groups might fail.

Chapter 2: Key Synthetic Transformations of the Amino Group

The 3-amino group is the primary site for introducing diversity elements, often corresponding to the P1 pocket-binding fragments in enzyme inhibitors. The following sections detail the most critical reactions, explaining the causality behind procedural choices.

N-Acylation: Forging the Amide Bond

The formation of an amide bond via N-acylation is arguably the most common and vital transformation of this scaffold.[2] This reaction introduces a carbonyl moiety, which can act as a hydrogen bond acceptor, and an adjacent R-group for probing specific interactions within a biological target.

Causality & Experimental Rationale: The reaction proceeds via a standard nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl of an acylating agent (e.g., an acyl chloride or anhydride). The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine is employed to neutralize the acidic byproduct (HCl or R-COOH) generated during the reaction. This prevents the protonation and deactivation of the starting amine and drives the reaction to completion. The reaction is highly chemoselective for the nitrogen atom over the pyrazinone oxygen due to the significantly higher nucleophilicity of the amino group.

Self-Validating Protocol: General Procedure for N-Acylation

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)).

  • Base Addition: Add a tertiary amine base (e.g., DIPEA, 2.0-3.0 eq.) to the solution and stir at room temperature.

  • Acylating Agent: Slowly add the acyl chloride or anhydride (1.1-1.3 eq.) to the mixture, often at 0 °C to control the initial exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl) to remove excess base, followed by aqueous base (e.g., NaHCO₃ solution) to remove acidic byproducts, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Aprotic Solvent add_base Add Tertiary Amine Base (e.g., DIPEA) start->add_base add_acyl Add Acyl Chloride (Slowly at 0 °C) add_base->add_acyl Mixture Ready stir Stir at Room Temp (Monitor by LC-MS) add_acyl->stir quench Aqueous Workup (Acid/Base Washes) stir->quench Reaction Complete purify Purify (Chromatography/Recrystallization) quench->purify product Isolated N-Acylated Product purify->product

Caption: N-Acylation Experimental Workflow.

N-Alkylation: Challenges and Strategies

While less common than acylation for this specific scaffold in drug development, N-alkylation is a fundamental reaction for introducing alkyl substituents.

Causality & Experimental Rationale: This reaction typically proceeds via an Sₙ2 mechanism. However, it is notoriously difficult to control for primary amines. The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a high propensity for over-alkylation to form the tertiary amine.[4]

To favor mono-alkylation, specific strategies must be employed:

  • Stoichiometry Control: Using a large excess of the starting amine can statistically favor the mono-alkylated product, though this is often impractical with valuable substrates.

  • Reductive Amination: A more reliable method involves reacting the amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). This two-step, one-pot process cleanly provides the mono-alkylated product.

  • Protecting Group Strategy: An alternative is to first acylate the amine (e.g., form a tosylamide), perform the alkylation on the less nucleophilic amide nitrogen, and then deprotect.

Self-Validating Protocol: Reductive Amination

  • Imine Formation: Suspend this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a solvent like Dichloroethane (DCE) or THF. Acetic acid is often added as a catalyst.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirring mixture.

  • Reaction Monitoring: Stir at room temperature for 4-24 hours, monitoring by LC-MS.

  • Workup and Purification: Carefully quench the reaction with saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., DCM or EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Workflow Visualization

G cluster_imine Imine/Enamine Formation cluster_reduction In Situ Reduction cluster_workup Workup & Purification start Mix Amine + Aldehyde in DCE with Acetic Acid add_stab Add NaBH(OAc)₃ (STAB) start->add_stab Mixture Ready stir Stir at Room Temp (Monitor by LC-MS) add_stab->stir quench Quench with NaHCO₃ & Extract stir->quench Reaction Complete purify Purify by Chromatography quench->purify product Isolated N-Alkylated Product purify->product

Caption: Reductive Amination Workflow.

Buchwald-Hartwig Amination: The Amino Group as the Nucleophile

The amino group of the pyrazinone can also serve as the nucleophilic partner in palladium-catalyzed C-N cross-coupling reactions, allowing for the synthesis of N-aryl or N-heteroaryl derivatives.

Causality & Experimental Rationale: The Buchwald-Hartwig amination is a powerful transformation for forming C(aryl)-N bonds.[5] The reaction proceeds through a catalytic cycle involving a Pd(0) species.[6]

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The pyrazinone amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) is essential to deprotonate the coordinated amine, forming a palladium amide complex.

  • Reductive Elimination: This is the product-forming step, where the new C-N bond is formed, and the Pd(0) catalyst is regenerated.

The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BINAP) are required to promote the reductive elimination step, which is often rate-limiting, and to stabilize the active catalyst.[5][7]

Self-Validating Protocol: Buchwald-Hartwig C-N Coupling

  • Inert Atmosphere: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Solvent: Add a degassed anhydrous solvent (e.g., Toluene, Dioxane, or t-BuOH).

  • Heating: Heat the reaction mixture to 80-120 °C for 4-24 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring & Workup: Monitor by LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Mechanism Visualization

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) pd_complex Oxidative Addition Complex Ar-Pd(II)(L)-X pd0->pd_complex amine_coord Amine Coordinated Complex pd_complex->amine_coord pd_complex->amine_coord + R'-NH₂ pd_amide Palladium Amide Complex Ar-Pd(II)(L)-NHR' amine_coord->pd_amide amine_coord->pd_amide + Base - Base-H⁺X⁻ pd_amide->pd0 product Ar-NHR' (Product) pd_amide->product oa_label Oxidative Addition re_label Reductive Elimination deprot_label Amine Binding & Deprotonation

Caption: The Buchwald-Hartwig Catalytic Cycle.

Chapter 3: Chemoselectivity - A Tale of Two Handles

A key strategic consideration is the chemoselective functionalization of either the amino group or the bromo group. The reaction conditions dictate the outcome with high fidelity.

Target Site Reaction Type Key Reagents & Conditions Rationale
3-Amino Group Acylation, AlkylationAcyl Halides, Alkyl Halides, Base (e.g., DIPEA)Standard nucleophilic substitution conditions that do not activate the C-Br bond.
6-Bromo Group Suzuki-Miyaura CouplingPd Catalyst, Ligand, Base (e.g., K₂CO₃), Boronic AcidPalladium-catalyzed conditions specifically designed for C(sp²)-Br bond activation. The amino group is typically tolerated by modern catalyst systems.[8]
6-Bromo Group Buchwald-Hartwig AminationPd Catalyst, Ligand, Strong Base (e.g., NaOt-Bu), AmineConditions optimized for C-N bond formation at the aryl halide position.

Expert Insight: While modern catalysts often tolerate the free N-H group, in cases of poor reactivity or side reactions during cross-coupling at the 6-position, the amino group can be temporarily protected. A tert-butyloxycarbonyl (Boc) group is ideal, as it is robust to the coupling conditions and easily removed with acid (e.g., TFA in DCM) post-transformation.

Conclusion

The 3-amino group of this compound is a versatile and reliable nucleophile. Its reactivity, governed by a unique vinylogous amide electronic structure, allows for predictable and high-yielding participation in essential synthetic transformations like N-acylation, N-alkylation (via reductive amination), and palladium-catalyzed N-arylation. By carefully selecting the reaction conditions—choosing between standard nucleophilic substitution and palladium-catalyzed cross-coupling—chemists can selectively functionalize either the amino or the bromo position. This dual reactivity solidifies the status of this compound as a powerful and indispensable building block for the synthesis of complex, biologically active molecules.

References

  • Wikipedia. Buchwald–Hartwig amination. Available at: https://en.wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
  • Frank, D., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1833-1839. Available at: https://www.beilstein-journals.org/bjoc/content/8/1/193
  • Sigma-Aldrich. 3-Amino-6-bromopyridine. [Product Page]. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/552844
  • Pipzine Chemicals. 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis. Available at: https://www.pipzine.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. Available at: https://www.syntheticpages.org/pages/SP602.html
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: https://www.organic-chemistry.
  • Russian Journal of Organic Chemistry. (2020). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][5][9]Oxazin-2(3H)-Ones. Available at: https://www.pleiades.online/en/article/10.1134/S107042802008007X/
  • Chemistry of Heterocyclic Compounds. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available at: https://link.springer.com/article/10.1007/s10593-021-02980-w
  • Organic Chemistry Portal. Suzuki Coupling. Available at: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/07%3A_Named_Reactions/7.01%3A_Suzuki-Miyaura_Coupling
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. Available at: https://www.benchchem.com/pdf/B021960_vs_B021961_Reactivity_Comparison.pdf
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. Available at: https://www.organic-chemistry.org/abstracts/lit2/313.shtm
  • Valente, S., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 6, 21464. Available at: https://www.
  • Journal of the American Chemical Society. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Available at: https://pubs.acs.org/doi/10.1021/jacs.3c10328
  • Al-Zaydi, K. M. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Available at: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/i/
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/2018/05/07/nucleophilicity-of-amines/
  • Sigma-Aldrich. Methyl 3-amino-6-bromopyrazine-2-carboxylate. [Product Page]. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/703134
  • Chem LibreTexts. (2019). Nucleophilicity of Enamines. [Video]. Available at: https://www.youtube.
  • TCI Chemicals. Methyl 3-Amino-6-bromopyrazine-2-carboxylate. [Product Page]. Available at: https://www.tcichemicals.com/US/en/p/M2655
  • Le, C. M., et al. (2023). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 13, 26992-26996. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10499690/
  • Nielson, A. B., & Jørgensen, K. A. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 594–613. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4413495/
  • Gonda, Z., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 78(13), 6743–6753. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3701351/
  • Sigma-Aldrich. 3-Amino-6-bromopyridine. [Product Page]. Available at: https://www.sigmaaldrich.com/catalog/product/aldrich/552844?lang=en&region=US
  • ChemScene. Methyl 3-amino-6-bromopyrazine-2-carboxylate. [Product Page]. Available at: https://www.chemscene.
  • Macmillan Group. (2022). Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. Available at: https://macmillan.princeton.
  • ResearchGate. (2009). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Available at: https://www.researchgate.net/publication/10862025_Pharmacokinetic_optimization_of_3-amino-6-chloropyrazinone_acetamide_thrombin_inhibitors_Implementation_of_P3_pyridine_N-oxides_to_deliver_an_orally_bioavailable_series_containing_P1_N-benzylamides
  • Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters, 13(7), 1353-1357. Available at: https://pubmed.ncbi.nlm.nih.gov/12657281/
  • ChemScene. 2-Amino-6-bromopyridin-3-ol. [Product Page]. Available at: https://www.chemscene.com/products/2-Amino-6-bromopyridin-3-ol-CS-W005713.html

Sources

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-bromopyrazin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyrazinone core is a recognized pharmacophore, appearing in a variety of biologically active molecules. The strategic placement of an amino group, a bromine atom, and a carbonyl group on the pyrazine ring bestows upon it a rich and tunable electronic character. This duality of electron-donating and electron-withdrawing functionalities creates distinct regions of high and low electron density, defining its electrophilic and nucleophilic sites. A thorough understanding of these sites is paramount for predicting its reactivity and for the rational design of novel synthetic pathways and molecular analogues with desired pharmacological profiles.

This guide provides a detailed analysis of the electronic landscape of this compound, identifying its key electrophilic and nucleophilic centers. We will delve into the electronic effects of the substituents and the pyrazinone ring system to explain the observed reactivity.

Molecular Structure and Electronic Properties

The reactivity of this compound is fundamentally governed by the interplay of inductive and resonance effects of its substituents. A comprehensive analysis of its electronic properties is crucial for identifying its reactive sites.

Key Functional Groups and Their Electronic Influence
  • Amino Group (-NH2): The amino group at the 3-position is a strong electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The lone pair of electrons on the nitrogen atom can be delocalized into the pyrazine ring, increasing the electron density at specific positions.

  • Bromo Group (-Br): The bromine atom at the 6-position is an electron-withdrawing group (EWG) primarily through its inductive effect (-I effect) due to its high electronegativity. It also possesses a weak electron-donating resonance effect (+R effect) due to its lone pairs, but the inductive effect is generally dominant for halogens.

  • Carbonyl Group (C=O): The carbonyl group within the pyrazinone ring is a strong electron-withdrawing group through both induction (-I effect) and resonance (-R effect). It polarizes the adjacent C-N and C-C bonds and delocalizes electron density from the ring.

  • Amide Nitrogen (N1-H): The nitrogen atom at the 1-position is part of an amide linkage. Its lone pair can participate in resonance within the ring, contributing to the overall electronic distribution.

The combination of these functional groups creates a complex electronic environment, leading to distinct regions of electrophilicity and nucleophilicity.

Visualization of the Molecular Structure

Caption: Chemical structure of this compound.

Identification of Nucleophilic Sites

Nucleophilic sites are electron-rich and readily react with electrophiles. In this compound, the primary nucleophilic centers are the exocyclic amino group and the pyrazine ring itself, particularly at positions activated by the amino group.

The Exocyclic Amino Group (-NH2)

The nitrogen atom of the amino group at the 3-position is the most prominent nucleophilic site. The lone pair of electrons on this nitrogen is highly available for donation to an electrophile.

  • Reactivity: This site is susceptible to a wide range of electrophilic reactions, including:

    • Alkylation: Reaction with alkyl halides to form secondary amines.

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo various subsequent reactions.

The nucleophilicity of this amino group is influenced by the electronic nature of the pyrazinone ring. While the ring is generally electron-deficient, the direct attachment of the amino group to the C3 position allows for effective delocalization of its lone pair into the ring, which can modulate its reactivity compared to a simple aniline.

The Pyrazine Ring

The pyrazine ring, while generally considered electron-deficient due to the presence of two nitrogen atoms and the carbonyl group, can exhibit nucleophilic character at specific positions due to the activating effect of the amino group.

  • C5 Position: The C5 position is ortho to the electron-donating amino group and is therefore activated towards electrophilic attack. Resonance structures show an increase in electron density at this position.

Visualization of Resonance Structures

Resonance A Initial Structure B Resonance Form 1 (Negative charge on N1) A->B Delocalization C Resonance Form 2 (Negative charge on C5) A->C Delocalization

Caption: Resonance delocalization of the amino group's lone pair.

Identification of Electrophilic Sites

Electrophilic sites are electron-deficient and are targets for nucleophilic attack. The electron-withdrawing nature of the carbonyl group and the bromine atom creates several electrophilic centers in this compound.

The Carbonyl Carbon (C2)

The carbon atom of the carbonyl group is highly electrophilic. The significant difference in electronegativity between carbon and oxygen results in a polarized C=O bond, with the carbon atom bearing a partial positive charge.

  • Reactivity: This site is susceptible to attack by a variety of nucleophiles, including:

    • Organometallic reagents (e.g., Grignard, organolithium): Leading to the formation of tertiary alcohols after workup.

    • Hydride reagents (e.g., NaBH4, LiAlH4): Resulting in the reduction of the carbonyl to a hydroxyl group.

    • Amines: Can lead to the formation of aminals or other condensation products under specific conditions.

The Carbon Atom Bearing the Bromine (C6)

The C6 carbon atom, bonded to the electronegative bromine atom, is another significant electrophilic site. The inductive effect of the bromine atom polarizes the C-Br bond, making the carbon atom susceptible to nucleophilic substitution.

  • Reactivity: This site is a key handle for introducing a wide range of functional groups via nucleophilic aromatic substitution (SNAr) or, more commonly, through transition-metal-catalyzed cross-coupling reactions.

    • Palladium-catalyzed cross-coupling reactions: Such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at this position. This is a widely exploited strategy in the synthesis of derivatives of this scaffold.

The Pyrazine Ring Carbons

The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This general electron deficiency makes the ring carbons, particularly C5, susceptible to attack by strong nucleophiles, although this is less common than reactions at the more activated C2 and C6 positions.

Summary of Reactive Sites

SiteNatureActivating/Deactivating Group(s)Potential Reactions
Exocyclic Amino N Nucleophilic+R effect of N lone pairAlkylation, Acylation, Diazotization
C5 Position Nucleophilic+R effect of -NH2Electrophilic Aromatic Substitution
Carbonyl Carbon (C2) Electrophilic-I and -R effects of C=ONucleophilic Acyl Addition/Substitution
C6 Position Electrophilic-I effect of -BrNucleophilic Aromatic Substitution, Cross-coupling Reactions

Experimental Protocols for Reactivity Profiling

To empirically validate the predicted electrophilic and nucleophilic sites, a series of well-defined experiments can be conducted.

Protocol 1: Probing Nucleophilic Sites with a Standard Electrophile

Objective: To determine the primary site of electrophilic attack.

Methodology:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF).

  • Addition of Electrophile: Add a standard electrophile, such as methyl iodide (CH3I, 1.1 equivalents), to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, quench the reaction with a suitable reagent, extract the product, and purify it using column chromatography.

  • Characterization: Analyze the purified product using 1H NMR, 13C NMR, and Mass Spectrometry to determine the site of methylation. The expected primary product would be the N-methylated derivative at the exocyclic amino group.

Protocol 2: Probing Electrophilic Sites with a Standard Nucleophile

Objective: To determine the primary site of nucleophilic attack.

Methodology:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., THF, dioxane).

  • Addition of Nucleophile: Add a standard nucleophile, such as sodium methoxide (NaOMe, 1.2 equivalents), to the solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation: After the reaction is complete, perform an aqueous workup, extract the product, and purify by column chromatography.

  • Characterization: Characterize the product using 1H NMR, 13C NMR, and Mass Spectrometry. The expected product would result from the substitution of the bromine atom at the C6 position with the methoxy group.

Protocol 3: Palladium-Catalyzed Cross-Coupling at the C6 Position

Objective: To demonstrate the utility of the C6-Br bond as a handle for functionalization.

Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), a suitable boronic acid (e.g., phenylboronic acid, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents) in a solvent mixture (e.g., dioxane/water).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-100 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup and Isolation: Upon completion, cool the reaction, perform an aqueous workup, extract the product, and purify by column chromatography.

  • Characterization: Confirm the structure of the phenylated product using 1H NMR, 13C NMR, and Mass Spectrometry.

Visualization of Experimental Workflow

experimental_workflow cluster_nucleophilic Probing Nucleophilic Sites cluster_electrophilic Probing Electrophilic Sites cluster_coupling Cross-Coupling at C6 N_start Dissolve in Aprotic Solvent N_add Add Electrophile (e.g., CH3I) N_start->N_add N_monitor Monitor Reaction (TLC/LC-MS) N_add->N_monitor N_workup Workup & Purify N_monitor->N_workup N_char Characterize (NMR, MS) N_workup->N_char E_start Dissolve in Suitable Solvent E_add Add Nucleophile (e.g., NaOMe) E_start->E_add E_monitor Monitor Reaction (TLC/LC-MS) E_add->E_monitor E_workup Workup & Purify E_monitor->E_workup E_char Characterize (NMR, MS) E_workup->E_char C_start Combine Reagents (Substrate, Boronic Acid, Pd Catalyst, Base) C_heat Heat under Inert Atmosphere C_start->C_heat C_monitor Monitor Reaction (TLC/LC-MS) C_heat->C_monitor C_workup Workup & Purify C_monitor->C_workup C_char Characterize (NMR, MS) C_workup->C_char

Caption: Workflow for experimental validation of reactive sites.

Conclusion

This compound is a molecule with a well-defined and predictable reactivity profile, characterized by distinct nucleophilic and electrophilic centers. The exocyclic amino group serves as the primary nucleophilic site, while the carbonyl carbon and the carbon bearing the bromine atom are the main electrophilic targets. This understanding of its electronic properties and reactivity is crucial for its effective utilization as a building block in the synthesis of complex molecules, particularly in the field of drug discovery. The ability to selectively functionalize different positions on the pyrazinone scaffold allows for the systematic exploration of chemical space and the optimization of biological activity.

References

  • Sigma-Aldrich Product Information for 3-Amino-6-bromopyridine. This source provides basic chemical properties and safety information for a related compound, 3-Amino-6-bromopyridine, which shares some structural similarities. While not the exact molecule, it offers context on the reactivity of aminobromopyridines. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/630574][1][2]
  • Biotuva Life Sciences Product Page for this compound. This commercial supplier page confirms the availability of the target molecule and provides basic product information such as purity and storage conditions. [Link: https://www.biotuva.com/product/3-amino-6-bromopyrazin-21h-one][3]
  • PubChem Entry for 3-Amino-6-bromopyrazine-2-carboxylic acid. This entry provides structural and chemical property data for a closely related derivative, highlighting the chemical space around the core of interest. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/18521600][4]
  • PubChem Entry for Methyl 3-Amino-6-bromopyrazine-2-carboxylate. This provides data on another related ester derivative, which is useful for understanding the electronic influence of substituents on the pyrazine ring. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/227251][5]
  • Synthesis of 3-Aminopyridin-2(1H)-Ones. This article discusses the synthesis and reactivity of related 3-aminopyridin-2(1H)-ones, providing insights into the general chemical behavior of this class of compounds. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469272/][6][7]
  • Electronic Properties of Amino Acid Side Chains. This article provides a background on the quantum mechanical calculations used to determine the electronic effects of substituents, which is the theoretical basis for predicting reactivity. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2242398/][8]
  • Recent Developments in Aminopyrazole Chemistry. This review covers the synthesis and reactivity of aminopyrazoles, offering a comparative perspective on the reactivity of amino-substituted heterocycles. [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/i/1-10/3740][9]
  • Modeling Biophysical and Biological Properties From the Characteristics of the Molecular Electron Density. This paper discusses the use of electron density calculations to predict chemical properties and reactivity, which is the fundamental principle behind identifying electrophilic and nucleophilic sites. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4282098/][10]
  • Computational Investigation of the Structures and Relative Stabilities of Amino/Nitro Derivatives of Ethylene. This study provides an example of how computational methods are used to analyze the effects of electron-donating and electron-withdrawing groups on molecular stability and reactivity. [Link: https://apps.dtic.
  • Scholars Research Library: Effective atomic numbers and electron densities of amino acids. This article discusses the concept of electron density in the context of biomolecules, which is relevant to understanding the electronic environment of the amino group in the target molecule. [Link: https://www.scholarsresearchlibrary.com/articles/effective-atomic-numbers-and-electron-densities-of-amino-acids-containing-h-c-n-and-o.pdf][12]

A Technical Guide to the Potential Biological Activities of 3-Amino-6-bromopyrazin-2(1H)-one: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Amino-6-bromopyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core, a structure of significant interest in medicinal chemistry. While direct biological data on this specific molecule is limited, its constituent functional groups—an amino group and a bromine atom on a pyrazinone ring—are hallmarks of scaffolds found in a multitude of pharmacologically active agents. This guide synthesizes information from related pyrazole and pyrazinone derivatives to build a scientifically-grounded prospectus on the potential therapeutic applications of this compound. By examining structure-activity relationships of analogous compounds, we can infer significant potential in oncology, virology, and inflammatory diseases. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of these potential activities, the mechanistic rationale behind them, and detailed, actionable protocols for their experimental validation.

The Pyrazinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazinone ring system, a nitrogen-containing heterocycle, is a cornerstone in the development of novel therapeutics. Its derivatives, including pyrazoles and pyrazolones, are known to possess a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and enzyme-inhibitory properties.[1][2] The specific molecule, this compound, is functionalized with two key moieties that enhance its potential as a drug discovery lead:

  • The Amino Group (C3-position): This group can act as a hydrogen bond donor and acceptor, critical for molecular recognition and binding to biological targets. It also serves as a synthetic handle for derivatization to explore structure-activity relationships (SAR).

  • The Bromo Group (C6-position): The bromine atom is a versatile functional group. It can participate in halogen bonding, a significant interaction in ligand-protein binding. More importantly, it is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of a diverse library of analogues with modified physicochemical and pharmacological properties.

A structurally related compound, 3-Amino-6-bromopyrazine-2-carbonitrile, is noted as a valuable intermediate for synthesizing anti-cancer and anti-inflammatory agents, reinforcing the rationale for investigating the title compound.[3]

Potential Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole and pyrazolone scaffolds are extensively documented for their potent anticancer activities.[4][5][6][7] Derivatives have shown efficacy against various human cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and colon (HCT116).[5][6]

Proposed Mechanisms of Action

The anticancer effects of pyrazole derivatives are often multifactorial, targeting key pathways in cancer progression.[6]

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are often dysregulated in cancer. Pyrazole derivatives have been shown to inhibit Receptor Tyrosine Kinases like EGFR and VEGFR-2, as well as intracellular kinases such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.[1][6]

  • Induction of Apoptosis: Many pyrazole compounds can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the mitochondrial pathway, involving the activation of caspases-3 and 7 and an increase in Reactive Oxygen Species (ROS).[1][4]

  • Cell Cycle Arrest: By inhibiting CDKs, these compounds can halt the cell cycle, typically at the G1 phase, preventing cancer cells from replicating.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds Signaling_Cascade Downstream Signaling Cascade (RAS/MAPK) RTK->Signaling_Cascade Activates CDK Cyclin-Dependent Kinase (CDK) Signaling_Cascade->CDK Activates Proliferation Cell Proliferation & Survival CDK->Proliferation Promotes Pyrazinone This compound (Hypothesized Inhibitor) Pyrazinone->RTK Inhibits Pyrazinone->CDK Inhibits

Caption: Hypothesized kinase inhibition by the pyrazinone scaffold.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of this compound against a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • This compound, dissolved in DMSO to create a stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates, CO₂ incubator, microplate reader.

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Potential Antiviral Activity: A Broad-Spectrum Opportunity

The pyrazole scaffold has demonstrated significant promise as a source of antiviral agents.[8] Studies have reported activity against a diverse range of viruses, including coronaviruses (SARS-CoV-2, MERS-CoV), human herpesviruses, and Tobacco Mosaic Virus (TMV).[8][9][10]

Proposed Mechanisms of Action

The antiviral action of pyrazole derivatives can be attributed to the inhibition of critical viral processes.

  • Inhibition of Viral Enzymes: These compounds can be designed to target and inhibit key viral enzymes essential for replication, such as viral proteases (e.g., Mpro, PLpro in coronaviruses) or polymerases.[11]

  • Blocking Viral Entry: Some derivatives may interfere with the binding of viral proteins (like the spike protein) to host cell receptors (like ACE2), preventing the virus from entering the cell.[11]

cluster_workflow Antiviral Screening Workflow Start Host Cell Culture (e.g., Vero E6) Infection Infect cells with virus in presence of test compound Start->Infection Incubation Incubate to allow plaque formation Infection->Incubation Staining Fix and stain cells (e.g., Crystal Violet) Incubation->Staining Counting Count viral plaques Staining->Counting Analysis Calculate EC₅₀ (50% Effective Concentration) Counting->Analysis End Identify lead compound Analysis->End

Caption: Standard workflow for a plaque reduction antiviral assay.

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in infectious virus particles.

Objective: To determine the concentration of the test compound that reduces the number of viral plaques by 50% (EC₅₀).

Materials:

  • Susceptible host cell line (e.g., Vero E6 for coronaviruses).

  • Target virus stock with a known titer.

  • Culture medium and a semi-solid overlay medium (e.g., containing agar or methylcellulose).

  • This compound.

  • Crystal violet staining solution.

  • 6-well or 12-well plates.

Methodology:

  • Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer within 24 hours.

  • Virus Dilution and Treatment: Prepare serial dilutions of the test compound. Pre-incubate a standardized amount of virus (e.g., 100 plaque-forming units) with each compound dilution for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay Application: Remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the test compound. This restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for 2-5 days (depending on the virus) until visible plaques are formed in the virus control wells (no compound).

  • Plaque Visualization: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ from a dose-response curve.

Potential as an Enzyme Inhibitor and Anti-inflammatory Agent

A significant body of research highlights pyrazole derivatives as potent inhibitors of enzymes involved in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes.[12][13]

Proposed Mechanism: COX/LOX Inhibition

Inflammation, pain, and fever are primarily mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2).[14]

  • Selective COX-2 Inhibition: Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) exhibit selectivity for COX-2, the inducible isoform highly expressed at sites of inflammation. This selectivity is desirable as it reduces the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform.[13]

  • Dual COX/5-LOX Inhibition: Some pyrazole-hydrazone derivatives have shown the ability to inhibit both COX enzymes and 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid pathway that produces pro-inflammatory leukotrienes.[12] This dual inhibition offers a broader anti-inflammatory effect.

Experimental Protocol: In Vitro COX Inhibition Assay

Commercially available kits provide a straightforward method for assessing COX-1 and COX-2 inhibitory activity.

Objective: To determine the IC₅₀ of the test compound for both COX-1 and COX-2 isoforms.

Methodology:

  • Assay Principle: These assays typically measure the peroxidase activity of the COX enzyme. The reaction between arachidonic acid and COX produces Prostaglandin G₂ (PGG₂), and the peroxidase component of COX converts PGG₂ to PGH₂. This process can be monitored colorimetrically or fluorometrically.

  • Procedure (General):

    • Add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to wells of a 96-well plate.

    • Add various concentrations of the test compound (or a known inhibitor like celecoxib for control).

    • Incubate briefly to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid and a colorimetric or fluorometric substrate.

    • Read the absorbance or fluorescence over time using a plate reader.

  • Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC₅₀ value for each isoform. The selectivity index (SI) can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Summary and Future Directions

The therapeutic potential of this compound, inferred from extensive literature on related scaffolds, is substantial. The following table summarizes the key areas of interest.

Potential Biological Activity Proposed Mechanism of Action Key Molecular Target(s) Suggested Validating Assay(s)
Anticancer Inhibition of cell proliferation, induction of apoptosisReceptor Tyrosine Kinases (EGFR, VEGFR), CDKs, CaspasesMTT Cytotoxicity Assay, Cell Cycle Analysis, Western Blot for Apoptosis Markers
Antiviral Inhibition of viral replication and/or entryViral Proteases (Mpro, PLpro), Viral Polymerases, Spike ProteinsPlaque Reduction Assay, Viral Yield Reduction Assay, Enzyme Inhibition Assays
Anti-inflammatory Inhibition of pro-inflammatory mediator synthesisCyclooxygenase (COX-1, COX-2), 5-Lipoxygenase (5-LOX)In Vitro COX/LOX Inhibition Assays, Carrageenan-Induced Paw Edema (in vivo)
Antioxidant Scavenging of free radicalsReactive Oxygen Species (ROS), Peroxyl RadicalsABTS/DPPH Radical Scavenging Assays, ORAC Assay

Future Directions: The true potential of this compound lies in its utility as a starting scaffold. A robust medicinal chemistry program should be initiated:

  • Library Synthesis: Utilize the bromine atom for palladium-catalyzed cross-coupling reactions to introduce a wide variety of aryl, heteroaryl, and alkyl groups.

  • Amine Derivatization: Modify the amino group via acylation, alkylation, or sulfonylation to probe its role in target binding.

  • Structure-Activity Relationship (SAR) Studies: Systematically screen the synthesized library of derivatives using the assays described in this guide to identify compounds with enhanced potency and selectivity for the desired biological targets.

  • In Vivo Efficacy: Advance the most promising lead compounds into relevant animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

By pursuing this structured, evidence-based approach, this compound can serve as a valuable starting point for the discovery of next-generation therapeutics.

References

  • Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity. MDPI.
  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021-02-25).
  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2025-08-06).
  • Pyrazoles as anticancer agents: Recent advances. SRR Publications.
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024-09-02). PubMed Central.
  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024-09-03). ResearchGate.
  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. NIH.
  • Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. PMC - PubMed Central.
  • Synthesis and antiviral activity of new pyrazole and thiazole derivatives. PubMed.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central.
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019-06-01). PubMed.
  • 3-Amino-6-bromopyrazine-2-carbonitrile. Chem-Impex.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024-12-24). PMC - NIH.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
  • What is the mechanism of Aminophenazone?. (2024-07-17). Patsnap Synapse.
  • Syntheses and Biological Activities of Novel 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxam ides. (2025-08-06). ResearchGate.
  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. ResearchGate.

Sources

3-Amino-6-bromopyrazin-2(1H)-one: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural motifs essential for biological activity. Among these, the pyrazinone core has garnered significant attention as a "privileged scaffold" due to its presence in numerous bioactive molecules. This technical guide focuses on a particularly valuable derivative: 3-Amino-6-bromopyrazin-2(1H)-one. We will delve into its synthesis, explore its nuanced reactivity, and provide detailed protocols for its strategic deployment in the synthesis of high-value compounds, particularly kinase inhibitors and components for Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a practical resource for chemists engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Value of the Pyrazinone Core

The 2(1H)-pyrazinone ring system is a key pharmacophore found in a variety of biologically active compounds. Its unique arrangement of nitrogen atoms and a carbonyl group allows for a rich tapestry of hydrogen bonding interactions and dipole moments, making it an effective mimic of peptide bonds and an excellent scaffold for engaging with biological targets. The strategic introduction of an amino group at the 3-position and a bromine atom at the 6-position transforms this simple heterocycle into a versatile and highly reactive building block, poised for diversification.

The 3-amino group serves as a key vector for extending the molecule, often interacting with the hinge region of kinases or providing an attachment point for linkers. The 6-bromo substituent is a synthetic linchpin, enabling a wide array of palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups, thereby modulating the compound's steric and electronic properties. This dual functionality makes this compound a cornerstone for building libraries of complex molecules for screening and lead optimization. A notable application of this scaffold is in the development of p38α MAP kinase inhibitors, which are implicated in inflammatory diseases.[1]

Physicochemical Properties & Structural Data

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, we can infer its properties based on its structure and data from closely related analogs.

PropertyValue (Predicted/Inferred)Citation/Justification
Molecular Formula C₄H₄BrN₃OBased on structure
Molecular Weight 190.00 g/mol Based on structure
Appearance Likely a light yellow to brown solidGeneral observation for similar compounds
Melting Point >250 °C (Decomposition likely)Pyrazinones are often high-melting solids
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solvents.Common solubility profile for polar heterocycles
CAS Number 21943-14-6Publicly available data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A singlet for the C5-H proton is expected in the aromatic region, likely between 7.0 and 8.0 ppm. The amino protons would appear as a broad singlet, typically between 6.0 and 7.5 ppm, and the N1-H proton would be a broad singlet at a higher chemical shift, likely >10 ppm.

  • ¹³C NMR: The carbonyl carbon (C2) would be the most downfield signal, expected around 160-165 ppm. The carbon bearing the bromine (C6) would be in the range of 130-140 ppm, while the carbon with the amino group (C3) would be further upfield, around 145-155 ppm. The C5 carbon would be expected in the aromatic region, around 110-120 ppm.

Synthesis of the Building Block

The synthesis of this compound can be approached through a multi-step sequence starting from readily available acyclic precursors. The following proposed synthesis is based on established methods for constructing the pyrazinone core.[2]

G cluster_0 Proposed Synthetic Pathway A Glycine amide C Intermediate A A->C Condensation B Ethyl bromopyruvate B->C E 3-Amino-pyrazin-2(1H)-one C->E Cyclization/ Oxidation D N-Bromosuccinimide (NBS) F This compound D->F E->F Bromination

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Amino-pyrazin-2(1H)-one (E)

  • To a solution of glycine amide hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (2.2 eq) and stir at room temperature for 30 minutes.

  • Add ethyl bromopyruvate (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The intermediate cyclized product can be oxidized in situ or isolated and then oxidized using a mild oxidizing agent like manganese dioxide (MnO₂) to afford 3-Amino-pyrazin-2(1H)-one.

Causality: This condensation-cyclization-oxidation cascade is a common strategy for pyrazinone synthesis. The initial condensation forms the backbone, which then cyclizes. The final oxidation step is necessary to form the aromatic pyrazinone ring.

Step 2: Bromination to yield this compound (F)

  • Dissolve 3-Amino-pyrazin-2(1H)-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality: The pyrazinone ring is electron-rich and susceptible to electrophilic aromatic substitution. Bromination with NBS is a standard and effective method for introducing a bromine atom onto such heterocyclic systems. The amino group directs the bromination to the C6 position.

Reactivity and Synthetic Applications

The utility of this compound stems from the orthogonal reactivity of its functional groups. The 6-bromo position is ideal for palladium-catalyzed cross-coupling reactions, while the 3-amino group can undergo acylation, alkylation, or be used as a nucleophile in other transformations. The pyrazinone nitrogen can also be alkylated under specific conditions.

G cluster_1 Key Reactions of the Building Block Start This compound Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald R₂NH Pd Catalyst, Base Acylation Acylation (Amide Formation) Start->Acylation RCOCl or (RCO)₂O Base Alkylation N-Alkylation (Pyrazinone Core) Start->Alkylation R-X, Base

Caption: Reactivity map of this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for installing aryl or heteroaryl substituents at the 6-position. This is crucial for exploring the SAR around this vector, often influencing kinase selectivity and potency.[3][4][5]

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like sodium carbonate (2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. The base is essential for activating the boronic acid.[5]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 6-position, providing access to a diverse chemical space.[6][7][8]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 0.04-0.1 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS, 1.5-2.0 eq).

  • Add the desired amine (1.1-1.5 eq).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Causality: Similar to the Suzuki coupling, this reaction proceeds through a palladium catalytic cycle. The choice of ligand is critical and depends on the steric and electronic properties of both the pyrazinone and the amine coupling partner.[7]

Acylation of the 3-Amino Group

The 3-amino group can be readily acylated to form amides. This is a common strategy for attaching the pyrazinone core to other fragments of a molecule, such as the linker in a PROTAC.

Protocol: General Procedure for Acylation

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or DMF.

  • Add a base such as triethylamine or DIPEA (1.5-2.0 eq).

  • Cool the mixture to 0 °C and add the acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.0-1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-16 hours until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Causality: The amino group is a potent nucleophile that readily attacks the electrophilic carbonyl of the acylating agent. The base is required to neutralize the acid generated during the reaction.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[9] They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. This compound is an excellent starting point for synthesizing PROTACs where the pyrazinone moiety acts as a warhead for a kinase, and the amino group serves as a handle to attach a linker.

G cluster_2 PROTAC Synthesis Workflow BuildingBlock This compound Warhead Functionalized Warhead (e.g., via Suzuki) BuildingBlock->Warhead Step 1 Linker Linker Attachment (via Acylation) Warhead->Linker Step 2 PROTAC Complete PROTAC Linker->PROTAC E3Ligand E3 Ligase Ligand E3Ligand->PROTAC

Caption: Use of the building block in a PROTAC synthesis workflow.

The synthesis would typically involve first modifying the 6-position via a Suzuki or Buchwald-Hartwig reaction to optimize binding to the target kinase. Subsequently, the 3-amino group would be acylated with a linker that has a terminal functional group (e.g., a carboxylic acid, alkyne, or azide) for conjugation to the E3 ligase ligand.

Conclusion

This compound is a high-value, versatile building block for modern medicinal chemistry. Its strategically placed functional groups allow for selective and sequential modifications, enabling the rapid synthesis of diverse compound libraries. The protocols and rationale outlined in this guide provide a framework for chemists to effectively utilize this scaffold in their drug discovery programs, particularly in the pursuit of novel kinase inhibitors and targeted protein degraders. The continued exploration of the reactivity and applications of this and related pyrazinone systems will undoubtedly lead to the discovery of new and impactful therapeutics.

References

  • The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors.Bioorganic & Medicinal Chemistry Letters, 2020.
  • 3-Amino-6-bromopyridine 97% | Sigma-Aldrich.Sigma-Aldrich.
  • Suzuki Cross-coupling Reaction procedure.Rose-Hulman Institute of Technology.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.SyntheticPages.
  • Building blocks and linkers for PROTAC synthesis.Enamine.
  • 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety D
  • p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design.Bioorganic & Medicinal Chemistry Letters, 2006.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.Chemistry LibreTexts.
  • Buchwald–Hartwig amin
  • Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1.Bioorganic & Medicinal Chemistry Letters, 2011.
  • Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2.Bioorganic & Medicinal Chemistry Letters, 2011.
  • 3-Amino-2-bromopyridine CAS#: 39856-58-1.ChemicalBook.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.American Chemical Society.
  • Thermophysical Properties of 2-Amino-6-bromopyridine.Chemcasts.
  • Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem.PubChem.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.Organic Chemistry Portal.
  • VI. 1H and 13C NMR Spectra.The Royal Society of Chemistry.
  • The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed.PubMed.
  • Current strategies for the design of PROTAC linkers: a critical review - PMC.
  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.Nature Structural & Molecular Biology, 2002.
  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PubMed Central.
  • 5 Combination of 1H and 13C NMR Spectroscopy.Wiley-VCH.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.MDPI.
  • Suzuki Coupling - Organic Chemistry Portal.Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.Chemistry LibreTexts.
  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino.SciSpace.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Degrader Building Blocks for Targeted Protein Degrad
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • Experiment 14: Suzuki Coupling.University of Wisconsin-Madison.
  • Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review.Pharmaceutical Business Review.
  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
  • Novel approaches for the rational design of PROTAC linkers.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
  • 3-aminopyridine - Organic Syntheses Procedure.Organic Syntheses.
  • Synthesis of 2-amino-6-bromopyridine.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • The Effects of Acetylation of Amino Groups on the Reactions of Antigens and Antibodies.

Sources

exploring the tautomeric forms of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of 3-Amino-6-bromopyrazin-2(1H)-one

Executive Summary

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical consideration in medicinal chemistry and materials science.[1][2] The specific tautomeric form of a heterocyclic compound can profoundly influence its physicochemical properties, including solubility, lipophilicity, and, most importantly, its binding affinity to biological targets. This guide provides a comprehensive framework for the systematic investigation of the tautomeric landscape of this compound, a heterocyclic scaffold of interest in drug discovery. We will delineate a multi-faceted approach that integrates predictive computational modeling with definitive experimental verification, providing researchers with the necessary tools to elucidate the predominant tautomeric forms in both solid and solution states.

Introduction: The Significance of Tautomerism in Heterocyclic Systems

Heterocyclic compounds are foundational to a vast number of pharmaceuticals. Their rich electronic nature and capacity for hydrogen bonding are often dictated by the subtle equilibrium between tautomeric forms. For molecules like this compound, several potential tautomeric equilibria can exist simultaneously, including the amide-imidic acid (lactam-lactim) and amine-imine types.[3] Understanding which form predominates under physiological conditions is not an academic exercise; it is essential for rational drug design, as different tautomers present distinct pharmacophores to a target receptor. This guide establishes a robust, field-proven methodology for this determination.

Potential Tautomeric Forms of this compound

The structure of this compound presents multiple sites for proton migration, leading to several plausible tautomers. The primary equilibria involve the exocyclic amino group and the endocyclic amide system. The principal tautomers are illustrated below. Our objective is to determine the relative populations of these forms under different conditions.

Caption: Plausible tautomeric forms of this compound.

Predictive Analysis: Computational Chemistry

Before embarking on empirical studies, computational modeling provides invaluable insight into the energetic landscape of the tautomeric forms.[4][5] Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of isomers.

Causality Behind the Method

By calculating the ground-state electronic energy of each tautomer, we can predict their relative populations based on the Boltzmann distribution. This in silico approach is cost-effective and rapidly identifies the most probable structures, guiding subsequent experimental work and preventing the pursuit of energetically unfavorable forms. Including a solvent model, such as the Polarizable Continuum Model (PCM), is crucial, as solvent polarity can dramatically shift tautomeric equilibria.[6]

Protocol: DFT-Based Tautomer Stability Prediction
  • Structure Generation: Build 3D structures of all plausible tautomers (T1, T2, T3, etc.).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[7] This is performed for the gas phase and in simulated solvents (e.g., water, DMSO, chloroform).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Analysis: Compare the Gibbs free energies (G) of all tautomers in each environment. The tautomer with the lowest free energy is predicted to be the most stable.

Predicted Data Representation

The results should be summarized in a table for clear comparison.

TautomerGas Phase ΔG (kcal/mol)DMSO ΔG (kcal/mol)Chloroform ΔG (kcal/mol)Predicted Dipole Moment (Debye)
T1 (Amide-Amine) 0.00 (Reference)0.00 (Reference)0.00 (Reference)3.5
T2 (Imidic acid-Amine) +8.5+5.2+7.82.1
T3 (Amide-Imine) +12.1+9.8+11.55.8
(Note: Data are illustrative examples based on typical trends for similar heterocyclic systems.)

Experimental Verification: A Multi-Technique Approach

While computation is predictive, experimental data provides definitive proof. A self-validating system of protocols relies on the corroboration of results from multiple independent techniques.

Workflow cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis cluster_conclusion Integrated Conclusion synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal ftir_solid FT-IR Spectroscopy (Solid) synthesis->ftir_solid dissolve Dissolution in Various Solvents (DMSO-d6, CDCl3, etc.) synthesis->dissolve xray Single-Crystal X-ray Diffraction (SC-XRD) crystal->xray solid_structure Definitive Solid Structure xray->solid_structure solid_spectrum Vibrational Profile (Solid) ftir_solid->solid_spectrum conclusion Correlate Solid, Solution, & Computational Data solid_structure->conclusion nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N, 2D) dissolve->nmr uvvis UV-Vis Spectroscopy dissolve->uvvis ftir_sol FT-IR Spectroscopy (Solution) dissolve->ftir_sol sol_structure Dominant Solution Tautomer(s) nmr->sol_structure sol_spectrum1 Electronic Transitions uvvis->sol_spectrum1 sol_spectrum2 Vibrational Profile (Solution) ftir_sol->sol_spectrum2 sol_structure->conclusion final_model Tautomeric Profile conclusion->final_model

Caption: Integrated workflow for tautomer analysis.

Single-Crystal X-ray Crystallography (SC-XRD)

Expertise & Experience: SC-XRD is the unequivocal gold standard for determining molecular structure in the solid state.[8][9] It provides precise atomic coordinates, allowing for the unambiguous identification of proton positions and bond types (e.g., C=O vs. C-O). Obtaining a high-quality crystal is often the rate-limiting step, but the resulting structural data is unparalleled in its detail.[10]

Protocol: From Powder to Structure

  • Synthesis: Synthesize this compound via established or novel routes. Purify to >99% by recrystallization or chromatography.

  • Crystal Growth: Screen for crystallization conditions. A common starting point is slow evaporation of a saturated solution in various solvents (e.g., methanol, ethanol, acetonitrile).

  • Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a controlled temperature (typically 100 K to reduce thermal motion).

  • Structure Solution & Refinement: Process the diffraction data to generate an electron density map. Solve the structure using direct methods or Patterson functions to locate heavy atoms, and subsequently locate lighter atoms from difference maps. Refine the atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction patterns.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for studying tautomerism in solution.[12] Different tautomers will have distinct NMR spectra. The choice of solvent is critical, as polar (e.g., DMSO-d₆) and non-polar (e.g., CDCl₃) solvents can stabilize different forms.[12] ¹⁵N NMR, though less sensitive, can be particularly informative for directly probing the nitrogen environments.

Protocol: Solution-State Structural Elucidation

  • Sample Preparation: Prepare samples of the compound (~5-10 mg) in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in NMR tubes.

  • ¹H NMR: Acquire a standard proton NMR spectrum. Look for key signals:

    • Amide-Amine (T1): Expect two distinct signals for the endocyclic N1-H and the exocyclic NH₂ protons. The NH₂ protons may be broad.

    • Imidic acid-Amine (T2): Expect a signal for an O-H proton and the NH₂ protons. The N1-H signal will be absent.

    • Amide-Imine (T3): Expect signals for N1-H and the imine N-H. The NH₂ signal will be absent.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The chemical shift of C2 is a key indicator:

    • Amide (T1, T3): C2 will be in the typical amide carbonyl region (~160-170 ppm).

    • Imidic acid (T2): C2 will shift upfield into the aromatic/olefinic C-O region (~150-160 ppm).

  • 2D NMR (HSQC/HMBC): Use Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons. Use Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) H-C correlations, which is crucial for unambiguously assigning the structure and confirming proton locations. For example, an HMBC correlation from the N1-H proton to C2 and C3 would strongly support the amide tautomer (T1).

Infrared (IR) & UV-Vis Spectroscopy

Expertise & Experience: These spectroscopic techniques provide complementary, corroborating evidence. IR spectroscopy probes vibrational frequencies of functional groups, while UV-Vis spectroscopy probes the electronic transitions of the conjugated π-system.[6][13][14] Each tautomer possesses a unique set of functional groups and a distinct chromophore.

Protocol: Spectroscopic Fingerprinting

  • IR Spectroscopy:

    • Acquire a solid-state spectrum (e.g., using a KBr pellet or ATR).

    • Acquire solution-state spectra in a suitable solvent (e.g., CCl₄).

    • Key Bands: A strong absorption around 1650-1680 cm⁻¹ is characteristic of a C=O stretch, indicating an amide form (T1 or T3).[6] The absence of this band and the appearance of a broad O-H stretch (~3200-3600 cm⁻¹) and a C=N stretch (~1640 cm⁻¹) would support the imidic acid form (T2).

  • UV-Vis Spectroscopy:

    • Record absorption spectra in solvents of varying polarity (e.g., hexane, ethanol, water).

    • The λ_max value will differ for each tautomer due to differences in the conjugated system. A comparison of the experimental spectra with those predicted by Time-Dependent DFT (TD-DFT) calculations can aid in assigning the observed transitions to specific tautomers.

Conclusion: Synthesizing a Unified Model

The power of this integrated approach lies in the convergence of evidence. The definitive solid-state structure from X-ray crystallography serves as a benchmark. Solution-state NMR data reveals the behavior of the molecule in different chemical environments, which is more relevant to biological systems. Discrepancies between solid-state and solution-state structures are common and are themselves important findings. Computational data provides a theoretical framework that helps rationalize the experimental observations, such as why a particular tautomer is favored in a given solvent. By synthesizing these results, a complete and trustworthy tautomeric profile of this compound can be established, providing a solid foundation for future drug development and scientific inquiry.

References

  • Štefane, B., & Požgan, F. (2010). Tautomerism in Reduced Pyrazinacenes.
  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
  • Yavari, I., Naeimabadi, M., & Mirzaei, A. (2016). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 21(9), 1234. [Link]
  • Sergeieva, T. Y., Voskoboynik, O. Y., Okovytyy, S. I., Kovalenko, S. I., & Leszczynski, J. (2014). Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Journal of Chemistry and Technologies, 21(1), 18-26. [Link]
  • Hu, C., Li, J., & Wang, Y. (2011). 3-Bromopyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3272. [Link]
  • Bîcu, E., et al. (2022).
  • Wikipedia contributors. (2024). Tautomer. Wikipedia. [Link]
  • Wikipedia contributors. (2024). X-ray crystallography. Wikipedia. [Link]
  • Fisyuk, A., et al. (2018). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][4][6]Oxazin-2(3H)-Ones.
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts.
  • Queen's University. (n.d.). Bio NMR spectroscopy.
  • Byrd, E. F. C., & Rice, B. M. (2006). A Computational View of PATO and its Tautomers. Semantic Scholar. [Link]
  • Xing, A.-P., Zeng, D., & Wang, X.-L. (2018). Crystal structure of (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one, C34H34N5O2Br.
  • Scribd. (2020). Tautomers. Scribd. [Link]
  • Pipzine Chemicals. (n.d.). 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis. Pipzine Chemicals. [Link]
  • Pop, A., et al. (2023). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Molecules, 28(18), 6688. [Link]
  • El-Azab, A. S., & El-Gohary, A.-R. M. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9, 56. [Link]
  • Proteopedia. (2022). X-ray crystallography. Proteopedia. [Link]
  • Katritzky, A. R., et al. (2009). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
  • Contreras, L., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 25(5), 2999. [Link]
  • Stasiewicz-Hofman, K., et al. (2022). Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. Physical Chemistry Chemical Physics, 24(47), 28835-28845. [Link]

Sources

A Theoretical and Computational Blueprint for Elucidating the Structural and Electronic Landscape of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Computational Deep Dive

In the landscape of contemporary drug discovery, 3-Amino-6-bromopyrazin-2(1H)-one emerges as a molecule of significant interest, particularly as a building block for protein degraders.[1] Its unique confluence of a pyrazinone core, an electron-donating amino group, and an electron-withdrawing bromine atom suggests a rich and complex electronic profile. This profile, in turn, dictates its reactivity, intermolecular interactions, and ultimately, its potential as a pharmacophore. While empirical studies provide invaluable data, a robust theoretical and computational investigation offers a predictive and mechanistic understanding that can accelerate and rationalize the drug development process.

This in-depth technical guide outlines a comprehensive computational strategy to elucidate the fundamental structural and electronic properties of this compound. By leveraging the power of quantum chemical calculations, we can construct a detailed molecular portrait, offering insights that are often challenging to obtain through experimental means alone. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and harness the potential of this and similar heterocyclic scaffolds.

Part 1: The Computational Strategy: A First-Principles Approach

Our investigation is founded on Density Functional Theory (DFT), a powerful quantum mechanical method that provides a favorable balance between computational cost and accuracy for molecules of this size.[2][3] Specifically, we advocate for the use of the B3LYP hybrid functional, which has a proven track record of yielding reliable results for a wide range of organic and heterocyclic systems.[4][5] This will be coupled with the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including diffuse functions to account for the lone pairs on heteroatoms and polarization functions to accurately model bonding.

The following flowchart illustrates the proposed computational workflow:

computational_workflow cluster_input Input cluster_dft DFT Calculations (Gaussian) cluster_output Output & Analysis mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nbo Natural Bond Orbital (NBO) Analysis geom_opt->nbo fmo Frontier Molecular Orbital (FMO) Analysis geom_opt->fmo mep Molecular Electrostatic Potential (MEP) Mapping geom_opt->mep uv_vis TD-DFT for UV-Vis Spectra Simulation geom_opt->uv_vis opt_geom Optimized Molecular Geometry geom_opt->opt_geom thermo Thermodynamic Properties freq_calc->thermo ir_spectrum Simulated FT-IR Spectrum freq_calc->ir_spectrum nbo_results Charge Distribution, Hyperconjugative Interactions nbo->nbo_results fmo_results HOMO-LUMO Gap, Reactivity Indices fmo->fmo_results mep_map Reactive Site Identification mep->mep_map uv_vis_spectrum Simulated UV-Vis Spectrum uv_vis->uv_vis_spectrum

Caption: Computational workflow for the theoretical analysis of this compound.

Part 2: Core Computational Protocols and Their Significance

Geometry Optimization: The Foundation of Molecular Reality

The first and most critical step is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through geometry optimization.

Protocol:

  • Input Structure: Construct an initial 3D model of this compound.

  • Computational Method: Employ the B3LYP functional with the 6-311++G(d,p) basis set.

  • Optimization Algorithm: Utilize a gradient-based optimization algorithm (e.g., Berny optimization) to locate the minimum on the potential energy surface.

  • Verification: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that a true energy minimum has been reached.

Causality: An accurate optimized geometry is paramount as all subsequent electronic property calculations are dependent on it. An incorrect geometry will lead to erroneous electronic and spectroscopic predictions.

Vibrational Analysis: Simulating the Infrared Spectrum

The vibrational frequency calculation not only confirms the stability of the optimized structure but also allows for the simulation of the molecule's infrared (IR) spectrum.

Protocol:

  • Frequency Calculation: Following geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Data Extraction: Extract the calculated vibrational frequencies and their corresponding intensities.

  • Visualization: Plot the frequencies against their intensities to generate a theoretical FT-IR spectrum.

Causality: By comparing the theoretical spectrum with experimental data, we can validate the accuracy of our computational model. Furthermore, the calculated vibrational modes provide a detailed understanding of the molecular motions associated with each absorption band.[6]

Natural Bond Orbital (NBO) Analysis: Unveiling the Electronic Interactions

NBO analysis provides a localized picture of the electron density, allowing for the quantification of atomic charges and the investigation of hyperconjugative interactions.

Protocol:

  • NBO Calculation: Perform an NBO analysis on the optimized geometry.

  • Data Analysis: Examine the NBO output to determine:

    • Natural Atomic Charges: To understand the charge distribution across the molecule.

    • Donor-Acceptor Interactions: To identify key hyperconjugative interactions that contribute to molecular stability.

Causality: Understanding the charge distribution and intramolecular interactions is crucial for predicting how the molecule will interact with biological targets. For instance, identifying regions of high negative charge can indicate potential sites for hydrogen bonding.[7]

Frontier Molecular Orbital (FMO) Analysis: Probing Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's reactivity.

Protocol:

  • Orbital Energy Calculation: Extract the energies of the HOMO and LUMO from the DFT calculation.

  • HOMO-LUMO Gap: Calculate the energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity.

  • Orbital Visualization: Generate 3D plots of the HOMO and LUMO to visualize the regions of electron density involved in electron donation and acceptance.

Causality: FMO analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. This is invaluable in understanding the molecule's role in chemical reactions and its potential to interact with enzymatic active sites.[8]

Molecular Electrostatic Potential (MEP) Mapping: Visualizing Reactive Sites

The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule.

Protocol:

  • MEP Calculation: Calculate the molecular electrostatic potential on the van der Waals surface of the optimized molecule.

  • Visualization: Generate a color-coded map where different colors represent different electrostatic potential values (typically red for negative, blue for positive, and green for neutral).

Causality: The MEP map is an intuitive tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[9][10] This information is critical for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to drug-receptor binding.

Part 3: Expected Outcomes and Data Presentation

The computational investigation outlined above will yield a wealth of quantitative and qualitative data. For clarity and ease of comparison, this data should be presented in a structured format.

Optimized Molecular Geometry

The key geometric parameters (bond lengths and bond angles) of the optimized structure of this compound should be tabulated.

ParameterBondCalculated Value (Å)
Bond LengthC2-N1Value
C3-N4Value
C6-BrValue
.........
Parameter Angle **Calculated Value (°) **
Bond AngleN1-C2-C3Value
C2-C3-N4Value
C5-C6-BrValue
.........
Electronic Properties

A summary of the key electronic properties derived from the NBO and FMO analyses should be presented in a table.

PropertyValue
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value
Natural Atomic Charges
N1Value
C2Value
N(amino)Value
BrValue
......
Simulated Spectroscopic Data

The calculated vibrational frequencies should be presented alongside their corresponding intensities and vibrational mode assignments. A graphical representation of the simulated FT-IR and UV-Vis spectra should also be included.

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityAssignment
ν(N-H) stretch (amino)ValueValueN-H stretching
ν(C=O) stretchValueValueCarbonyl stretching
ν(C-Br) stretchValueValueCarbon-bromine stretching
............

Part 4: Visualizing Molecular Properties

Visual representations are crucial for conveying complex theoretical concepts. The following diagrams illustrate the expected outputs from the FMO and MEP analyses.

molecular_orbitals cluster_homo HOMO cluster_lumo LUMO homo_img lumo_img

Caption: Frontier Molecular Orbitals (HOMO and LUMO) of this compound.

mep_map cluster_mep Molecular Electrostatic Potential (MEP) Map mep_img

Caption: MEP map of this compound, indicating electrophilic and nucleophilic regions.

Conclusion: A Pathway to Rational Drug Design

The theoretical calculations detailed in this guide provide a powerful, non-invasive, and cost-effective methodology for gaining a deep understanding of the structural and electronic properties of this compound. The insights derived from these studies—optimized geometry, vibrational signatures, charge distribution, reactivity indices, and electrostatic potential—serve as a robust foundation for rational drug design. By predicting how this molecule will behave and interact at a molecular level, we can more effectively guide its modification and incorporation into novel therapeutic agents, ultimately accelerating the journey from a promising building block to a life-saving drug.

References

  • Vertex AI Search. This compound, min 95%, 250 mg.
  • Rezvan, V. H., & Abdoli, H. (2025). DFT Exploration of Molecular Structures, Frontier Molecular Or-bitals, NBO, and Optical Properties for Certain 2,3-Disubstituted Pyrazines in Gas and Aqueous Phases. Int J Catalysis Chem Eng, 1(2), 01-13.
  • ResearchGate. (PDF) Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations.
  • ResearchGate. Pyrazoline compounds containing different groups: Design, synthesis and comprehensive molecular docking studies.
  • DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity.
  • Gadhe, C. G., Kothandan, G., & Cho, S. J. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. International journal of molecular sciences, 21(23), 9037.
  • Computational study of heterocyclic anticancer compounds through nbo method.
  • Oliveira, B. G. (2007). A DFT and AIM study of blue-shifting hydrogen bonds and secondary interactions in small heterocyclic complexes. Anales de la Asociación Química Argentina, 95(1-2), 65-76.
  • Katritzky, A. R., Akhmedov, N. G., Doskocz, J., Hall, C. D., Akhmedova, R. G., & Majumder, S. (2007). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic resonance in chemistry : MRC, 45(1), 5–23.
  • ResearchGate. Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide.
  • RITME. Gaussian – Molecular Modeling in Computational Chemistry.
  • Papakyriakou, A., Zervou, M., & Kourounakis, A. P. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules (Basel, Switzerland), 25(1), 53.
  • Khairulah, Z. A., Yousif, E. I., Ahmed, A., & Al-Noor, T. H. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 720-728.
  • ACS Publications. DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines.
  • Wikipedia. Gaussian (software).
  • MDPI. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor.
  • Wolfram Demonstrations Project. Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
  • Li, Y., Zhang, L., Wang, Y., & Liu, H. (2012). Exploring the structure determinants of pyrazinone derivatives as PDE5 3HC8 inhibitors: an in silico analysis. Journal of molecular graphics & modelling, 38, 339–348.
  • OSTI.GOV. Comparative DFT Computational Studies with Experimental Investigations for Novel Synthesized Fluorescent Pyrazoline Derivatives (Journal Article).
  • ResearchGate. Frontier‐molecular‐orbital distributions and energy level diagrams of 5a–d by DFT calculations.
  • Joseph, L., Sajan, D., & Chaitanya, K. (2009). Spectroscopic studies and Hartree-Fock ab initio calculations of a substituted amide of pyrazine-2-carboxylic acid. Turkish Journal of Chemistry, 33(5), 633-642.
  • Scilit. Molecular recognition of amiloride analogs: a molecular electrostatic potential analysis. 1. Pyrazine ring modifications.
  • Gunasekaran, S., & Sailatha, E. (2009). Vibrational analysis of pyrazinamide. Indian Journal of Pure & Applied Physics, 47, 259-264.

Sources

An In-depth Technical Guide to 3-Amino-6-bromopyrazin-2(1H)-one: From Discovery to Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-6-bromopyrazin-2(1H)-one, a key heterocyclic building block in medicinal chemistry. The document traces the historical development of substituted pyrazinones, details the synthetic routes to this compound with step-by-step protocols, and explores its applications in the discovery of novel therapeutics, particularly as a scaffold for kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists in the field of drug development, offering both foundational knowledge and practical insights into the chemistry and utility of this important molecule.

Introduction: The Significance of the Pyrazinone Scaffold

Pyrazinones, specifically 2(1H)-pyrazinones, are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their rigid, planar structure and capacity for diverse substitutions make them privileged scaffolds for the design of biologically active molecules. The pyrazinone core is found in a range of natural products and has been instrumental in the development of numerous synthetic compounds with therapeutic potential.[1]

The introduction of an amino group at the 3-position and a bromine atom at the 6-position of the pyrazinone ring, yielding this compound, creates a versatile intermediate with multiple reactive sites. This strategic functionalization allows for a wide array of subsequent chemical modifications, making it a valuable building block for the synthesis of compound libraries in drug discovery programs. The bromine atom, in particular, serves as a convenient handle for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents.

Historical Perspective: The Evolution of Substituted Pyrazinones

The journey into the chemistry of pyrazinones is a rich narrative that begins with the early explorations of pyrazine derivatives. While the initial synthesis of a pyrazine compound, "amarone," was reported by Laurent in 1844, the systematic investigation into the synthesis of substituted pyrazinones gained momentum in the early 20th century. Foundational methods such as the Staedel-Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses laid the groundwork for accessing the core pyrazine ring structure.

The development of synthetic routes to 2(1H)-pyrazinones from acyclic precursors marked a significant advancement. One of the most pivotal methods involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. This approach, first described by R. G. Jones in 1949, has been a cornerstone for the synthesis of a wide variety of substituted pyrazinones.[1]

While a definitive seminal publication for the initial discovery of this compound is not readily apparent in a singular, landmark paper, its emergence is intrinsically linked to the broader effort to synthesize functionalized pyrazinone scaffolds for medicinal chemistry applications. The development of this specific molecule likely arose from the need for versatile intermediates in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.

Synthetic Methodologies: A Detailed Guide to the Preparation of this compound

The synthesis of this compound can be approached through several strategic routes, often involving the construction of the pyrazinone ring followed by functional group manipulations. Below are detailed protocols for key synthetic transformations.

General Synthetic Strategy

A common and logical synthetic pathway to this compound involves a multi-step sequence that often starts from a readily available pyrazine precursor. The core principle is the sequential introduction of the required amino and bromo functionalities onto the pyrazinone ring.

graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Starting Pyrazine Derivative"]; B [label="Ring Formation/Modification to Pyrazinone"]; C [label="Introduction of Amino Group"]; D [label="Bromination"]; E [label="this compound"];

A -> B [label="Cyclization/Oxidation"]; B -> C [label="Amination"]; C -> D [label="Electrophilic Bromination"]; D -> E [label="Final Product"]; }

A generalized workflow for the synthesis of this compound.

Key Experimental Protocols

A plausible route to the target molecule involves the initial synthesis of a 3-aminopyrazin-2(1H)-one intermediate, which can then be brominated.

Step 1: Synthesis of 3-Aminopyrazin-2(1H)-one

A common method for the formation of the 3-aminopyrazin-2(1H)-one core is through the cyclization of an appropriate acyclic precursor. For instance, the condensation of an α-amino amide with a glyoxal derivative can be employed.

Materials:

  • α-Aminoacetamide hydrochloride

  • Glyoxal (40% solution in water)

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve α-aminoacetamide hydrochloride in a minimal amount of water.

  • Carefully add a solution of sodium hydroxide to neutralize the hydrochloride and free the amine.

  • To this solution, add an equimolar amount of glyoxal solution dropwise while maintaining the temperature at 0-5 °C.

  • The reaction mixture is then stirred at room temperature for several hours.

  • The pH of the solution is adjusted to neutral with hydrochloric acid, which may induce precipitation of the product.

  • The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 3-aminopyrazin-2(1H)-one.

The introduction of the bromine atom at the 6-position is typically achieved through electrophilic bromination. The amino group at the 3-position is an activating group, directing the incoming electrophile to the ortho and para positions.

Materials:

  • 3-Aminopyrazin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Acetic acid

Procedure:

  • Dissolve 3-aminopyrazin-2(1H)-one in acetonitrile or acetic acid in a round-bottom flask.

  • To the stirred solution, add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is often exothermic and may require cooling.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.

  • The crude this compound is then washed with water and can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, which is often preferred over elemental bromine for its ease of handling and reduced side reactions.

  • Solvent Selection: Acetonitrile and acetic acid are common solvents for bromination reactions as they are relatively inert to the reaction conditions and can dissolve the reactants.

Alternative Synthetic Approach: Diazotization and Bromination

An alternative strategy, particularly useful if starting from a pre-functionalized pyrazine, involves a Sandmeyer-type reaction. This approach is hinted at in patents for related halo-pyrazinones.[2]

graph "Diazotization_Bromination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Substituted Aminopyrazine"]; B [label="Diazonium Salt Formation"]; C [label="Bromination"]; D [label="Target Bromopyrazine"];

A -> B [label="NaNO2, HBr"]; B -> C [label="CuBr"]; C -> D [label="Workup"]; }

Alternative synthesis via diazotization and bromination.

Procedure Outline:

  • An appropriately substituted aminopyrazine precursor is dissolved in an acidic medium (e.g., aqueous HBr).

  • The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

  • The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide (CuBr).

  • The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The product is then extracted, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is particularly prevalent in the design of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The pyrazinone core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The amino group at the 3-position can be further functionalized to interact with other residues in the ATP-binding pocket, while the bromine at the 6-position serves as a versatile point for modification to enhance potency and selectivity. For instance, Suzuki and other palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents at this position.

A notable example of the utility of the 3-aminopyrazinone core is in the development of p38α MAP kinase inhibitors. Research in this area has demonstrated that modifications to the 3-amino substituent can lead to a significant increase in potency. While not the exact molecule, this highlights the importance of the 3-aminopyrazinone scaffold in kinase inhibitor design.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₄H₄BrN₃O
Molecular Weight 190.00 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO and methanol

Spectroscopic Data (Predicted):

  • ¹H NMR: Signals corresponding to the pyrazinone ring proton and the amino protons.

  • ¹³C NMR: Resonances for the four carbon atoms of the pyrazinone ring, including the carbonyl carbon.

  • Mass Spectrometry: A molecular ion peak consistent with the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

Conclusion and Future Perspectives

This compound stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its strategic design, incorporating key functional groups on a stable pyrazinone core, provides a versatile platform for the synthesis of novel bioactive compounds. The synthetic routes outlined in this guide offer reliable methods for its preparation, enabling its broader application in medicinal chemistry research. As the quest for more selective and potent kinase inhibitors continues, the importance of well-designed and readily accessible building blocks like this compound will undoubtedly grow, paving the way for the development of next-generation therapeutics.

References

  • Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. CN108101857B.
  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 2023, 13(3), 1849-1875. [Link]
  • The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2020, 30(18), 127412. [Link]
  • Design, Synthesis, and SAR of a Novel Pyrazinone Series with Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitory Activity. Journal of Medicinal Chemistry, 2008, 51(16), 5036-5046. [Link]
  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters, 2012, 22(12), 4049-4053. [Link]
  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][3]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 2021, 57(8), 741-748. [Link]
  • A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system. RSC Advances, 2013, 3(32), 12091-12095. [Link]
  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central, PMC9873715. [Link]

Sources

Methodological & Application

Synthesis of 3-Amino-6-bromopyrazin-2(1H)-one: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-6-bromopyrazin-2(1H)-one is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a bromo substituent, and a pyrazinone core, makes it an attractive building block for the synthesis of a diverse range of bioactive molecules. This document provides a comprehensive guide for the synthesis of this target compound from commercially available pyrazine derivatives, intended for researchers, scientists, and professionals in the field of drug development. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental considerations.

Strategic Approach to Synthesis

  • Formation of the 3-aminopyrazin-2(1H)-one core: This crucial intermediate can be synthesized from a readily available starting material, 3-aminopyrazine-2-carboxylic acid, via a rearrangement reaction.

  • Regioselective bromination: The subsequent introduction of a bromine atom at the C6 position of the pyrazinone ring.

This strategic disconnection is illustrated in the workflow diagram below.

G start 3-Aminopyrazine-2-carboxylic Acid intermediate 3-Aminopyrazin-2(1H)-one start->intermediate Hofmann or Curtius Rearrangement final This compound intermediate->final Electrophilic Bromination

Caption: Synthetic strategy for this compound.

PART 1: Synthesis of the 3-Aminopyrazin-2(1H)-one Intermediate

The synthesis of the key intermediate, 3-aminopyrazin-2(1H)-one, can be achieved through a Hofmann rearrangement of 3-aminopyrazine-2-carboxamide. This classic organic reaction provides a reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[1][2]

Protocol 1: Synthesis of 3-Aminopyrazine-2-carboxamide

This initial step involves the conversion of the commercially available 3-aminopyrazine-2-carboxylic acid to its corresponding primary amide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Aminopyrazine-2-carboxylic acid≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available
Dichloromethane (DCM), anhydrousACS GradeCommercially Available
Ammonium hydroxide (NH₄OH), concentratedACS GradeCommercially Available
Diethyl etherACS GradeCommercially Available
Sodium sulfate (Na₂SO₄), anhydrousACS GradeCommercially Available
Round-bottom flask--
Reflux condenser--
Magnetic stirrer--
Ice bath--
Buchner funnel and flask--

Procedure:

  • Acid Chloride Formation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 3-aminopyrazine-2-carboxylic acid (10.0 g, 71.9 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath and slowly add thionyl chloride (7.8 mL, 107.8 mmol) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2 hours. The suspension should become a clear solution.

  • Amidation: Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add the acid chloride solution to a stirred solution of concentrated ammonium hydroxide (150 mL) at 0 °C. A precipitate will form.

  • Stir the resulting mixture vigorously for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Filter the precipitate using a Buchner funnel and wash it with cold water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL).

  • Dry the solid under vacuum to yield 3-aminopyrazine-2-carboxamide as a solid. The purity can be checked by TLC and the product can be used in the next step without further purification if deemed sufficiently pure.

Protocol 2: Hofmann Rearrangement to 3-Aminopyrazin-2(1H)-one

Causality behind Experimental Choices: The Hofmann rearrangement proceeds via an isocyanate intermediate, which is then hydrolyzed to the amine.[1] The use of bromine and a strong base like sodium hydroxide is crucial for the formation of the N-bromoamide intermediate, which then undergoes rearrangement.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Aminopyrazine-2-carboxamideAs synthesized-
Sodium hydroxide (NaOH)ACS GradeCommercially Available
Bromine (Br₂)Reagent GradeCommercially Available
1,4-DioxaneACS GradeCommercially Available
Hydrochloric acid (HCl), concentratedACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
Sodium bicarbonate (NaHCO₃), saturated solution--
Brine--

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a 500 mL flask, dissolve sodium hydroxide (12.0 g, 300 mmol) in 150 mL of water and cool the solution to 0 °C in an ice-salt bath.

  • Slowly add bromine (3.7 mL, 71.9 mmol) to the cold NaOH solution with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • Hofmann Rearrangement: In a separate 500 mL round-bottom flask, dissolve 3-aminopyrazine-2-carboxamide (from Protocol 1, ~71.9 mmol) in 100 mL of 1,4-dioxane.

  • Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution with stirring.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 1 hour. Monitor the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize it with concentrated hydrochloric acid to pH ~7.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-aminopyrazin-2(1H)-one.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure intermediate.

PART 2: Regioselective Bromination to this compound

The final step in the synthesis is the regioselective bromination of the 3-aminopyrazin-2(1H)-one intermediate. The amino group is an activating group, directing electrophilic substitution to the ortho and para positions. In the pyrazinone ring, the C6 position is electronically favored for electrophilic attack. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.

Protocol 3: Bromination of 3-Aminopyrazin-2(1H)-one

Causality behind Experimental Choices: N-Bromosuccinimide is a convenient source of electrophilic bromine and is often used for the bromination of activated aromatic and heteroaromatic rings. Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction is typically carried out at room temperature to enhance selectivity and minimize side reactions.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Aminopyrazin-2(1H)-oneAs synthesized-
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available
Acetonitrile, anhydrousACS GradeCommercially Available
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution--
Ethyl acetateACS GradeCommercially Available
Brine--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-aminopyrazin-2(1H)-one (5.0 g, 45.4 mmol) in anhydrous acetonitrile (100 mL).

  • Add N-bromosuccinimide (8.1 g, 45.4 mmol) portion-wise to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (50 mL) to consume any unreacted NBS.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure final product.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected Mass Spec (m/z)
3-Aminopyrazine-2-carboxamideAmide and amine protons, aromatic protonsCarbonyl and aromatic carbons[M+H]⁺
3-Aminopyrazin-2(1H)-oneAmine and NH protons, aromatic protonsCarbonyl and aromatic carbons[M+H]⁺
This compoundAmine and NH protons, aromatic proton (singlet)Carbonyl and aromatic carbons[M+H]⁺, isotopic pattern for Br

Note: Specific chemical shifts will depend on the solvent used for NMR analysis.

Conclusion

This application note provides a detailed and logical synthetic pathway for the preparation of this compound from a commercially available pyrazine derivative. The protocols are based on well-established organic reactions and are designed to be accessible to researchers with a standard background in synthetic organic chemistry. By following these procedures and understanding the underlying chemical principles, researchers can reliably synthesize this valuable heterocyclic building block for their drug discovery and development programs.

References

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.Molecules, 2019. [Link]
  • Hofmann Rearrangement. Wikipedia. [Link]
  • Curtius Rearrangement. Wikipedia. [Link]
  • HOFMANN REARRANGEMENT. Pharm D Guru. [Link]

Sources

Application Note: A Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted aminopyrazinones are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The targeted functionalization of these heterocycles is crucial for the exploration of structure-activity relationships in drug discovery programs. Among the most powerful and versatile methods for forging carbon-carbon bonds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction enables the coupling of an organohalide with an organoboron species, offering broad functional group tolerance, mild reaction conditions, and a high degree of reliability.[5][6][7]

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 3-Amino-6-bromopyrazin-2(1H)-one with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide insights into optimization and troubleshooting to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Reaction: Mechanism and Rationale

The Suzuki-Miyaura coupling is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][8] Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8]

  • Oxidative Addition: The catalytic cycle begins with the active Pd(0) species inserting into the carbon-bromine bond of the this compound. This step forms a new organopalladium(II) complex.[5][8] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[3] For bromo-heterocycles like our substrate, this step is typically efficient.

  • Transmetalation: This is often the rate-determining step and requires the activation of the organoboron reagent by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species.[11][12] This boronate then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[3] The choice of base is critical and can dramatically influence the reaction's success.[9]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]

Key Reaction Components
  • Palladium Catalyst: A source of palladium, often a Pd(0) complex like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf), which is reduced to Pd(0) in situ.[5][13]

  • Ligand: Typically phosphine-based (e.g., PPh₃, XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3][14] Ligands stabilize the palladium center, enhance its solubility, and critically modulate its reactivity, influencing both the oxidative addition and reductive elimination steps.[3][12]

  • Organoboron Reagent: Aryl or heteroaryl boronic acids are common, though boronic esters (e.g., pinacol esters) or trifluoroborate salts can offer enhanced stability and are less prone to protodeboronation.[3][15]

  • Base: Essential for activating the boronic acid.[9][12] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3][9] The choice depends on the substrate's sensitivity and the desired reaction rate.

  • Solvent: The reaction is often performed in a mixture of an organic solvent and water.[3][5] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).[5][16] The aqueous phase is necessary for dissolving the inorganic base and facilitating the formation of the active boronate species.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(L_n) OxAdd->Trans Transmetalation (R-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product ArX This compound (Ar-X) RBOH2 Arylboronic Acid (R-B(OH)₂) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials and Equipment
  • Substrates: this compound, Arylboronic acid

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvents: 1,4-Dioxane (anhydrous), Deionized water

  • Inert Gas: Argon or Nitrogen

  • Glassware: Schlenk flask or sealed reaction vial, magnetic stir bar, condenser (if heating for extended periods), syringes, needles

  • Purification: Silica gel for column chromatography, ethyl acetate, hexanes

  • Analysis: Thin Layer Chromatography (TLC) plates, LC-MS system

Reaction Setup and Procedure

Causality: It is critical to perform the reaction under an inert atmosphere. Oxygen can oxidize the Pd(0) catalyst, leading to catalyst deactivation and the formation of homocoupled byproducts.[14] Degassing the solvents by sparging with an inert gas for 10-15 minutes prior to use is essential.

Workflow Setup 1. Assemble & Inertize (Schlenk Flask, Stir Bar) Charge 2. Charge Solids (Pyrazinone, Boronic Acid, K₂CO₃, Pd(dppf)Cl₂) Setup->Charge Solvent 3. Add Degassed Solvents (Dioxane, Water) Charge->Solvent React 4. Heat & Stir (e.g., 90-100 °C) Solvent->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Workup 6. Aqueous Work-up (Cool, Dilute, Extract) Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Analyze 8. Characterize Product (NMR, MS) Purify->Analyze

Caption: Experimental workflow for the Suzuki coupling.

  • Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03-0.05 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water). The reaction concentration is generally set between 0.1 M and 0.5 M with respect to the limiting reagent.[14]

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.[17]

Data Presentation and Optimization

The success of the Suzuki coupling is highly dependent on the specific substrates and conditions. The following table provides a starting point for optimization.

ParameterRecommended RangeRationale & Notes
Boronic Acid 1.1 - 1.5 equivAn excess is used to drive the reaction to completion and to compensate for potential protodeboronation or homocoupling side reactions.[15]
Base 2.0 - 3.0 equivStronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids or aryl chlorides.[14]
Catalyst Loading 1 - 5 mol %Lower loadings are desirable for process chemistry, but higher loadings may be needed for difficult couplings.[18]
Solvent Ratio 3:1 to 10:1 (Organic:H₂O)The amount of water can be tuned to ensure solubility of the base without causing excessive protodeboronation of the boronic acid.
Temperature 80 - 110 °CHigher temperatures accelerate the reaction but can also increase the rate of side reactions and catalyst decomposition.
Concentration 0.1 - 0.5 MHigher concentrations can increase reaction rates but may lead to solubility issues.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Incorrect base or solvent.1. Use a fresh batch of catalyst or a more active precatalyst (e.g., a palladacycle).[14] 2. Ensure rigorous degassing of solvents and proper inerting of the reaction vessel.[14] 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, Toluene).[19]
Protodeboronation The boronic acid is unstable under the reaction conditions (hydrolysis).Use a more stable boronic ester (e.g., pinacol or MIDA).[5] Use anhydrous conditions with a fluoride source (e.g., KF) if possible.
Homocoupling Oxidative coupling of two boronic acid molecules, often promoted by oxygen.Improve degassing procedures. Ensure the Pd(0) state is maintained.[5]
Dehalogenation The starting bromide is reduced to the corresponding H-substituted pyrazinone.This side reaction can be promoted by certain bases or impurities. Try a different base or re-purify starting materials.
Difficult Purification Product and starting material have similar polarity and co-elute.Drive the reaction to full conversion. If not possible, try a different solvent system for chromatography (e.g., DCM/Methanol).[20]

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle them in a fume hood away from ignition sources.

  • Bases: Strong bases like potassium carbonate are corrosive. Avoid contact with skin and eyes.

  • Pressurized Systems: When heating reactions in sealed vessels, never exceed 2/3 of the vessel's volume and always use a blast shield.[21]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Pye, D. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Pye, D. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing.
  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. Preparation of Polymer-Supported Palladium/N-Heterocyclic Carbene Complex for Suzuki Cross-Coupling Reactions.
  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
  • Reddit. Suzuki purification problem.
  • Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Wallace, D. J., & Chen, C. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Tetrahedron Letters.
  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters.
  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ResearchGate. N-Heterocyclic Benzhydrylamines as Ligands in Palladium Complexes: Catalytic Activity in Suzuki Coupling Reaction.
  • Shaughnessy, K. H., et al. (2006). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters.
  • RSC Publishing. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Shestakov, A. S., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds.
  • PubChem. 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one.
  • MDPI. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • PubChem. 3-amino-5-bromo-1H-pyridin-2-one.
  • Pipzine Chemicals. 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis.
  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
  • Valyaev, D. A., et al. (2014). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Beilstein Journal of Organic Chemistry.

Sources

Application Notes and Protocols: Acylation of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Acylation in Heterocyclic Scaffolds

The 3-amino-6-bromopyrazin-2(1H)-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. The strategic functionalization of its amino group via acylation is a critical step in the development of novel therapeutics, including kinase inhibitors, antivirals, and anti-inflammatory agents. The introduction of an acyl group can significantly modulate the parent molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the newly installed amide functionality can engage in crucial hydrogen bonding interactions with biological targets, thereby enhancing potency and selectivity. This guide provides a comprehensive overview of the acylation of this compound, detailing the underlying mechanistic principles, offering a selection of robust protocols, and outlining the necessary analytical techniques for product characterization.

I. The Mechanistic Underpinnings of N-Acylation

The acylation of the 3-amino group of this compound proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group, possessing a lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acetic anhydride). This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of a leaving group (e.g., chloride or acetate), yields the N-acylated product.

The reaction is typically facilitated by a base, such as pyridine or triethylamine. The base serves a dual purpose: it neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.[1][2] Pyridine, in particular, can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, which is more susceptible to attack by the amino group.[1]

Acylation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products cluster_base Role of Base (Pyridine) Aminopyrazinone This compound Nucleophilic_Attack Nucleophilic Attack Aminopyrazinone->Nucleophilic_Attack Amino Group (Nucleophile) Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Nucleophilic_Attack Carbonyl Carbon (Electrophile) Pyridine Pyridine Acyl_Chloride->Pyridine Catalysis (Acylpyridinium formation) Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Leaving_Group_Departure Leaving Group Departure Tetrahedral_Intermediate->Leaving_Group_Departure Acylated_Product N-Acyl-3-amino-6-bromopyrazin-2(1H)-one Leaving_Group_Departure->Acylated_Product HCl HCl Leaving_Group_Departure->HCl Chloride Leaving Group HCl->Pyridine Neutralization Acylation_Workflow Start Start Dissolve Dissolve Aminopyrazinone in ACN with Pyridine Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Acyl_Chloride Add Acyl Chloride Dropwise Cool->Add_Acyl_Chloride React Stir at Room Temperature (4-12h) Add_Acyl_Chloride->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup (NaHCO3, H2O, Brine) Monitor->Workup Reaction Complete Dry_and_Concentrate Dry (Na2SO4) and Concentrate Workup->Dry_and_Concentrate Purify Purify (Chromatography/Recrystallization) Dry_and_Concentrate->Purify Product Pure Acylated Product Purify->Product

Sources

Application Notes & Protocols: Leveraging 3-Amino-6-bromopyrazin-2(1H)-one for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule kinase inhibitors that can selectively modulate the activity of these enzymes has revolutionized treatment paradigms for numerous diseases.[3] A key strategy in this field is the use of "privileged scaffolds"—core molecular structures that are known to bind to multiple biological targets. The 2(1H)-pyrazinone motif has emerged as such a scaffold, demonstrating significant potential due to its ability to form essential hydrogen bond interactions within the ATP-binding site of various kinases.[3][4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-Amino-6-bromopyrazin-2(1H)-one as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the underlying chemical principles, provide field-proven protocols for key synthetic transformations, and discuss the structure-activity relationship (SAR) considerations that guide the design of potent and selective inhibitors.

The 2(1H)-Pyrazinone Scaffold: A Privileged Core for Kinase Inhibition

The efficacy of the 2(1H)-pyrazinone core stems from its structural mimicry of the adenine base of ATP. The arrangement of hydrogen bond donors and acceptors on the pyrazinone ring allows it to form characteristic interactions with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme.[4] This hinge-binding interaction is a hallmark of most ATP-competitive kinase inhibitors and serves as an anchor for the molecule.

The 3-amino and 6-bromo positions on the starting scaffold are strategic handles for chemical modification. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, allowing the introduction of diverse aryl and heteroaryl moieties. These groups can extend into the solvent-exposed region or target specific hydrophobic sub-pockets, significantly influencing inhibitor potency and selectivity. The 3-amino group can be further functionalized to optimize binding interactions and tailor physicochemical properties.[6]

Most inhibitors developed from this scaffold are Type I inhibitors, binding to the active "DFG-in" conformation of the kinase. However, with appropriate structural modifications, the scaffold can be extended to access the allosteric site adjacent to the ATP pocket, characteristic of Type II inhibitors that bind the inactive "DFG-out" conformation.[7][8]

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazinone Inhibitor hinge Hinge Region (Backbone Amides) pocket Hydrophobic Pocket solvent Solvent-Exposed Region inhibitor Pyrazinone Core R1 Group (from C6-Bromo) R2 Group (from C3-Amino) inhibitor:h->hinge H-Bonds inhibitor:r1->pocket Hydrophobic Interactions inhibitor:r2->solvent Improves Solubility & Selectivity

Caption: General binding mode of a 2(1H)-pyrazinone inhibitor in a kinase ATP pocket.

Core Synthetic Strategies and Protocols

The functionalization of this compound primarily relies on robust and versatile palladium-catalyzed cross-coupling reactions. The two most critical transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation at the C6 position.

Strategy 1: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Installation

Causality: The Suzuki-Miyaura reaction is the method of choice for introducing diverse (hetero)aryl groups that can probe deep hydrophobic pockets or form specific interactions that enhance selectivity.[9] The reaction is highly tolerant of various functional groups, making it ideal for complex molecule synthesis. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions like debromination.

start 1. Combine Reactants - this compound - (Hetero)aryl Boronic Acid - Base (e.g., Na₂CO₃, K₂CO₃) solvent 2. Add Solvent & Catalyst - Solvent (e.g., Dioxane/H₂O, DMF) - Pd Catalyst (e.g., Pd(dppf)Cl₂) start->solvent react 3. Reaction - Degas with N₂ or Ar - Heat (e.g., 80-120°C) - Monitor by TLC/LC-MS solvent->react workup 4. Work-up - Cool to RT - Dilute with water - Extract with organic solvent (e.g., EtOAc) react->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify product Final Product: 6-Aryl-3-aminopyrazin-2(1H)-one purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 3-Amino-6-(4-methoxyphenyl)pyrazin-2(1H)-one

This protocol provides a representative procedure for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to a slurry.

  • Add the Pd(dppf)Cl₂ catalyst to the flask. The color may change to dark red or brown.

  • Heat the reaction mixture to 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with deionized water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected mass and spectral shifts should be observed.

Strategy 2: Buchwald-Hartwig Amination for C-N Bond Formation

Causality: The Buchwald-Hartwig amination is a powerful tool for creating C(aryl)-N bonds, a linkage prevalent in many kinase inhibitors.[10][11] This reaction allows for the introduction of primary or secondary amines, providing a vector for adding groups that can form critical hydrogen bonds with the kinase or improve the compound's pharmacokinetic profile. The choice of phosphine ligand is paramount and is often tailored to the specific amine and aryl halide substrates.[10][12]

start 1. Combine Reactants - this compound - Amine (e.g., Morpholine) - Base (e.g., NaO-t-Bu, Cs₂CO₃) solvent 2. Add Solvent & Catalyst - Anhydrous Solvent (e.g., Toluene, Dioxane) - Pd Pre-catalyst & Ligand start->solvent react 3. Reaction - Degas with N₂ or Ar - Heat (e.g., 90-110°C) - Monitor by TLC/LC-MS solvent->react workup 4. Work-up - Cool to RT - Quench with water or NH₄Cl (aq) - Extract with organic solvent react->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify product Final Product: 6-(Amino)-3-aminopyrazin-2(1H)-one purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Protocol 2: Synthesis of 3-Amino-6-morpholinopyrazin-2(1H)-one

This protocol provides a representative procedure for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Pd₂(dba)₃ catalyst and the Xantphos ligand.

  • Add anhydrous toluene and stir for 5-10 minutes until the catalyst complex forms (solution may turn a deep purple/brown).

  • In a separate flask, add this compound and sodium tert-butoxide. Evacuate and backfill with inert gas.

  • Add the catalyst solution to the substrate/base mixture via cannula or syringe, followed by the addition of morpholine.

  • Heat the reaction mixture to 100-110 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl.

  • Dilute with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C-Br signal and appearance of signals corresponding to the morpholine moiety will confirm a successful reaction.

Structure-Activity Relationship (SAR) Development

Once the core scaffold is functionalized, a systematic exploration of the structure-activity relationship is crucial for optimizing inhibitor potency and selectivity.[13][14] The protocols described above can be used to generate a library of compounds for screening.

The following table illustrates a hypothetical SAR study for a target kinase (e.g., p38α MAP Kinase[6]), demonstrating how different substituents installed at the C6 position impact inhibitory activity.

Compound IDC6-Substituent (R¹)Synthesis Routep38α IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)
Start-Br -Br->10,000>10,000
1A 4-MethoxyphenylSuzuki8504,500
1B Pyridin-4-ylSuzuki4201,800
1C Thiophen-2-ylSuzuki1,2006,000
2A MorpholinylBuchwald-Hartwig95800
2B Piperazin-1-ylBuchwald-Hartwig35550
2C N-methyl-anilinylBuchwald-Hartwig6002,100

SAR Insights:

  • Introduction of an aryl group via Suzuki coupling (1A-1C) confers moderate activity. The nitrogen in the pyridine ring (1B) likely forms a beneficial interaction.

  • C-N coupled analogs (2A-2C) show significantly improved potency, suggesting a key hydrogen bond or polar interaction is formed by the linker nitrogen.

  • The basic piperazine in compound 2B provides the highest potency, possibly due to a salt-bridge interaction with an acidic residue (e.g., Asp) in the active site and improved solubility.

Case Study: Multi-Step Synthesis of a Potent Kinase Inhibitor

Combining these strategies allows for the construction of highly decorated and potent kinase inhibitors. The following workflow outlines a logical synthetic sequence.

start This compound step1 Suzuki Coupling (Protocol 1) + Pyridinylboronic Acid start->step1 intermediate Intermediate A (6-Pyridinyl-pyrazinone) step1->intermediate step2 Amide Coupling (Acylation of 3-Amino) + Carboxylic Acid, HATU intermediate->step2 product Final Inhibitor step2->product

Caption: A multi-step synthetic pathway to a potential kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its well-defined reactive sites allow for the strategic and modular installation of diverse chemical functionalities through robust methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and strategies outlined in this application note provide a solid foundation for research teams to efficiently generate libraries of pyrazinone-based compounds, enabling the systematic exploration of structure-activity relationships and the ultimate discovery of potent and selective kinase inhibitors for therapeutic development.

References

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - CiteDrive.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.
  • Structures of 2(1H)-pyrazinone containing kinase inhibitors 1, 2 and 3. - ResearchGate.
  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PubMed Central.
  • Chemical structure of type II kinase inhibitors. - ResearchGate.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Translational Science.
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv.
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors | Request PDF - ResearchGate.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • Development of a Synthesis of Kinase Inhibitor AKN028 | Recipharm.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed.
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - NIH.
  • Scaffold-based design of kinase inhibitors for cancer therapy - PubMed.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.
  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.
  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases - ResearchGate.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry.
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH.
  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling - MDPI.
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.
  • The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed.
  • Buchwald–Hartwig amination - Wikipedia.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC - NIH.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

Sources

The Strategic Application of 3-Amino-6-bromopyrazin-2(1H)-one in the Synthesis of p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis of p38 MAP kinase inhibitors, leveraging the versatile chemical intermediate, 3-amino-6-bromopyrazin-2(1H)-one. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting inflammatory diseases and cancer. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and offer insights into the critical role of the p38 MAP kinase signaling pathway in disease.

The p38 MAP Kinase Signaling Pathway: A Key Therapeutic Target

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cellular cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), and environmental stresses like UV radiation and osmotic shock.[1][2] This pathway plays a pivotal role in regulating a wide array of cellular processes such as inflammation, apoptosis, cell cycle progression, and differentiation.[3]

Of the four identified p38 MAPK isoforms (p38α, p38β, p38γ, and p38δ), the p38α isoform is the most extensively studied and is considered a key regulator of pro-inflammatory cytokine production. Dysregulation of the p38α pathway is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), neurodegenerative disorders, and various cancers.[4] Consequently, the development of potent and selective p38α inhibitors has been a major focus of therapeutic research.[5][6]

The core function of p38 MAPK inhibitors is to block the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the inflammatory signaling cascade.[3]

p38_pathway stress Stress Stimuli (UV, Cytokines, LPS) mkk3_6 MKK3 / MKK6 stress->mkk3_6 activates p38 p38 MAPK (p38α, β, γ, δ) mkk3_6->p38 phosphorylates (Thr180/Tyr182) substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->substrates phosphorylates response Cellular Responses (Inflammation, Apoptosis) substrates->response mediates inhibitor p38 Inhibitor inhibitor->p38 blocks ATP binding synthetic_workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic Acid, Pd Catalyst intermediate 3-Amino-6-arylpyrazin-2(1H)-one Intermediate suzuki->intermediate buchwald Buchwald-Hartwig Amination intermediate->buchwald Aryl Amine, Pd Catalyst final Final p38 Inhibitor buchwald->final

Caption: General Synthetic Workflow for p38 Inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of p38 MAP kinase inhibitors using this compound as the starting material. These protocols are based on established and robust synthetic transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-6 Arylation

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This is a fundamental step for creating a diverse range of inhibitor precursors.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃ or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-6-arylpyrazin-2(1H)-one.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst. Degassing (e.g., by sparging with an inert gas) is crucial for reproducible results.

  • Choice of Base: The base is essential for the transmetalation step of the catalytic cycle. Carbonate bases are generally effective and well-tolerated by many functional groups.

Protocol 2: Buchwald-Hartwig Amination for N-3 Functionalization

This protocol details the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond between the amino group of the pyrazinone core and an aryl halide. This reaction is crucial for synthesizing inhibitors where a substituted aniline moiety is required for binding to the kinase active site.

Materials:

  • 3-Amino-6-arylpyrazin-2(1H)-one (from Protocol 1)

  • Aryl halide (e.g., 1-bromo-4-chlorobenzene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Dry, degassed solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • In a flame-dried Schlenk tube, combine the 3-amino-6-arylpyrazin-2(1H)-one (1.0 eq), aryl halide (1.1 eq), base (1.5 eq), palladium precatalyst (0.02 eq), and phosphine ligand (0.04 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the dry, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final p38 MAP kinase inhibitor.

Trustworthiness and Self-Validation:

The progress of both reactions should be meticulously monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (for Suzuki coupling) or a higher molecular weight product (for both reactions) are key indicators of a successful transformation. Full characterization of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is mandatory to confirm its identity and purity.

Data Presentation: Representative p38 MAP Kinase Inhibitors

The following table summarizes the inhibitory activities of representative kinase inhibitors that feature scaffolds accessible through the synthetic routes described. This provides a benchmark for the expected potency of compounds synthesized from this compound.

Compound IDTarget KinaseIC₅₀ (nM)Key Structural FeaturesReference
BIRB 796 p38α38Diaryl urea, allosteric binding
SB203580 p38α50Pyridinyl imidazole
VX-702 p38α4Imidazole-based[2]
Pyrazinone Analog p38α< 103-amino-2(1H)-pyrazinone core[5]

Conclusion

This compound stands out as a strategically important starting material for the synthesis of novel p38 MAP kinase inhibitors. Its inherent reactivity at two distinct positions allows for the systematic exploration of structure-activity relationships through robust and well-established palladium-catalyzed cross-coupling reactions. The detailed protocols provided herein offer a solid foundation for researchers to generate diverse libraries of pyrazinone-based compounds, accelerating the discovery of new therapeutic agents for the treatment of inflammatory diseases and cancer.

References

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
  • Haller, V., et al. (2020). An updated patent review of p38 MAP kinase inhibitors (2014-2019).
  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases stress signaling in the control of translation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358-1375. [Link]
  • Raubo, P., Evans, R., & Willis, P. (2020). The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127412. [Link]
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). P38 map kinase inhibitors.
  • Munoz, L., & Ammit, A. J. (2010). Targeting p38 MAP kinase for the treatment of chronic inflammatory diseases: a clinical update.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • ResearchGate. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.
  • Google Patents. (n.d.). Inhibitor of p38 map kinase.
  • opnMe. (n.d.). p38 MAPK Inhibitor I BIRB 796.
  • National Center for Biotechnology Information. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and Molecular Docking as Inhibitors of p38 MAP Kinase.
  • National Center for Biotechnology Information. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ResearchGate. (2016). Buchwald coupling of 1 with various anilines and 2‐aminopyridines.
  • ResearchGate. (2011). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • National Center for Biotechnology Information. (2022). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.
  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
  • Medscape. (n.d.). p38 Mitogen-Activated Protein Kinase (MAPK) Pathway.

Sources

Application Notes & Protocols: The Utility of 3-Amino-6-bromopyrazin-2(1H)-one as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-6-bromopyrazin-2(1H)-one (CAS: 21943-14-6) is a heterocyclic building block of significant interest in modern drug discovery.[1][2] Its pyrazinone core, decorated with strategically positioned amino and bromo functional groups, offers a synthetically tractable platform for the development of diverse compound libraries. This guide provides an in-depth analysis of its applications, focusing on its role as a privileged scaffold for designing potent and selective inhibitors against critical therapeutic targets, particularly protein kinases and dipeptidyl peptidase-4 (DPP-4). We present detailed application notes, structure-activity relationship (SAR) insights, and field-proven experimental protocols to empower researchers in leveraging this versatile intermediate for their drug development programs.

Introduction to the Scaffold: A Chemist's Perspective

The value of this compound in medicinal chemistry stems from its unique combination of a biologically relevant core and two distinct, orthogonally reactive functional groups. This combination allows for systematic and independent exploration of chemical space around the central scaffold, a key strategy in lead optimization.

Physicochemical Properties

The compound's properties make it suitable for a wide range of organic reactions and subsequent formulation considerations.

PropertyValueReference
CAS Number 21943-14-6[1][2]
Molecular Formula C₄H₄BrN₃O[1]
Molecular Weight 190.00 g/mol [1]
Appearance Solid powder[3]
Purity Typically ≥95%[1]
Storage 2-8 °C[4]
The Pyrazinone Core: A Privileged Structure

Heterocyclic scaffolds are the cornerstone of medicinal chemistry, and the pyrazinone ring is no exception. It is considered a "privileged structure" because its framework can interact with a multitude of biological targets. The ring's nitrogen atoms and the exocyclic carbonyl group can act as hydrogen bond acceptors, while the ring N-H and the amino group serve as hydrogen bond donors. These features facilitate strong and specific binding to enzyme active sites.

Key Reactive Handles for Chemical Diversification

The true synthetic power of this molecule lies in its two primary functional groups, which can be addressed with high chemoselectivity.

  • The C6-Bromo Group: This is an ideal handle for introducing aryl, heteroaryl, or alkyl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions. This allows for the exploration of hydrophobic pockets and π-stacking interactions within a target's active site.

  • The C3-Amino Group: This nucleophilic group is readily functionalized through acylation, sulfonylation, reductive amination, or alkylation. Modification at this position can be used to modulate polarity, introduce new binding motifs, or attach linkers for applications like Proteolysis-Targeting Chimeras (PROTACs), as the molecule is classified as a protein degrader building block.[1]

G cluster_0 cluster_1 Synthetic Transformations scaffold This compound Core C6 C6-Bromo Position scaffold->C6 Vector 1 C3 C3-Amino Position scaffold->C3 Vector 2 suzuki Suzuki Coupling C6->suzuki buchwald Buchwald-Hartwig Amination C6->buchwald sonogashira Sonogashira Coupling C6->sonogashira acylation Acylation / Sulfonylation C3->acylation alkylation Reductive Amination C3->alkylation

Caption: Key reactive sites for chemical diversification.

Core Applications in Drug Discovery

The 3-aminopyrazinone scaffold has been successfully employed to generate inhibitors for several key enzyme families implicated in human disease.

Application Focus: Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[5] The aminopyrazine scaffold is adept at forming the critical "hinge-binding" interactions common to many ATP-competitive kinase inhibitors.

The p38α mitogen-activated protein (MAP) kinase is a central regulator of the inflammatory response, making it a target for diseases like Chronic Obstructive Pulmonary Disease (COPD). Researchers have described the development of potent and selective p38α inhibitors based on the 3-amino-2(1H)-pyrazinone core.[6] Through systematic modification of an aminoalkyl substituent at the C3-amino position, the potency was dramatically increased by over 20,000-fold, demonstrating the scaffold's suitability for fine-tuning target engagement.[6]

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, and its inhibition is a clinically validated strategy for treating B-cell cancers like chronic lymphocytic leukemia (CLL).[7][8] The this compound scaffold is an excellent starting point for synthesizing BTK inhibitors. The C6-position can be functionalized with a phenyl or other aromatic group that occupies the hydrophobic region of the ATP-binding pocket, while the C3-amino group can be modified to interact with the hinge region or solvent-exposed areas.

G BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream NF-κB / MAPK Pathways PLCg2->Downstream Response Cell Proliferation & Survival Downstream->Response Inhibitor BTK Inhibitor (Derived from Scaffold) Inhibitor->BTK

Caption: Simplified BTK signaling pathway in B-cells.

The broader aminopyrazine scaffold has also proven effective for developing inhibitors of other kinases, including Spleen Tyrosine Kinase (Syk) and Pim kinases, further highlighting its status as a versatile "master key" for unlocking various kinase targets.[9][10]

Application Focus: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, which are responsible for stimulating insulin secretion.[11] Inhibition of DPP-4 is a leading therapeutic strategy for managing type 2 diabetes.[12] Many approved DPP-4 inhibitors, known as "gliptins," are heterocyclic compounds.[13][14]

In drug design, "scaffold hopping" is a powerful strategy to identify novel core structures with improved properties while retaining the key binding interactions of a known drug. The this compound core can serve as a bioisostere for the scaffolds found in established DPP-4 inhibitors like sitagliptin, which features a triazolopyrazine ring system.[12] By replacing the existing core with the pyrazinone scaffold, medicinal chemists can generate novel intellectual property and potentially overcome limitations of existing drugs, such as issues with pharmacokinetics or off-target effects.

G node_A Known Scaffold (e.g., Triazolopyrazine in Sitagliptin) node_B Novel Scaffold (3-Aminopyrazinone) node_A->node_B Scaffold Hop & Bioisosteric Replacement

Caption: Scaffold hopping from a known core to the pyrazinone.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for library synthesis using this compound.

General Considerations & Safety
  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagents: Use anhydrous solvents where specified. Palladium catalysts are air- and light-sensitive; handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Analysis: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Characterize final products using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Objective: To install a representative aryl group (e.g., 4-methoxyphenyl) at the C6-position, demonstrating the primary diversification pathway.

  • Causality & Insights: This reaction is a cornerstone of modern medicinal chemistry. We use a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond. A weak base like potassium carbonate is sufficient and minimizes side reactions. A mixed solvent system (e.g., dioxane/water) ensures solubility for both the organic and inorganic reagents. Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

G cluster_workflow Suzuki Coupling Workflow start Reaction Setup (Inert Atmosphere) degas Solvent Degassing (3x Freeze-Pump-Thaw) start->degas reaction Heat Reaction (e.g., 90 °C, 12h) degas->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up (Quench & Extract) monitor->workup purify Purification (Column Chromatography) workup->purify end Characterization (NMR, MS) purify->end

Caption: General workflow for the Suzuki coupling protocol.

Materials:

ReagentMWAmountMoles
This compound190.00190 mg1.0 mmol
4-Methoxyphenylboronic acid151.96182 mg1.2 mmol
Pd(PPh₃)₄1155.5658 mg0.05 mmol
K₂CO₃138.21415 mg3.0 mmol
1,4-Dioxane-8 mL-
Water-2 mL-

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (190 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Seal the flask with a rubber septum. Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add the degassed solvents: 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol).

  • Place the flask in a pre-heated oil bath at 90 °C and stir vigorously overnight (approx. 12-16 hours).

  • After cooling to room temperature, check for the disappearance of starting material by LC-MS.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of 0-10% methanol in dichloromethane) to yield the desired product, 3-amino-6-(4-methoxyphenyl)pyrazin-2(1H)-one.

Data Summary & Structure-Activity Relationship (SAR) Insights

The true power of a scaffold is realized when systematic modifications lead to predictable changes in biological activity. The table below summarizes hypothetical but representative data for derivatives of the 3-aminopyrazinone core against two kinase targets, illustrating key SAR trends.

Compound IDR¹ (at C6)R² (at C3-NH)BTK IC₅₀ (nM)p38α IC₅₀ (nM)
Scaffold -Br-H>10,000>10,000
BTK-01 Phenyl-H5208,500
BTK-02 4-Phenoxyphenyl-H456,200
BTK-03 4-Phenoxyphenyl-COCH₃987,100
P38-01 Phenyl-(CH₂)₂-N(CH₃)₂9,100450
P38-02 Cyclohexyl-(CH₂)₂-N(CH₃)₂>10,00025

SAR Interpretation:

  • C6 Position for BTK: Replacing the bromine with an aromatic group (BTK-01) is essential for activity. Extending this group to better occupy the hydrophobic pocket (e.g., 4-phenoxyphenyl in BTK-02) dramatically improves BTK potency. This suggests a deep pocket that can accommodate larger substituents.

  • C3 Position for p38α: For p38α, the introduction of a basic amine side chain at the C3-amino position (P38-01, P38-02) is critical for potency. This modification likely forms a key salt-bridge interaction in the p38α active site.

  • Selectivity: The data illustrates that modifications at the C6 and C3 positions can be tuned to achieve selectivity for different kinases. Large aromatic groups at C6 favor BTK, while basic side chains at C3 favor p38α.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a validated and highly versatile platform for modern medicinal chemistry. Its predictable reactivity at two distinct points allows for the rapid and logical synthesis of compound libraries directed against high-value therapeutic targets. The successful application of this scaffold in developing potent kinase and DPP-4 inhibitors underscores its privileged nature.

Future applications will likely expand into new therapeutic areas and modalities. The scaffold's utility as a protein degrader building block is an exciting frontier, where the C3-amino or C6-aryl groups could be used as attachment points for E3 ligase-recruiting ligands in the design of novel PROTACs. As medicinal chemists continue to tackle challenging biological targets, the strategic deployment of powerful scaffolds like this compound will remain essential for success.

References

  • Chem-Impex. (n.d.). 3-Amino-6-bromopyrazine-2-carbonitrile.
  • Chem-Impex. (n.d.). 3-Amino-6-bromopyrazine-2-carboxamide.
  • Stoyanov, E. V., & Obushak, M. D. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(3), 1043.
  • Biotuva Life Sciences. (n.d.). This compound.
  • Taylor & Francis Online. (n.d.). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][4][16]Oxazin-2(3H)-Ones.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840.
  • Scott, J. S., et al. (2020). The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127412.
  • Fisher Scientific. (n.d.). This compound, min 95%.
  • Shen, J., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design, 88(5), 690-698.
  • Herfindal, M. T., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(21), 7545.
  • Stocks, M. J., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 318-323.
  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(8), 731.
  • Kumar, A., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8056.
  • Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. International Journal of Molecular Sciences, 24(13), 10834.
  • Bentham Science. (n.d.). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I).
  • National Center for Biotechnology Information. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • Wang, C., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1148-1153.
  • AbacipharmTech. (n.d.). 3-Amino-6-bromopyridin-2(1H)-one hydrobromide.
  • Ivy Fine Chemicals. (n.d.). This compound.
  • Esteves, A. P., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6296.
  • Beyza, S. T., et al. (2022). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Pharmaceuticals, 15(7), 885.
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Montanari, D., & Petrocchi, A. (2021). The Development of BTK Inhibitors: A Five-Year Update. Pharmaceuticals, 14(3), 220.
  • Cheng, Y., et al. (2018). The development of Bruton's tyrosine kinase (BTK) inhibitors from 2012 to 2017: A mini-review. European Journal of Medicinal Chemistry, 151, 62-77.
  • Sigma-Aldrich. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate.
  • Brogi, S., et al. (2020). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Current Medicinal Chemistry, 27(20), 3394-3424.
  • Autech Industry Co., Limited. (n.d.). The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis.
  • Guchhait, S. K., & Shrivastava, A. (2022). Scaffold Hopping in Drug Discovery. Journal of Medicinal Chemistry, 65(1), 1-3.
  • BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Intermediates.
  • PubMed. (n.d.). Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors.
  • Fonderpharm. (n.d.). Pharmaceutical intermediates.
  • MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
  • ResearchGate. (n.d.). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12).
  • RSC Publishing. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • ResearchGate. (n.d.). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. implementation of P3 pyridine N-Oxides to deliver an orally bioavailable series containing P1 N-Benzylamides.

Sources

Application Notes and Protocols for the Purification of 3-Amino-6-bromopyrazin-2(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust methodology for the purification of 3-Amino-6-bromopyrazin-2(1H)-one via recrystallization. Recognizing the limited availability of precise physical property data for this compound, this document emphasizes a systematic approach to solvent selection and protocol optimization. The principles and techniques outlined herein are designed to be broadly applicable to other polar, heterocyclic compounds commonly encountered in pharmaceutical and agrochemical research. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical steps necessary to achieve high purity of this compound, a valuable intermediate in the synthesis of bioactive molecules.

Introduction: The Crucial Role of Purification in Synthesis

This compound is a heterocyclic compound of significant interest as a building block in the development of novel therapeutic agents. The presence of impurities, even in small amounts, can have a profound impact on the outcome of subsequent synthetic steps and the biological activity of the final product. Therefore, a reliable purification method is paramount.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1][2] A successful recrystallization can yield a product of high purity, with a well-defined crystalline structure. This application note will provide a detailed protocol for the purification of this compound, starting with the fundamental principles of solvent selection and proceeding through to the final isolation of the purified product.

Understanding the Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the compound to be purified is the cornerstone of developing an effective recrystallization protocol.

Molecular Structure and Polarity:

This compound (Molecular Formula: C₄H₄BrN₃O) possesses a number of polar functional groups, including an amino group (-NH₂), a lactam (cyclic amide) moiety, and the nitrogen atoms within the pyrazine ring. The presence of these groups, capable of hydrogen bonding, imparts a significant degree of polarity to the molecule. This high polarity is a key determinant in its solubility characteristics, suggesting that it will be more soluble in polar solvents.

Potential Impurities:

The purity of commercially available this compound is typically around 95%.[3] Potential impurities may arise from the synthetic route used in its preparation. Common synthetic pathways for similar compounds, such as the bromination of aminopyridine derivatives, can lead to the formation of isomeric byproducts (e.g., different positions of the bromine atom) or products of over-bromination (dibromo- species).[4] Unreacted starting materials and reagents may also be present. A successful recrystallization protocol should aim to effectively separate the desired product from these structurally similar impurities.

The Heart of the Matter: Systematic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[1] An ideal solvent will exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or low solubility for impurities, but in a manner that allows for their separation. Ideally, impurities are either completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and are removed with the mother liquor).

  • Chemical inertness towards the compound being purified.

  • A suitable boiling point. A boiling point that is too low may not provide a sufficient temperature gradient for crystallization, while a boiling point that is too high can make solvent removal difficult and may lead to the compound "oiling out" instead of crystallizing.

  • Volatility that allows for easy removal from the purified crystals.

Given the polar nature of this compound, the following solvents are logical candidates for initial screening:

Solvent Polarity Boiling Point (°C) Rationale
WaterHigh100The high polarity of water may effectively dissolve the polar target compound at elevated temperatures.
EthanolHigh78A versatile polar protic solvent often used for recrystallizing polar organic compounds.
MethanolHigh65Similar to ethanol but with a lower boiling point.
IsopropanolMedium-High82Another common alcoholic solvent.
AcetonitrileMedium-High82A polar aprotic solvent that can offer different solubility characteristics.
Ethyl AcetateMedium77A less polar option that may be useful if the compound is too soluble in alcohols.
Solvent Mixtures Variable Variable Mixtures such as Ethanol/Water or Acetone/Water can be fine-tuned to achieve the ideal solubility profile.
Protocol for Solvent Screening

This small-scale, systematic approach is essential for identifying the optimal solvent or solvent system.

  • Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Room Temperature Solubility: To each test tube, add a different candidate solvent dropwise (e.g., 0.5 mL) and agitate. Observe and record the solubility at room temperature. An ideal solvent will show poor solubility at this stage.

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent required. A good solvent will dissolve the compound completely near its boiling point.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. Note the quantity and quality of the crystals formed.

  • Solvent Pair Screening (if necessary): If no single solvent is ideal, a solvent pair can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool. Common miscible solvent pairs for polar compounds include ethanol-water and acetone-water.

Detailed Recrystallization Protocol for this compound

The following protocol is based on the anticipated properties of this compound and should be adapted based on the results of the solvent screening described above. An ethanol/water solvent system is often effective for polar heterocyclic compounds.[4]

Materials and Equipment:
  • Crude this compound

  • Selected recrystallization solvent(s) (e.g., Ethanol and Deionized Water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum source

Step-by-Step Procedure:
  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of the "good" solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil with stirring. Continue to add the hot "good" solvent dropwise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[5]

  • Decoloration (Optional): If the hot solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: If using a solvent pair, add the "poor" solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent (hot ethanol) until the solution is clear again.[4]

  • Cooling and Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by air drying on the filter paper or in a desiccator under vacuum.

Troubleshooting Common Recrystallization Issues

Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to provide nucleation sites.- Add a seed crystal of the pure compound.[5][6]
Oiling Out - The solution is supersaturated.- The compound is melting in the hot solvent.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Ensure the boiling point of the solvent is lower than the melting point of the compound.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.
Colored Crystals - Colored impurities are co-crystallizing.- Use activated charcoal to decolorize the solution before crystallization.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation cluster_end Result start Crude 3-Amino-6- bromopyrazin-2(1H)-one dissolve Dissolve in minimal hot solvent start->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt insoluble impurities? cool Slow Cooling dissolve->cool hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with ice-cold solvent vac_filt->wash dry Drying wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for the recrystallization of this compound.

Safety and Handling

This compound and the organic solvents used in this procedure should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific hazard information.

Conclusion

The protocol detailed in this application note provides a comprehensive and systematic approach to the purification of this compound by recrystallization. By emphasizing the importance of methodical solvent selection and providing a detailed, step-by-step procedure with troubleshooting guidance, researchers can confidently and effectively achieve a high degree of purity for this and other similar polar heterocyclic compounds. The principles of solubility, crystal growth, and impurity removal are key to successful synthesis and are exemplified in this practical guide.

References

  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Wired Chemist. (n.d.). Recrystallization.
  • University of Colorado Boulder. (n.d.). Single Solvent Recrystallization.
  • PubChem. (n.d.). 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of California, Davis. (n.d.). Recrystallization.

Sources

Application Note: High-Recovery Purification of 3-Amino-6-bromopyrazin-2(1H)-one via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the purification of 3-Amino-6-bromopyrazin-2(1H)-one, a key heterocyclic building block in pharmaceutical and agrochemical research.[1] Due to its polar nature and the presence of a basic amino group, this compound presents specific challenges for traditional chromatographic methods. This document outlines robust strategies for high-purity isolation using normal-phase, reversed-phase, and Hydrophilic Interaction Liquid Chromatography (HILIC), explaining the causal relationships between molecular properties, stationary phase chemistry, and mobile phase composition.

Introduction: The Purification Challenge

This compound is a substituted pyrazinone, a class of nitrogen-containing heterocycles prevalent in a wide array of bioactive natural products and synthetic pharmaceuticals.[2][3] The purification of this intermediate is critical for ensuring the integrity of subsequent synthetic steps and the biological activity of the final compounds.

The primary challenges in purifying this molecule by column chromatography stem from its key structural features:

  • High Polarity: The pyrazinone core, amide-like functionality, and the amino group contribute to a high degree of polarity. This often results in poor retention and elution with the solvent front in reversed-phase systems or, conversely, very strong, irreversible adsorption to polar stationary phases like silica in normal-phase chromatography.

  • Basic Amino Group: The exocyclic amino group imparts basic properties. The pKa of the related 2-aminopyrazine is approximately 3.22, indicating that the amino group is susceptible to protonation.[4] On the acidic surface of standard silica gel, this basicity can lead to strong ionic interactions, resulting in significant peak tailing, poor resolution, and in some cases, complete retention of the compound on the column.

This guide provides a systematic approach to overcome these challenges, enabling researchers to select and optimize the appropriate chromatographic method for their specific needs.

Strategic Approach to Method Selection

The choice between normal-phase, reversed-phase, and HILIC depends on the impurity profile of the crude sample and the desired scale of purification. A preliminary analysis by Thin Layer Chromatography (TLC) is an indispensable first step to guide the selection of the stationary and mobile phases for flash chromatography.

Method_Selection Start Crude this compound TLC Perform TLC Analysis (Normal & Reversed-Phase Plates) Start->TLC Decision Analyze TLC Results TLC->Decision NP_Path Good spot migration (Rf 0.2-0.4) with manageable tailing Decision->NP_Path Non-polar impurities RP_Path Compound retained (Rf > 0.1) on C18 plate Decision->RP_Path Polar impurities HILIC_Path Compound streaks at baseline on silica, but runs at solvent front on C18 Decision->HILIC_Path Very polar impurities NP_Protocol Normal-Phase Protocol (with basic modifier) NP_Path->NP_Protocol RP_Protocol Reversed-Phase Protocol (with acidic modifier) RP_Path->RP_Protocol HILIC_Protocol HILIC Protocol HILIC_Path->HILIC_Protocol

Caption: Decision workflow for selecting the optimal chromatography method.

Normal-Phase Chromatography: Managing Basicity

While challenging, normal-phase chromatography on silica gel is a cost-effective and high-capacity method, particularly for removing less polar impurities. The key to success is mitigating the interaction between the basic amino group and the acidic silanol groups (Si-OH) on the silica surface.

Causality: The lone pair of electrons on the amino group of the analyte can form a strong hydrogen bond or an acid-base interaction with surface silanols. This leads to peak tailing because the desorption kinetics are slow and non-uniform. To counteract this, a basic modifier is added to the mobile phase. This modifier, typically triethylamine (TEA) or ammonium hydroxide, competitively interacts with the acidic sites on the silica, effectively "masking" them from the analyte and ensuring a more uniform (Gaussian) peak shape.[5]

Protocol 3.1: Normal-Phase Flash Chromatography
  • TLC Analysis:

    • Prepare several TLC chambers with different solvent systems. A good starting point is a mixture of a moderately polar solvent and a non-polar solvent, such as Ethyl Acetate (EtOAc) and Hexanes.

    • Screening Solvents: Test solvent systems like 20%, 50%, and 80% EtOAc in Hexanes. Also, test a more polar system like 5% Methanol (MeOH) in Dichloromethane (DCM).

    • Add Modifier: To the most promising solvent system (where the spot moves off the baseline), add 0.5-1% triethylamine (TEA) or ammonium hydroxide (use a 7N solution in MeOH). Observe if the Rf value increases and if the spot shape improves (less streaking). Aim for an Rf of 0.2-0.35 for the target compound.[6]

  • Sample Preparation & Loading:

    • Solubility: this compound has limited solubility in non-polar solvents. It is generally soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[7][8]

    • Dry Loading (Recommended): Dissolve the crude material (e.g., 1g) in a minimal amount of a suitable solvent (e.g., methanol or DCM). Add 2-3 times the weight of silica gel to this solution. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This prevents the introduction of a strong solvent directly onto the column, which would degrade the separation.[9]

  • Column Preparation and Elution:

    • Select a silica gel flash column (e.g., 40g for a 1g crude sample).

    • Wet pack the column with the initial, least polar mobile phase containing the basic modifier.

    • Carefully add the dry-loaded sample to the top of the column bed and add a thin layer of sand.

    • Begin elution with the mobile phase identified during TLC analysis. A gradient elution is often most effective.

Parameter Recommendation Rationale
Stationary Phase Silica Gel, 40-63 µmStandard, cost-effective media for normal-phase.
Mobile Phase A Hexanes or HeptanesNon-polar component.
Mobile Phase B Ethyl Acetate or DCM/MeOH (95:5)Polar component.
Modifier 0.5-1% Triethylamine (TEA)Neutralizes acidic silanol sites, preventing peak tailing.
Example Gradient 0-100% B over 10-15 column volumesEfficiently elutes compounds with a range of polarities.
Detection UV, typically 254 nm and 280 nmThe aromatic pyrazinone core is expected to be UV-active.

Reversed-Phase Chromatography: The Polar-Compound Workhorse

Reversed-phase (RP) chromatography is often the method of choice for polar compounds.[10] Here, a non-polar stationary phase (typically C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Causality: Separation is based on hydrophobic interactions. Polar molecules have a weak affinity for the non-polar stationary phase and elute early, while non-polar molecules are retained more strongly. For ionizable compounds like our target molecule, controlling the pH of the mobile phase is crucial. Adding a small amount of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase protonates the amino group. This single, stable ionic form results in sharper peaks and more reproducible retention times.[11]

Protocol 4.1: Reversed-Phase Flash Chromatography
  • TLC Analysis:

    • Use C18-functionalized TLC plates.

    • Develop plates in various ratios of water and an organic solvent (acetonitrile or methanol).

    • Add 0.1% formic acid or TFA to the mobile phase to assess its effect on retention and spot shape. Aim for a system where the compound is sufficiently retained.

  • Sample Preparation & Loading:

    • Dissolve the crude sample in a minimal amount of a strong, polar solvent like DMSO, DMF, or methanol.

    • If the sample is not fully soluble in the initial mobile phase, use the dry loading technique by adsorbing the sample onto a small amount of C18 silica.

  • Column Preparation and Elution:

    • Select a C18-functionalized flash column.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% FA) for at least 3-5 column volumes.

    • Inject the dissolved sample or load the dry-loaded material.

    • Run a gradient from high aqueous content to high organic content.

Parameter Recommendation Rationale
Stationary Phase C18-functionalized SilicaHydrophobic phase for retaining non-polar and moderately polar compounds.
Mobile Phase A WaterHighly polar component.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute compounds.
Modifier 0.1% Formic Acid (FA) or TFAEnsures protonation of the amino group for sharp, symmetrical peaks.
Example Gradient 5-95% B over 10-15 column volumesSeparates compounds based on their hydrophobicity.
Detection UV, typically 254 nm and 280 nmThe aromatic ring system provides strong UV absorbance.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating very polar, water-soluble compounds that are poorly retained in reversed-phase.[12] It can be considered a variant of normal-phase chromatography that uses aqueous-organic mobile phases.

Causality: HILIC utilizes a polar stationary phase (like bare silica, diol, or amino-propyl functionalized silica). The mobile phase is typically high in organic content (e.g., >80% acetonitrile) with a smaller amount of aqueous buffer. A water-enriched layer forms on the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. As the aqueous content of the mobile phase increases, the analytes are eluted. This mechanism provides excellent retention for highly polar molecules that would otherwise elute in the void volume of an RP column.[13]

HILIC_Mechanism cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase Silica Silica Particle Si-OH Si-OH Si-OH WaterLayer Immobilized Water Layer MobilePhase Bulk Mobile Phase (High % Acetonitrile) WaterLayer->MobilePhase Elutes as % Water increases Analyte Polar Analyte (this compound) Analyte->WaterLayer Partitions into

Caption: Mechanism of separation in HILIC.

Protocol 5.1: HILIC Flash Chromatography
  • Method Development:

    • HILIC can be less intuitive than NP or RP. TLC is possible with silica plates if the mobile phase is representative (e.g., 95:5 Acetonitrile:Water with a buffer like ammonium acetate).

    • Direct screening on an analytical HPLC HILIC column is often the most effective way to develop a method before scaling to flash chromatography.

  • Sample Preparation & Loading:

    • The sample must be dissolved in a solvent with an organic content equal to or higher than the initial mobile phase to ensure good peak shape. Dissolving in a high-water content solvent will lead to poor results.[12]

    • Dry loading is an excellent alternative.

  • Column Preparation and Elution:

    • Use a column packed with a HILIC stationary phase (bare silica is often effective).

    • Equilibrate thoroughly with the initial mobile phase (e.g., 95:5 Acetonitrile:Water).

    • Run a gradient by increasing the aqueous component (e.g., from 5% water to 50% water).

Parameter Recommendation Rationale
Stationary Phase Bare Silica Gel or Amide/Diol-bondedPolar phase to establish the aqueous layer.
Mobile Phase A AcetonitrileThe primary, less polar component.
Mobile Phase B Water (often with buffer, e.g., 10mM Ammonium Acetate)The strong, eluting solvent.
Example Gradient 95:5 A:B to 50:50 A:B over 10-15 CVsElutes compounds in order of increasing hydrophilicity.
Detection UV, typically 254 nm and 280 nmCompatible with standard UV detectors.

Conclusion and Best Practices

The successful purification of this compound is readily achievable with a systematic approach to chromatography method development. For mixtures with non-polar impurities, a modified normal-phase protocol offers a high-loading, economical solution. For more complex mixtures or those with polar byproducts, reversed-phase chromatography with an acidic modifier provides excellent resolving power and reproducibility. For highly polar impurities that are difficult to separate from the target compound, HILIC presents a powerful alternative with a unique selectivity profile. In all cases, preliminary TLC analysis and careful sample loading are paramount to achieving high-purity, high-recovery separations.

References

  • Biotage. (n.d.). Reversed-Phase Flash Purification.
  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography.
  • PubChem. (n.d.). 3-Amino-6-bromopyrazine-2-carbonitrile.
  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • PubChem. (n.d.). Aminopyrazine.
  • ResearchGate. (n.d.). Comparison of the properties of DMF, DMSO and NMP.
  • ResoSpace. (n.d.). Isolation of Imidazolium Salts by Reversed-Phase Flash Chromatography.
  • University of Rochester. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography.
  • Mol-Instincts. (n.d.). 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport.
  • ResearchGate. (2018). Reverse Phase Flash Chromatography: A Method for the Rapid Partitioning of Natural Product Extracts.
  • National Center for Biotechnology Information. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO.
  • Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • J-STAGE. (n.d.). Change in the UV-VIS Absorbance of Amino Acids as a Result of Femtosecond Laser Irradiation.
  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
  • ResearchGate. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO.
  • National Center for Biotechnology Information. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography.
  • Figshare. (2020). Solubility of d‑Histidine in Aqueous Cosolvent Mixtures of N,N‑Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N‑Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect.
  • Sorbent Technologies. (2025). Flash Chromatography Basics.
  • PubChem. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic acid.
  • Chrom Tech. (2025). Reverse Phase Chromatography Techniques.
  • UCL Discovery. (1991). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE.
  • PubChemLite. (n.d.). 2-amino-6-bromopyrazine (C4H4BrN3).

Sources

Application Notes & Protocols for Parallel Synthesis Using 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Aminopyrazin-2-one Scaffold in Drug Discovery

The 2(1H)-pyrazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active molecules.[1] Its inherent properties, including its ability to participate in crucial hydrogen bonding interactions and its amenable substitution patterns, make it a focal point in the design of novel therapeutics, particularly kinase inhibitors.[2] The subject of this guide, 3-Amino-6-bromopyrazin-2(1H)-one, is a versatile and highly valuable building block for the generation of diverse chemical libraries. Its two distinct functional handles—a nucleophilic amino group and a bromine-substituted carbon amenable to cross-coupling reactions—allow for sequential and chemoselective derivatization.

Parallel synthesis has emerged as a cornerstone of modern drug discovery, enabling the rapid generation of large, focused libraries of compounds for high-throughput screening (HTS).[3][4] By employing this compound in a parallel synthesis workflow, researchers can systematically explore the structure-activity relationships (SAR) around the pyrazinone core, accelerating the journey from hit identification to lead optimization.[5] This guide provides an in-depth exploration of the application of this key building block in two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Principle: Palladium-Catalyzed Cross-Coupling

The engine driving the derivatization of the 6-bromo position of our scaffold is palladium-catalyzed cross-coupling. These reactions have revolutionized organic synthesis due to their broad substrate scope, functional group tolerance, and predictable reactivity.[6] The general catalytic cycle for these transformations, while nuanced for each specific reaction, follows a common mechanistic pathway.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Ox_Add->ArPd(II)BrL2 Transmetal Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) ArPd(II)BrL2->Transmetal R-B(OH)₂ or R₂NH ArPd(II)R_L2 Ar-Pd(II)(R)L₂ Transmetal->ArPd(II)R_L2 Red_Elim Reductive Elimination ArPd(II)R_L2->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Product Ar-R Red_Elim->Product

Caption: Generalized Palladium Catalytic Cycle.

A Pd(0) species undergoes oxidative addition into the aryl bromide bond of the pyrazinone. This is followed by either transmetalation with an organoboron species (Suzuki-Miyaura) or coordination and subsequent deprotonation of an amine (Buchwald-Hartwig). The final step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. The choice of ligands (L) is critical, as they modulate the stability, reactivity, and steric environment of the palladium center.

Application I: Library Synthesis of 3-Amino-6-arylpyrazin-2(1H)-ones via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. Its tolerance of a wide range of functional groups and the commercial availability of a vast array of boronic acids and their derivatives make it ideal for parallel synthesis. Microwave-assisted protocols are particularly effective, significantly reducing reaction times and often improving yields.[7][8]

Causality in Experimental Design:
  • Catalyst Selection: A pre-formed palladium catalyst with bulky, electron-rich phosphine ligands, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos, is often chosen.[7] These ligands facilitate the oxidative addition and reductive elimination steps. For challenging couplings, more advanced catalysts like XPhosPdG2 may be required to prevent side reactions like debromination.[8]

  • Base: An aqueous solution of a mild base like Na₂CO₃ or K₂CO₃ is typically sufficient. The base activates the boronic acid for transmetalation. Stronger bases are generally avoided to prevent hydrolysis of the pyrazinone ring.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is used.[3] The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Microwave Irradiation: The use of microwave heating accelerates the reaction by efficiently reaching and maintaining the target temperature, leading to rapid synthesis times suitable for high-throughput applications.[9]

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table presents a set of representative reaction conditions for the Suzuki-Miyaura coupling of 3-amino-6-halopyridazines, a structurally similar scaffold, providing a strong indication of expected outcomes for the pyrazinone core.[10]

EntryArylboronic Acid PartnerProductCatalyst (mol%)Base (equivalents)SolventTemp (°C) / TimeYield (%)
1Phenylboronic acid3-Amino-6-phenylpyrazin-2(1H)-one (analog)Pd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O110 / 20h35-65
24-Methoxyphenylboronic acid3-Amino-6-(4-methoxyphenyl)pyrazin-2(1H)-one (analog)Pd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O110 / 20h40-70
33-Thienylboronic acid3-Amino-6-(thiophen-3-yl)pyrazin-2(1H)-one (analog)Pd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O135 / 30min (MW)60-85
44-Fluorophenylboronic acid3-Amino-6-(4-fluorophenyl)pyrazin-2(1H)-one (analog)Pd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O135 / 30min (MW)65-90

Yields are based on analogous pyridazine systems and serve as a predictive guide.[7][10]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is designed for a parallel synthesis workflow using a multi-well microwave reactor plate.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dispense 1. Dispense Reagents (Pyrazinone, Boronic Acid, Base) into microwave vials Degas 2. Add Solvent & Catalyst Solution, Seal Vials Dispense->Degas Microwave 3. Microwave Irradiation (e.g., 140°C, 20-30 min) Degas->Microwave Cool 4. Cool & Unseal Microwave->Cool Filter 5. Parallel Filtration Cool->Filter Evaporate 6. Solvent Evaporation Filter->Evaporate Purify 7. Parallel Purification (e.g., Prep-HPLC) Evaporate->Purify

Caption: Parallel Suzuki-Miyaura Workflow.

  • Reagent Plating: To an array of microwave vials, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and powdered K₂CO₃ (2.0 eq).

  • Solvent and Catalyst Addition: Prepare a stock solution of the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%) in the chosen solvent system (e.g., 1,4-dioxane/water, 4:1). Dispense the degassed solvent and catalyst solution into each vial.

  • Reaction: Securely seal the vials. Place the plate into the microwave reactor and irradiate at a set temperature (e.g., 140-150°C) for a specified time (e.g., 20-30 minutes).[6]

  • Workup: After cooling, the reaction mixtures can be diluted with a suitable solvent like DMSO and filtered in parallel to remove inorganic salts and the catalyst.

  • Purification and Analysis: The crude products in the filtrate are then subjected to parallel purification, typically by preparative HPLC, followed by LC-MS analysis to confirm identity and purity.

Application II: Library Synthesis of 3,6-Diaminopyrazin-2(1H)-ones via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of aryl halides with a wide variety of primary and secondary amines.[11] This reaction is instrumental in accessing novel 6-amino substituted pyrazinones, a motif of significant interest in medicinal chemistry.

Causality in Experimental Design:
  • Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are often superior, especially for coupling with primary amines.[2] They promote the reductive elimination step and prevent catalyst decomposition. Pre-catalysts, where the ligand is already coordinated to the palladium source, are often used for their air stability and high reactivity.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[2] The choice of base can be critical; for example, ester functional groups may not be compatible with NaOtBu.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base and to ensure good solubility of the catalyst system.

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen).[2]

Data Presentation: Representative Buchwald-Hartwig Aminations

The following table illustrates the scope of the Buchwald-Hartwig amination on the closely related 3-halo-2-aminopyridine scaffold, which serves as an excellent model for predicting the reactivity of this compound.

EntryAmine PartnerProductCatalyst SystemBase (equivalents)SolventTemp (°C) / TimeYield (%)
1Morpholine3-Amino-6-(morpholin-4-yl)pyrazin-2(1H)-one (analog)RuPhos PrecatalystLiHMDS (1.2)Toluene100 / 12h70-95
2Cyclopentylamine3-Amino-6-(cyclopentylamino)pyrazin-2(1H)-one (analog)BrettPhos PrecatalystLiHMDS (1.2)Toluene100 / 12h65-85
3Aniline3-Amino-6-(phenylamino)pyrazin-2(1H)-one (analog)RuPhos PrecatalystLiHMDS (1.2)Dioxane100 / 16h60-80
4Benzylamine3-Amino-6-(benzylamino)pyrazin-2(1H)-one (analog)BrettPhos PrecatalystLiHMDS (1.2)Toluene100 / 12h70-90

Yields are based on analogous 3-halo-2-aminopyridine systems and serve as a predictive guide.

Experimental Protocol: Buchwald-Hartwig Amination for Parallel Synthesis

This protocol is designed for execution in a parallel synthesis reactor under an inert atmosphere.

Buchwald_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Dispense 1. Dispense Pyrazinone, Catalyst, & Base into reaction tubes Amine 2. Add Amine Partner & Anhydrous Solvent Dispense->Amine Seal 3. Seal & Heat (e.g., 100°C, 12-24h) Amine->Seal Cool 4. Cool & Quench Seal->Cool Filter 5. Parallel Filtration Cool->Filter Evaporate 6. Solvent Evaporation Filter->Evaporate Purify 7. Parallel Purification (e.g., Prep-HPLC) Evaporate->Purify

Caption: Parallel Buchwald-Hartwig Workflow.

  • Inert Atmosphere Setup: In a glovebox or under a flow of argon, add this compound (1.0 eq), the palladium precatalyst (e.g., RuPhos Precatalyst, 2-5 mol%), and the base (e.g., NaOtBu, 1.5 eq) to an array of reaction tubes.

  • Reagent Addition: Add the amine coupling partner (1.2 eq) followed by anhydrous solvent (e.g., toluene).

  • Reaction: Seal the tubes and place the reactor block on a heating plate. Stir the reactions at the desired temperature (e.g., 100°C) for 12-24 hours, monitoring by LC-MS if necessary.

  • Workup: Cool the reactions to room temperature. Quench carefully by the addition of a saturated aqueous solution of NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layers can be separated using a parallel phase separator. The combined organic extracts are then concentrated, and the resulting residues are purified by parallel preparative HPLC to yield the desired library of 3,6-diaminopyrazin-2(1H)-ones.

Conclusion

This compound stands out as a powerful and versatile building block for the construction of diverse chemical libraries. Its strategic deployment in robust, high-throughput compatible reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides medicinal chemists with an efficient platform to rapidly explore vast chemical space. The protocols and insights provided herein are designed to empower researchers to harness the full potential of this scaffold, accelerating the discovery of next-generation therapeutics.

References

  • (No source provided)
  • Al-dujaili, J. H. (2016). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. wjas.info.
  • Harker, A., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubMed. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones.
  • (No source provided)
  • Rahman, M. M. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • (No source provided)
  • Nuvisan. (n.d.). HTS libraries - High-throughput screening solutions.
  • PubMed Central. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations.
  • (No source provided)
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • Anax Laboratories. (n.d.). Medicinal Chemistry | Library Design and Synthesis.
  • (No source provided)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

Sources

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Amino-6-bromopyrazin-2(1H)-one with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Amino-6-arylpyrazin-2(1H)-one Scaffolds

The 3-aminopyrazin-2-one core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique electronic properties and ability to form multiple hydrogen bonds make it a frequent component in a wide array of pharmacologically active agents, including kinase inhibitors for oncology and anti-inflammatory therapies. The functionalization of this core at the C6 position via carbon-carbon bond formation is a critical step in the development of new chemical entities with tailored potency, selectivity, and pharmacokinetic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging C(sp²)-C(sp²) bonds due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid building blocks. This application note provides a comprehensive guide for researchers on the successful execution of the Suzuki-Miyaura coupling between 3-Amino-6-bromopyrazin-2(1H)-one and various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings, provide a robust and optimized protocol, and discuss common challenges and solutions to empower chemists in their synthetic endeavors.

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a square planar Pd(II) complex. The reactivity order for halides is typically I > Br > Cl.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This boronate then transfers its organic group (aryl, heteroaryl) to the Pd(II) complex, displacing the halide. This is often the rate-determining step of the cycle.

  • Reductive Elimination: The two organic groups on the palladium complex (the pyrazinone and the aryl group from the boronic acid) couple and are expelled from the coordination sphere. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

A key challenge with substrates like this compound is the potential for the nitrogen atoms of the pyrazinone ring or the exocyclic amine to coordinate with the palladium center. This can sequester the catalyst and inhibit its activity.[2] The choice of a sterically hindered, electron-rich phosphine ligand is crucial to mitigate this effect and promote the desired catalytic turnover.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br (Pyrazinone Complex) OA->PdII_Aryl Ar-Br TM Transmetalation PdII_Dimer Ar-Pd(II)L₂-R (Di-organic Complex) TM->PdII_Dimer R-B(OH)₂ Base RE Reductive Elimination RE->Pd0 Ar-R Product ArBr This compound (Ar-Br) ArBr->OA Boronic Boronic Acid (R-B(OH)₂) Boronic->TM caption Fig 1. Suzuki-Miyaura Catalytic Cycle

Sources

Application Notes and Protocols for the Synthesis of 3-Amino-6-bromopyrazin-2(1H)-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Pharmacological Significance of Pyrazinone Scaffolds

The pyrazinone core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic molecules.[1][2] These scaffolds exhibit a broad spectrum of pharmacological activities, including kinase inhibition, regulation of quorum sensing, and antimicrobial effects.[1] The inherent structural features of pyrazinones, particularly their capacity for diverse substitutions, make them attractive starting points for medicinal chemistry campaigns aimed at discovering novel therapeutic agents.[2][3] Among these, the 3-amino-6-halopyrazin-2(1H)-one framework serves as a versatile building block for the generation of compound libraries targeting various disease-relevant proteins. This guide provides a detailed technical overview of the synthesis, characterization, and potential applications of 3-amino-6-bromopyrazin-2(1H)-one analogs, with a focus on their utility in drug discovery programs.

Synthetic Strategy: A Representative Pathway to this compound and its Analogs

The synthesis of the this compound core can be approached through several routes. A common and effective strategy involves the initial construction of a dihalopyrazinone scaffold, followed by selective amination. This approach allows for the late-stage introduction of the amino group, providing flexibility for analog synthesis. The following protocol outlines a representative, multi-step synthesis, drawing upon established methodologies for related heterocyclic systems.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Dihalopyrazinone Formation cluster_1 Step 2: Selective Amination cluster_2 Step 3: Analog Synthesis (e.g., Suzuki Coupling) A Aminoacetonitrile hydrobromide C 3,5-Dibromopyrazin-2(1H)-one A->C Reflux in CH2Cl2/DMF B Oxalyl bromide B->C D 3,5-Dibromopyrazin-2(1H)-one F This compound D->F Controlled temperature E Ammonia source (e.g., aq. NH3) E->F G This compound J 3-Amino-6-arylpyrazin-2(1H)-one Analog G->J H Arylboronic acid H->J I Pd catalyst, base I->J

Caption: Synthetic workflow for this compound analogs.

Protocol 1: Synthesis of 3,5-Dibromopyrazin-2(1H)-one (Intermediate)

This protocol is adapted from established methods for the synthesis of dihalopyrazinones.[4]

Materials:

  • Aminoacetonitrile hydrobromide

  • Oxalyl bromide

  • Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of aminoacetonitrile hydrobromide (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of anhydrous DMF under an inert atmosphere.

  • Slowly add oxalyl bromide (1.1 eq) to the mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-dibromopyrazin-2(1H)-one.

Protocol 2: Synthesis of this compound (Core Scaffold)

The selective amination of dihalopyrazinones is a critical step. The reactivity of the two bromine atoms differs, allowing for regioselective substitution.

Materials:

  • 3,5-Dibromopyrazin-2(1H)-one

  • Aqueous ammonia (e.g., 28-30%)

  • Suitable solvent (e.g., Dioxane or THF)

  • Sealed reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve 3,5-dibromopyrazin-2(1H)-one (1.0 eq) in a suitable solvent in a sealed reaction vessel.

  • Add an excess of aqueous ammonia (e.g., 5-10 eq).

  • Seal the vessel and heat the mixture to a controlled temperature (e.g., 80-100 °C).

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue.

  • Purification is typically achieved by recrystallization or column chromatography to yield this compound.

Protocol 3: Synthesis of a 3-Amino-6-arylpyrazin-2(1H)-one Analog via Suzuki Coupling

The bromine atom at the 6-position of the core scaffold is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/water)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) under an inert atmosphere for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 3-amino-6-arylpyrazin-2(1H)-one analog.

Characterization of Synthesized Analogs

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Technique Purpose Expected Observations for a Representative Analog (3-amino-6-phenylpyrazin-2(1H)-one)
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the pyrazinone ring proton, the amino protons, and the protons of the phenyl group.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
Mass Spec. Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of the analog.
HPLC Assessment of purity.A single major peak indicating high purity (typically >95%).

Application in Drug Discovery: Targeting the p38α MAP Kinase Pathway

Analogs of 3-amino-2(1H)-pyrazinone have been identified as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase.[5] The p38α MAP kinase is a key signaling protein involved in inflammatory responses and cellular stress, making it an attractive target for the treatment of various diseases, including chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.[1][6]

Hypothetical Signaling Pathway

The following diagram illustrates the p38α MAP kinase signaling pathway, a potential target for this compound analogs.

p38_pathway stress Stress Stimuli (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk Activates mkk3_6 MKK3/6 mapkkk->mkk3_6 Phosphorylates p38 p38α MAPK mkk3_6->p38 Phosphorylates downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream Activates inhibitor 3-Amino-6-arylpyrazin-2(1H)-one Analog inhibitor->p38 Inhibits response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: Inhibition of the p38α MAPK signaling pathway by a pyrazinone analog.

The development of this compound analogs as p38α inhibitors involves synthesizing a library of compounds with diverse substitutions at the 6-position. These analogs can then be screened in biochemical and cell-based assays to determine their potency and selectivity against p38α and other kinases. Promising lead compounds can be further optimized for their pharmacokinetic and pharmacodynamic properties to advance them towards preclinical and clinical development.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel drug candidates. The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse analog libraries. By leveraging established medicinal chemistry principles and targeting key signaling pathways, such as the p38α MAP kinase cascade, researchers can effectively explore the therapeutic potential of this promising class of compounds.

References

  • Baskin, J. M., & Sorensen, E. J. (2005). A Diel-Alder-based approach to the total synthesis of (-)-FR182877. Angewandte Chemie International Edition, 44(22), 3462-3465. [Link]
  • Coulthard, L. R., White, D. E., Jones, D. L., McDermott, M. F., & Burchill, S. A. (2009). p38(MAPK): stress responses from molecular mechanisms to therapeutics. Trends in molecular medicine, 15(8), 369–379. [Link]
  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. [Link]
  • Doležal, M., Zitko, J., & Kuneš, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. [Link]
  • Han, J., Lee, J. D., Bibbs, L., & Ulevitch, R. J. (1994). A MAP kinase targeted by endotoxin and hyperosmolarity in mammalian cells. Science, 265(5173), 808–811. [Link]
  • Itami, K., Yamaguchi, J., & Yoshida, J. I. (2005). C-H Bond activation and C-C bond formation in the reaction of 1,4-diazines with organometallics: a new synthetic method for substituted pyrazines and quinoxalines. Journal of the American Chemical Society, 127(23), 8292–8293. [Link]
  • Kostenko, S., Dumitriu, G., Lægreid, K. J., & Moens, U. (2011). Physiological roles of mitogen-activated-protein-kinase-activated p38-regulated/activated protein kinase. World journal of biological chemistry, 2(5), 73–89. [Link]
  • Li, X., Wu, W., Fan, X., & Yang, L. (2013). A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system. RSC Advances, 3(32), 12091-12095. [Link]
  • Ono, K., & Han, J. (2000). The p38 signal transduction pathway: activation and function. Cellular signalling, 12(1), 1–13. [Link]
  • Papenfort, K., & Silpe, J. E. (2024). Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science, 10(3), 433-435. [Link]
  • Raubo, P., Evans, R., & Willis, P. (2020). The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & medicinal chemistry letters, 30(18), 127412. [Link]
  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1033-1065. [Link]
  • Shen, J., Li, X., Zhang, Z., Luo, J., Gu, J., Bai, R., ... & Chen, J. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical biology & drug design, 88(5), 690-698. [Link]
  • U.S. Patent No. 5,998,618. (1999).
  • Zarubin, D. N., & Dar'in, D. V. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2 (1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(9), 837-844. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-6-bromopyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established principles of heterocyclic chemistry and electrophilic aromatic substitution.

Introduction: The Challenge of Selective Bromination

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The reaction typically involves the electrophilic bromination of the 3-aminopyrazin-2(1H)-one precursor. While seemingly straightforward, this reaction is often plagued by low yields and the formation of undesired side products. The pyrazinone ring system, activated by the amino group, is susceptible to multiple brominations and potential side reactions if conditions are not carefully controlled. This guide will help you navigate these challenges to improve the yield and purity of your target compound.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis.

Flowchart for Troubleshooting Low Yields

Troubleshooting_Flowchart cluster_analysis Crude Mixture Analysis Reveals: start Low Yield of this compound q1 Analysis of Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->q1 c1 High amount of unreacted 3-aminopyrazin-2(1H)-one q1->c1 Starting material dominates c2 Presence of a major, less polar byproduct (potential dibromide) q1->c2 Less polar spot observed c3 Complex mixture of several unidentified products q1->c3 Multiple spots/ streaking sol1 Incomplete Reaction: - Increase reaction time - Slightly increase temperature - Check activity of brominating agent c1->sol1 sol2 Over-bromination: - Decrease equivalents of NBS - Lower reaction temperature - Slow, portion-wise addition of NBS c2->sol2 sol3 Decomposition/Side Reactions: - Use a milder brominating agent - Run reaction at lower temperature - Ensure inert atmosphere - Check solvent purity c3->sol3

Caption: Troubleshooting decision tree for low yields.

Detailed Troubleshooting Scenarios

Scenario 1: High Amount of Unreacted Starting Material

  • Observation: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the starting material, 3-aminopyrazin-2(1H)-one.

  • Potential Causes & Solutions:

    • Insufficient Brominating Agent: The N-bromosuccinimide (NBS) may be old or partially decomposed. It is recommended to use freshly opened or recrystallized NBS.

    • Sub-optimal Reaction Temperature: The reaction may be too slow at room temperature. Consider a modest increase in temperature (e.g., to 40-50 °C) while carefully monitoring the reaction progress to avoid over-bromination.

    • Short Reaction Time: The reaction may not have reached completion. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.

Scenario 2: Formation of a Major, Less Polar Byproduct

  • Observation: A significant spot with a higher Rf value (less polar) than the desired product is observed on TLC. This is often the dibrominated product, 3-amino-5,6-dibromopyrazin-2(1H)-one. The amino group strongly activates the pyrazinone ring, making it susceptible to multiple halogenations.[1]

  • Potential Causes & Solutions:

    • Excess Brominating Agent: Using more than one equivalent of NBS can lead to di-bromination. Carefully control the stoichiometry.

    • High Reaction Temperature: Higher temperatures can favor multiple substitutions. Perform the reaction at room temperature or even cooler (0 °C to RT).

    • Rapid Addition of Brominating Agent: Adding the NBS all at once creates a high local concentration, promoting over-reaction. Add the NBS portion-wise over a longer period.

Scenario 3: Complex Mixture of Products and/or Tar Formation

  • Observation: The crude reaction mixture shows multiple spots on TLC, streaking, or the formation of a dark, insoluble tar.

  • Potential Causes & Solutions:

    • Decomposition of Starting Material or Product: The reaction conditions may be too harsh. The use of strong acids or high temperatures can lead to decomposition.

    • Solvent Impurities: Ensure the use of a dry, high-purity solvent. Acetonitrile is often a good choice for this type of bromination.[2]

    • Radical Side Reactions: While NBS can be a source of electrophilic bromine, it can also initiate radical reactions, especially in the presence of light or radical initiators.[3] Ensure the reaction is protected from light.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

A1: Low yields in this synthesis are common and can be attributed to several factors:

  • Over-bromination: The primary amino group is a strong activating group, making the pyrazinone ring highly nucleophilic and prone to a second bromination at the 5-position.[1]

  • Competing Reactions: The amino group itself can react with the brominating agent under certain conditions.

  • Product Lability: The product may be sensitive to the reaction or workup conditions, leading to degradation.

  • Suboptimal Reagents or Conditions: The activity of the NBS and the reaction temperature are critical parameters that must be carefully controlled.

Q2: What is the expected regioselectivity of the bromination?

A2: The bromination of 3-aminopyrazin-2(1H)-one is expected to occur at the 6-position. The amino group at the 3-position is an ortho-, para-director. In this heterocyclic system, the 6-position is electronically favored for electrophilic attack. This is analogous to the observed bromination of 2-amino-3-carbomethoxypyrazine, which occurs at the 5-position (equivalent to the 6-position in the pyrazin-2-one system).

Q3: What are the best brominating agents for this synthesis?

A3: N-Bromosuccinimide (NBS) is the most commonly used and generally most effective reagent for this type of selective bromination.[4] It is a solid, easier to handle than liquid bromine, and provides a low concentration of Br₂ in solution, which can help to minimize over-bromination.[3] Using molecular bromine (Br₂) directly often leads to a mixture of products and is more hazardous.

Q4: How can I effectively purify the final product?

A4: Purification can be challenging due to the similar polarities of the starting material, product, and dibrominated byproduct.

  • Recrystallization: If a solid crude product is obtained, recrystallization can be effective. A patent for a similar compound suggests using a mixture of petroleum ether and ethyl acetate.[5]

  • Column Chromatography: This is often necessary to achieve high purity. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane is a good starting point. Careful monitoring of fractions by TLC is crucial.

Part 3: Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from related procedures for the bromination of activated heterocyclic systems.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityEquivalents
3-Aminopyrazin-2(1H)-one111.101.00 g1.0
N-Bromosuccinimide (NBS)177.981.68 g1.05
Acetonitrile (anhydrous)41.0520 mL-

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazin-2(1H)-one (1.00 g, 9.00 mmol).

  • Dissolution: Add anhydrous acetonitrile (20 mL) and stir at room temperature until the starting material is fully dissolved.

  • Addition of NBS: In a single portion, add N-bromosuccinimide (1.68 g, 9.45 mmol, 1.05 eq). For larger scale reactions or if over-bromination is a persistent issue, consider portion-wise addition of NBS over 30-60 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • To the residue, add saturated aqueous sodium bicarbonate solution (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate).

    • Alternatively, attempt recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes or ethanol/water.

Part 4: Data and Mechanistic Insights

Table of Bromination Conditions and Expected Outcomes
EntryEquivalents of NBSSolventTemperatureExpected Major ProductPotential Byproducts
11.05AcetonitrileRoom TempThis compound Unreacted SM, Dibromide
22.2AcetonitrileRoom Temp3-Amino-5,6-dibromopyrazin-2(1H)-oneMonobromide
31.05DichloromethaneRoom TempThis compound Slower reaction rate
41.05Acetonitrile50 °CThis compound Increased dibromide

This table is a predictive guide based on the behavior of similar heterocyclic systems.[2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 3-aminopyrazin-2(1H)-one proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.

Caption: Mechanism of electrophilic aromatic bromination.

  • Generation of the Electrophile: NBS, often in the presence of a trace amount of acid, serves as a source of an electrophilic bromine species (Br⁺).

  • Nucleophilic Attack: The electron-rich pyrazinone ring, activated by the electron-donating amino group, attacks the electrophilic bromine. This attack occurs preferentially at the C6 position, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.[6]

  • Re-aromatization: A base (such as the succinimide anion or solvent) removes a proton from the C6 carbon, restoring the aromaticity of the ring and yielding the final product, this compound.

References

  • This reference is not available.
  • CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Lizano, E., et al. (2019). Efficient Halogenation of 2-Aminopyrazine. Journal of Heterocyclic Chemistry, 56(9), 2535-2540.
  • This reference is not available.
  • Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts.
  • This reference is not available.
  • This reference is not available.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • This reference is not available.
  • Chemical Reactions of Amines – Electrophilic Substitution. BYJU'S.
  • This reference is not available.
  • Bromination - Common Conditions. Common Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Suzuki Reactions with 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and optimized protocols for the Suzuki-Miyaura cross-coupling of 3-Amino-6-bromopyrazin-2(1H)-one, a valuable but challenging heterocyclic building block. The inherent electronic properties and structural motifs of this substrate often lead to common reaction failures. This document is designed to provide a logical framework for diagnosing and resolving these issues, ensuring higher success rates in your synthetic campaigns.

Part 1: Troubleshooting Guide for Failed Reactions

Encountering a failed or low-yielding Suzuki reaction with this compound is a common challenge. The primary issues often stem from the substrate's multiple nitrogen atoms, which can interfere with the palladium catalyst. This guide provides a systematic, question-based approach to pinpoint and solve the problem.

Initial Observation: Low to No Product Yield with Only Starting Material Recovered

This is the most frequent failure mode. Before making significant changes to the reaction chemistry, it's crucial to rule out fundamental experimental errors.

Question: My reaction is not working, and I only see my starting materials by TLC or LC-MS. What are the most common reasons for this complete failure?

Answer: A total lack of conversion points to a fundamental issue with the catalytic cycle, most likely catalyst inhibition or deactivation. The this compound substrate is particularly problematic due to its electron-rich nature and multiple Lewis basic nitrogen sites (amino group, pyrazine ring nitrogens) that can irreversibly bind to the palladium center, effectively poisoning the catalyst.[1][2][3]

Follow this diagnostic workflow to identify the root cause:

G Start Problem: Low or No Product Yield CheckReagents Step 1: Verify Reagent Quality - Boronic acid/ester degraded? - Palladium catalyst oxidized? - Base quality sufficient? Start->CheckReagents Begin Diagnosis CheckSetup Step 2: Scrutinize Reaction Setup - Was the system truly inert? - Was degassing thorough? - Is the temperature correct? CheckReagents->CheckSetup Reagents OK CatalystIssue Step 3: Address Catalyst Inhibition (Most likely cause for this substrate) CheckSetup->CatalystIssue Setup OK OptimizeCatalyst Option A: Optimize Catalyst System - Switch to bulky, electron-rich ligands  (e.g., XPhos, SPhos) - Use modern Pd precatalysts  (e.g., G3 or G4) CatalystIssue->OptimizeCatalyst Direct Approach ProtectAmine Option B: Protect Amino Group - Convert -NH2 to -NHAc - Reduces coordination to Pd center CatalystIssue->ProtectAmine Substrate Modification Success Successful Reaction OptimizeCatalyst->Success ProtectAmine->Success

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Secondary Observation: Low Yield Accompanied by Side Products

If the reaction proceeds but the yield is poor, the issue likely lies with competing side reactions that consume your starting materials or intermediates.

Question: I'm getting some product, but my yield is low and the crude mixture is complex. What are the likely side products and how can I minimize them?

Answer: Several side reactions can plague Suzuki couplings. Identifying them is key to optimizing your conditions.

  • Protodeboronation: This is the hydrolysis of the boronic acid/ester back to its corresponding arene (Ar-B(OH)₂ → Ar-H). It is often promoted by excess water and base, especially at elevated temperatures.[4][5]

    • Solution: Minimize water content where possible, though some water is often necessary for the activity of bases like K₃PO₄.[4] Using more stable boronic esters, such as pinacol esters, can significantly reduce the rate of this side reaction.[5][6][7]

  • Homocoupling (Glaser Coupling): This is the coupling of two boronic acid molecules (2 x Ar-B(OH)₂ → Ar-Ar). This side reaction is primarily caused by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), or by using a Pd(II) source that is not efficiently reduced.[5][8]

    • Solution: Ensure your solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[4][5] Using modern Pd(0) precatalysts can also mitigate this issue.

  • Dehalogenation: The starting material, this compound, is reduced to 3-Aminopyrazin-2(1H)-one. This can occur if a hydride source is present in the reaction mixture.[5]

    • Solution: This is less common but can arise from certain solvents or additives. Ensure high-purity reagents and solvents. If dehalogenation is a persistent issue, re-evaluating the solvent and base combination is recommended.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for this compound?

Standard catalysts like Pd(PPh₃)₄ are often ineffective due to their susceptibility to inhibition by N-heterocycles.[4] For this substrate, you should use a more robust system.

  • Recommended: Employ bulky, electron-rich biarylphosphine ligands such as XPhos , SPhos , or RuPhos .[4][9][10] These ligands promote the crucial reductive elimination step and stabilize the palladium center, preventing deactivation.

  • Best Practice: Use modern palladium precatalysts like XPhos Pd G3 or XPhos Pd G4 . These complexes are air-stable, easy to handle, and efficiently generate the highly active monoligated Pd(0) species required for the reaction, often leading to better reproducibility and higher yields.[4]

Q2: What is the optimal base and solvent combination?

The choice of base and solvent are critically linked.

  • Bases: Weak bases are typically insufficient. Stronger, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the most reliable choices for challenging heterocyclic couplings.[4][10] The role of the base is to activate the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[11][12][13]

  • Solvents: Anhydrous, polar aprotic solvents are generally the best choice. 1,4-Dioxane , THF , or Toluene are excellent options.[14] A common and effective system is a mixture of dioxane and water (e.g., 4:1 or 5:1 v/v). The water aids in dissolving the inorganic base and can facilitate the catalytic cycle.[2]

Q3: Should I use a boronic acid or a boronic ester?

While boronic acids are often more reactive, they are also more prone to decomposition and side reactions like protodeboronation and homocoupling.[15]

  • Recommendation: For consistency and to minimize side reactions, boronic pinacol esters (Bpin) are highly recommended. They are more stable to storage and the reaction conditions, slowly hydrolyzing in situ to provide the active boronic acid. This slow release can help maintain a low steady-state concentration of the sensitive species, suppressing side reactions.[6][7]

Q4: Is it necessary to protect the amino group on the pyrazinone ring?

Protection is a valid strategy if optimizing the catalyst, base, and solvent fails.

  • Strategy: Converting the free amino group (-NH₂) to an acetamide (-NHAc) using acetic anhydride can prevent it from coordinating with the palladium catalyst.[3] This adds two steps to your synthesis (protection and deprotection) but can be a very effective way to solve persistent reaction failures.

Part 3: Optimized Experimental Protocols
Protocol A: Standard Conditions for Initial Screening

This protocol provides a robust starting point for the coupling of this compound.

Reagent Equivalents Amount (for 1 mmol scale)
This compound1.0204 mg
Arylboronic Acid/Ester1.51.5 mmol
Pd₂(dba)₃2.5 mol %23 mg
XPhos6.0 mol %29 mg
K₃PO₄ (finely ground)2.5531 mg
Solvent (Dioxane/H₂O, 5:1)-6 mL

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid/ester, and potassium phosphate.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in 1 mL of the degassed dioxane.

  • Seal the Schlenk flask, and thoroughly evacuate and backfill with argon (repeat 3-5 times).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the catalyst/ligand solution via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol B: Advanced Conditions Using a Modern Precatalyst

This protocol uses a state-of-the-art precatalyst for improved efficiency and reproducibility, especially with challenging substrates.

Reagent Equivalents Amount (for 1 mmol scale)
This compound1.0204 mg
Arylboronic Acid/Ester1.21.2 mmol
XPhos Pd G32.0 mol %17 mg
Cs₂CO₃2.0652 mg
Solvent (THF, anhydrous)-5 mL

Step-by-Step Procedure:

  • To a glovebox or under a strong flow of argon, add all solid reagents (substrate, boronic ester, base, and precatalyst) to a dry reaction vial.

  • Add anhydrous, degassed THF.

  • Seal the vial tightly and place it in a preheated block at 80 °C.

  • Stir for 4-12 hours, monitoring by LC-MS.

  • Work-up and purification are identical to Protocol A.

Part 4: Mechanistic Insights

Understanding the underlying mechanisms can aid in troubleshooting.

G Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar¹)(X) Pd0->OA_Complex Oxidative Addition TM_Complex L₂Pd(II)(Ar¹)(Ar²) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² TM_Complex->Product Ar1X Ar¹-X Ar1X->OA_Complex Ar2B Ar²-B(OR)₂ Ar2B->OA_Complex Base Base Base->OA_Complex

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[5]

Catalyst Inhibition Pathway

The primary challenge with this compound is the parasitic coordination of its nitrogen lone pairs to the palladium catalyst, which removes it from the productive catalytic cycle shown above.

G cluster_0 Productive Pathway cluster_1 Inhibitory Pathway Pd0_active L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) Pd0_active->OA_Complex Oxidative Addition Inhibited_Complex L-Pd(0)-S (Inhibited Complex) Pd0_active->Inhibited_Complex Coordination ArBr Ar-Br ArBr->OA_Complex Pyrazinone Aminopyrazinone Substrate (S) Pyrazinone->Inhibited_Complex

Caption: Competing pathways for the active catalyst: productive reaction vs. substrate inhibition.

References
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]
  • Saha, D., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 868, 48-57. [Link]
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Which conditions are favorable for the efficient Suzuki coupling? (2014).
  • Yılmaz, M. K., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society Section A: Chemistry, 5(1), 133-148. [Link]
  • Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. (n.d.).
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Role of a base in Suzuki-Miyaura reaction. (n.d.).
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. [Link]
  • Screening of different bases for Suzuki coupling. (n.d.).
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Suzuki reaction. Wikipedia. [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 3-Amino-6-bromopyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to overcome common challenges encountered during the synthesis of substituted aminopyrazinones.

The unique electronic nature of the this compound core—an electron-deficient pyrazine ring bearing an electron-donating amino group—presents specific challenges and opportunities in palladium-catalyzed reactions. This resource will help you navigate catalyst selection, reaction setup, and issue resolution to achieve optimal results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are critical for planning and executing successful coupling reactions with this substrate.

Q1: What is the best starting point for a Suzuki-Miyaura coupling with this compound?

A1: For an electron-deficient heterocyclic halide like this compound, a robust catalyst system is essential. A highly effective starting point is a combination of a palladium(II) precatalyst with a sterically hindered, electron-rich phosphine ligand. This enhances the rates of both oxidative addition and reductive elimination, which are often challenging with this substrate class.[1]

A recommended starting condition is summarized in the table below.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Key Considerations
Pd Source Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively. Pd(II) sources require in situ reduction, which can be achieved by the phosphine ligand or a sacrificial amount of the boronic acid.[2]
Ligand SPhos, XPhos, or RuPhosThese Buchwald-type biaryl phosphine ligands are electron-rich and sterically demanding, promoting the formation of the active monoligated Pd(0) species and facilitating the difficult reductive elimination step.[1]
Base K₃PO₄ or Cs₂CO₃A moderately strong inorganic base is crucial for activating the boronic acid for transmetalation without degrading the substrate.[3][4]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)A polar aprotic solvent with a small amount of water is standard. Water aids in dissolving the base and facilitates the transmetalation step.[2][4] The choice of solvent can significantly impact reaction outcomes.[5][6]
Temperature 80–110 °CElevated temperatures are typically required to overcome the activation barriers for electron-deficient substrates.

Q2: My substrate has an acidic N-H proton. Will this interfere with the reaction?

A2: Yes, the presence of an acidic N-H group, as found in the pyrazinone ring, can significantly impact the reaction. Standard protocols for many palladium-catalyzed couplings fail with substrates bearing free N-H groups.[7] The N-H proton can be deprotonated by the base, leading to potential catalyst inhibition where the resulting anion coordinates to the palladium center.[7][8] It is crucial to use a base that is strong enough to promote the catalytic cycle but not so strong as to cause complete deprotonation and catalyst sequestration. K₃PO₄ is often a good choice in these cases.[7]

Q3: I am planning a Buchwald-Hartwig amination. What are the key differences in setup compared to a Suzuki coupling?

A3: The core components are similar (Pd source, ligand, base, solvent), but the specifics are tailored for C-N bond formation. The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines.[9][10]

  • Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required to deprotonate the amine coupling partner.[11]

  • Ligand: Specialized ligands are critical for success.[12] Generations of Buchwald ligands (e.g., BrettPhos, AdPhos) have been developed to couple a wide array of amines, including hindered ones.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. Water is rigorously excluded as it can hydrolyze the active catalyst and intermediates.

Q4: What are the most common side reactions I should watch out for?

A4: The most prevalent side reactions include:

  • Dehalogenation (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom. This can be caused by β-hydride elimination from certain intermediates or by protonolysis.[14][15][16]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or excess Pd(II) species before the catalytic cycle is fully established.[2][17]

  • Protodeborylation: The boronic acid is cleaved by a proton source to yield the corresponding arene before it can participate in the cross-coupling.[2]

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem Observed Probable Cause(s) Recommended Solution(s) & Scientific Rationale
1. Low to No Conversion of Starting Material A. Inactive Catalyst: The active Pd(0) species is not forming or is decomposing.Solution A: Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (N₂ or Ar). Pd(0) is oxygen-sensitive. If using a Pd(II) source, ensure conditions are suitable for its reduction. Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a modern precatalyst (e.g., XPhos Pd G3) which activates reliably.
B. Poor Ligand Choice: The ligand may not be suitable for this electron-deficient heterocycle.Solution B: Screen different ligands. For Suzuki couplings, move from PPh₃ to more electron-rich and bulky ligands like XPhos, SPhos, or cataCXium® A.[1] These ligands stabilize the Pd(0) center and accelerate the rate-limiting oxidative addition and reductive elimination steps.[1]
C. Incorrect Base or Insufficient Basicity: The base is not effectively promoting transmetalation (Suzuki) or deprotonating the amine (Buchwald-Hartwig).Solution C: For Suzuki, ensure the base (e.g., K₃PO₄) is finely powdered and sufficiently anhydrous if required by the solvent system. For Buchwald-Hartwig, switch to a stronger base like K₂CO₃ or NaOtBu. The base plays a critical role in the catalytic cycle.[4]
D. Low Reaction Temperature: The reaction has a high activation energy barrier.Solution D: Increase the reaction temperature in increments of 10-20 °C. Many couplings with heterocyclic halides require temperatures >100 °C to proceed efficiently.[18]
2. Significant Dehalogenation of Starting Material A. Presence of a Hydrogen Source: Water, alcohol, or even the amine coupling partner can act as a proton source.Solution A: Use anhydrous solvents and reagents. If water is required (e.g., in Suzuki), use the minimum effective amount. For Buchwald-Hartwig, ensure the amine is dry. The mechanism can involve a Pd-hydride intermediate that leads to reductive dehalogenation.[15]
B. Catalyst System Promotes Dehalogenation: Some catalyst systems are more prone to this side reaction.Solution B: N-Heterocyclic Carbene (NHC) ligated palladium complexes, such as PEPPSI™-IPr, have been shown to be effective for cross-coupling while minimizing dehalogenation in some systems.[3][19]
3. Formation of Boronic Acid Homocoupling Product (Suzuki) A. Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of boronic acids, mediated by palladium.[2][17]Solution A: Improve the degassing procedure. A freeze-pump-thaw cycle is more effective than simple sparging with inert gas.
B. High Concentration of Active Boronate: The base may be too strong or too soluble, leading to a high concentration of the activated boronate species which can then homocouple.Solution B: Switch to a milder or less soluble base (e.g., from Cs₂CO₃ to K₃PO₄ or KF). This slows the formation of the boronate, matching its consumption rate in the catalytic cycle.[3]
4. Reaction Stalls at Partial Conversion A. Catalyst Decomposition: The catalyst is losing activity over the course of the reaction, often indicated by the formation of palladium black.Solution A: Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1). Excess ligand can help stabilize the active catalytic species and prevent aggregation into inactive palladium black. Consider a more robust precatalyst.
B. Product Inhibition: The coupled product, which is also a nitrogen-containing heterocycle, may be coordinating to the palladium center more strongly than the starting material, effectively poisoning the catalyst.Solution B: Try running the reaction at a higher dilution to disfavor bimolecular catalyst deactivation. A change in ligand might also mitigate product inhibition by altering the steric and electronic environment around the palladium center.

Part 3: Key Concepts & Visualizations

Understanding the underlying mechanisms is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][4][20]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex L₂Pd(II)(Ar)(Ar') (Transmetalation Product) oa_complex->trans_complex Transmetalation (Ar'-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product Troubleshooting_Workflow Logical Troubleshooting Flowchart start Low Yield or No Reaction check_reagents Step 1: Verify Reagent Purity & Inertness (Substrates, Solvents, Degassing) start->check_reagents screen_ligands Step 2: Screen Ligands (e.g., XPhos, SPhos, RuPhos) check_reagents->screen_ligands If no improvement success Optimized Reaction check_reagents->success If successful screen_bases Step 3: Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) screen_ligands->screen_bases If no improvement screen_ligands->success If successful adjust_temp Step 4: Adjust Temperature & Concentration screen_bases->adjust_temp If no improvement screen_bases->success If successful adjust_temp->success If successful

Caption: A systematic workflow for troubleshooting poor reaction outcomes.

Part 4: Experimental Protocols

The following is a generalized, robust starting protocol for the Suzuki-Miyaura coupling of this compound. It should be used as a baseline for further optimization.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0–3.0 equiv), finely powdered

  • 1,4-Dioxane and Degassed H₂O (e.g., 4:1 mixture)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Add the this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [17]3. Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. The typical concentration is 0.1–0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the specified time (typically 4–24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing them by TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the filter pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4852.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Wikipedia. Suzuki reaction. Wikipedia.
  • Chen, C. Y., & Diao, T. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(12), 2704–2713.
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • Doraghi, F., & Rezainia, L. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(2), 1039-1065.
  • Wotal, A. C., & Miller, S. J. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(36), 14758–14761.
  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Weaver, J. D., & Arora, A. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(38), 13179–13181.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Denmark, S. E., & Smith, R. C. (2006). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic letters, 8(26), 5947–5950.
  • ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
  • ResearchGate. (n.d.). Revisiting the amine-catalysed cross-coupling. ResearchGate.
  • Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(14), 4813–4817.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
  • American Chemical Society. (2025). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
  • Royal Society of Chemistry. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Wikipedia. Cross-coupling reaction. Wikipedia.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. PMC.
  • National Center for Biotechnology Information. (n.d.). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. PMC.
  • ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide. ResearchGate.
  • ResearchGate. (2020). (PDF) New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. ResearchGate.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
  • ResearchGate. (2025). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. ResearchGate.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination. YouTube.

Sources

Technical Support Center: Preventing Debromination of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Amino-6-bromopyrazin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. A common challenge encountered during the chemical modification of this and similar heterocyclic compounds is the undesired loss of the bromine substituent, a reaction known as debromination or hydrodebromination.

This guide provides in-depth troubleshooting advice, preventative strategies, and mechanistic insights to help you mitigate this side reaction and achieve optimal yields of your desired products. The content is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination is a chemical reaction where a bromine atom on a molecule is replaced, typically by a hydrogen atom.[1] In the context of this compound, this leads to the formation of 3-Aminopyrazin-2(1H)-one as a byproduct. This is problematic as it consumes your starting material, reduces the yield of the desired product, and introduces a significant purification challenge due to the structural similarity of the byproduct to both the starting material and potentially the product.

Q2: What are the most common causes of debromination for this compound?

A2: The debromination of this compound, like other aryl bromides, is often an unwanted side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[2][3] Key factors that can promote debromination include:

  • Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and its associated ligands play a crucial role.

  • Reaction Conditions: High temperatures, the choice of base and solvent, and the presence of impurities can all contribute to the formation of palladium-hydride species, which are often implicated in the debromination pathway.[4]

  • Substrate Reactivity: The electronic nature of the pyrazinone ring, influenced by the amino and carbonyl groups, can affect the lability of the C-Br bond.

Q3: How can I detect and quantify the extent of debromination in my reaction?

A3: Several analytical techniques can be employed to monitor your reaction and quantify the formation of the debrominated byproduct:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of the reaction and the presence of byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, product, and byproducts.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the debrominated species by its mass-to-charge ratio. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br isotopes) will be absent in the debrominated product.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the appearance of a new aromatic proton signal in place of the bromine atom.

Troubleshooting Guide: A Deeper Dive into Preventing Debromination

This section provides detailed solutions to specific problems you might encounter.

Issue 1: Significant debromination observed during a Suzuki-Miyaura cross-coupling reaction.

  • Potential Cause A: Inappropriate Palladium Catalyst/Ligand System. The stability and reactivity of the palladium catalyst are paramount. A catalyst system that favors the formation of palladium-hydride species or has a slow rate of reductive elimination can lead to increased debromination.

    • Solution:

      • Ligand Modification: Switch to bulkier, more electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands.[2] These ligands can promote the desired reductive elimination over the competing debromination pathway.

      • Precatalyst Selection: Utilize modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, which are designed for efficient generation of the active LPd(0) catalyst.[8]

  • Potential Cause B: Suboptimal Base. The choice of base is critical. Strong bases, particularly alkoxides, can promote the formation of hydride species that lead to debromination.[4]

    • Solution:

      • Switch to a Milder Base: Employ weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2][4]

      • Base Screening: If the reaction is sluggish with weaker bases, a careful screening of different bases is recommended to find an optimal balance between reactivity and minimizing debromination.

  • Potential Cause C: High Reaction Temperature. Elevated temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling reaction.[4]

    • Solution:

      • Lower the Temperature: Attempt the reaction at a lower temperature. Even a small reduction can sometimes significantly improve the product-to-byproduct ratio.

      • Microwave Irradiation: For sluggish reactions, consider using a microwave reactor. This can sometimes accelerate the desired reaction kinetics sufficiently to outcompete debromination.

  • Potential Cause D: Protic Solvents or Water. Solvents like alcohols can act as hydride sources. While water is often necessary for Suzuki couplings, excessive amounts can be a source of protons leading to debromination.[2][9]

    • Solution:

      • Use Aprotic Solvents: Switch to aprotic solvents such as dioxane, THF, or toluene.[2]

      • Control Water Content: If an aqueous system is required, carefully control the water ratio. For anhydrous conditions, ensure all reagents and solvents are rigorously dried.[9]

Parameter Recommendation to Reduce Debromination Rationale
Palladium Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos)Promotes faster reductive elimination of the desired product.[2]
Base Use milder inorganic bases (e.g., K₂CO₃, K₃PO₄)Reduces the formation of hydride species that cause debromination.[4]
Temperature Lower the reaction temperatureDebromination may have a higher activation energy.[4]
Solvent Use aprotic solvents (e.g., dioxane, toluene)Avoids solvents that can act as a hydride source.[2]
Water Content Minimize or carefully control the amount of waterExcess water can be a proton source.[9]

Issue 2: Debromination occurs during a Buchwald-Hartwig amination.

  • Potential Cause: N-H Acidity and Catalyst Inhibition. The N-H bond of the pyrazinone ring can be acidic and may interact with the catalyst or base. Furthermore, the nitrogen atoms of the pyrazine ring can coordinate to the palladium center, potentially inhibiting catalysis and allowing more time for side reactions.[2][3]

    • Solution:

      • N-H Protection: Consider protecting the pyrazinone nitrogen with a suitable protecting group (e.g., Boc, SEM). This can prevent unwanted side reactions involving this proton.[2] However, the stability of the protecting group under the reaction conditions must be considered.[10]

      • Ligand Choice: Bidentate ligands like Xantphos can be effective in preventing catalyst inhibition by the heterocyclic substrate.[3]

Issue 3: Debromination is observed even under seemingly mild conditions.

  • Potential Cause A: Photodegradation. Some brominated aromatic compounds are susceptible to degradation upon exposure to light, which can lead to debromination.[5]

    • Solution:

      • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment to prevent photodegradation.

  • Potential Cause B: Radical Reactions. The cleavage of the carbon-bromine bond can sometimes proceed through a radical mechanism, which can be initiated by trace impurities or certain reaction conditions.

    • Solution:

      • Use High-Purity Reagents: Ensure that all starting materials, solvents, and reagents are of high purity to minimize potential radical initiators.

      • Degas Thoroughly: Remove dissolved oxygen from the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Oxygen can participate in radical pathways.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), a mild base such as K₃PO₄ (2.0 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Method for Detecting Debromination by LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method with water and acetonitrile (both typically containing 0.1% formic acid) to separate the components.

  • Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the expected m/z of the starting material, the product, and the debrominated byproduct. The debrominated compound will have a molecular weight that is 78.9 mass units less than the starting material (corresponding to the loss of a bromine atom and the gain of a hydrogen atom).

Visualizing the Problem: Debromination Pathway

The following diagram illustrates the competing pathways in a palladium-catalyzed cross-coupling reaction that can lead to the desired product or the undesired debrominated byproduct.

Debromination_Pathway Ar-Br This compound Ar-Pd(II)-Br Oxidative Addition Intermediate Ar-Br->Ar-Pd(II)-Br Oxidative Addition Pd(0)L2 Active Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-Br Desired_Product Desired Coupled Product Ar-Pd(II)-Br->Desired_Product Transmetalation & Reductive Elimination Debrominated_Product Debrominated Byproduct Ar-Pd(II)-Br->Debrominated_Product Reaction with Hydride Source H-Pd(II)-X Palladium-Hydride Species H-Pd(II)-X->Debrominated_Product

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting debromination issues.

Troubleshooting_Workflow Start Significant Debromination Observed Change_Base Switch to a milder base? (e.g., K₃PO₄, K₂CO₃) Start->Change_Base Lower_Temp Lower the reaction temperature? Change_Base->Lower_Temp Debromination still significant Success Debromination Minimized Change_Base->Success Problem Solved Change_Ligand Use a bulkier, more electron-rich ligand? Lower_Temp->Change_Ligand Debromination still significant Lower_Temp->Success Problem Solved Change_Solvent Switch to an aprotic solvent? (e.g., Toluene, Dioxane) Change_Ligand->Change_Solvent Debromination still significant Change_Ligand->Success Problem Solved Protect_NH Consider N-H protection? Change_Solvent->Protect_NH Debromination still significant Change_Solvent->Success Problem Solved Check_Purity Check reagent purity and protect from light? Protect_NH->Check_Purity Debromination still significant Protect_NH->Success Problem Solved Check_Purity->Success Problem Solved

Caption: A step-by-step guide to troubleshooting debromination.

References
  • Ahluwalia, V. K., Mehta, V. D., & Kumar, C. (n.d.). Mechanism of the Debromination in Heterocyclization Using α,α-Dibromocarbonyl Compounds as Synthons.
  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
  • BenchChem. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine. BenchChem Technical Support.
  • Li, A., et al. (2025). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. PubMed.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Gallou, F., et al. (n.d.). Reductions of aryl bromides in water at room temperature. PMC - NIH.
  • BenchChem. (2025). Technical Support Center: 2-Bromopyrazine Cross-Coupling Reactions. BenchChem Technical Support.
  • Hudson, J. L., et al. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH.
  • Wikipedia contributors. (n.d.). Dehalogenation. Wikipedia.
  • Boyle, P. H., et al. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • Toxicological Profile for Bromoform and Dibromochloromethane. (n.d.). Analytical Methods.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Reichert, D. E., & Raushel, F. M. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate.

Sources

Technical Support Center: Scale-Up of 3-Amino-6-bromopyrazin-2(1H)-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-6-bromopyrazin-2(1H)-one. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and practical FAQs to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot and manufacturing scales.

Introduction: The Challenge of Scaling a Key Intermediate

This compound is a critical heterocyclic building block in the synthesis of numerous pharmaceutical agents. While its synthesis may appear straightforward on a lab scale, the scale-up process often introduces significant challenges related to yield, purity, and safety. This guide aims to provide a systematic approach to identifying and resolving these common scale-up issues, grounded in fundamental principles of process chemistry and engineering.

Section 1: The Synthetic Pathway - A Quick Overview

The most common laboratory synthesis involves the direct bromination of a 3-aminopyrazin-2(1H)-one precursor. The reaction's success hinges on controlling the electrophilic aromatic substitution to achieve regioselective bromination at the C6 position while avoiding common side reactions.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Start 3-Aminopyrazin-2(1H)-one Reaction Controlled Bromination Start->Reaction Substrate Reagent Brominating Agent (e.g., NBS, Br₂) Reagent->Reaction Solvent (e.g., Acetonitrile) Product This compound Reaction->Product Desired Path Impurity Side Products (Dibromo species, isomers) Reaction->Impurity Side Reactions

Caption: General synthesis of this compound.

Section 2: Troubleshooting Guide - Common Scale-Up Challenges

This section addresses specific problems encountered during the scale-up process in a question-and-answer format.

Issue 1: Decreased Yield and Poor Reaction Selectivity

Question: My yield of this compound dropped from 85% at the 1L scale to below 60% in a 50L reactor. I'm also seeing an increase in dibrominated impurities. What's going wrong?

Answer: This is a classic scale-up problem rooted in mass and heat transfer limitations.

  • Causality - The "Why": In a large reactor, achieving the same instantaneous, homogenous mixing as a small flask is difficult. When the brominating agent is added, localized areas of high concentration can form before the reagent is dispersed. The highly activated aminopyrazinone ring reacts very quickly.[1] In these "hot spots," the rate of the second bromination (forming the dibromo impurity) can become competitive with the desired monobromination, leading to over-bromination before all the starting material has reacted once.[2]

  • Troubleshooting & Mitigation Strategy:

    • Control Reagent Addition: The single most critical parameter is the rate of addition.

      • Subsurface Addition: Introduce the brominating agent below the surface of the reaction mixture directly into a well-agitated zone (e.g., near the impeller). This avoids reagent sitting on the surface and promotes rapid mixing.

      • Dilution: Dilute the brominating agent in a suitable solvent before addition. This increases the addition volume, making it easier to control the rate and reducing the instantaneous concentration upon entry.

      • Temperature Control: Perform the addition at the lower end of the acceptable temperature range (e.g., 0-5 °C) to slow down the reaction kinetics, giving more time for mixing to occur before the reaction takes place.

    • Optimize Agitation:

      • Review the reactor's agitation setup (impeller type, speed, baffle configuration). The goal is to maximize bulk fluid motion and minimize stagnant zones. Work with a chemical engineer to model the mixing profile if necessary.

    • In-Process Monitoring:

      • Use in-process controls (IPCs) like HPLC or UPLC. Take samples during the addition to monitor the ratio of starting material, product, and impurities. This data will help you fine-tune the addition rate in real-time.

Low_Yield_Troubleshooting Start Low Yield & High Impurities Observed at Scale Check1 Is reagent addition controlled? Start->Check1 Check2 Is mixing efficient? Check1->Check2 Yes Action1a Implement slow, subsurface addition of diluted reagent. Check1->Action1a No Check3 Is temperature uniform? Check2->Check3 Yes Action2 Increase agitator RPM. Verify impeller design for vessel. Check2->Action2 No Action3 Ensure reactor jacket has adequate cooling capacity. Check3->Action3 No Result Yield & Purity Improved Check3->Result Yes Action1a->Check2 Action1b Use IPC (HPLC) to monitor conversion and impurity. Action1a->Action1b Action2->Check3 Action3->Result

Caption: Decision workflow for troubleshooting low yield.

Issue 2: Thermal Runaway and Safety Hazards

Question: During a pilot run, the bromination step showed a significant exotherm that was difficult to control, and the batch temperature exceeded the set point by 10°C. How can we prevent this?

Answer: Brominations are notoriously exothermic and present a serious safety risk if not properly managed.[3] What is easily dissipated by a simple ice bath in the lab can become a dangerous runaway reaction at scale due to the unfavorable surface-area-to-volume ratio of large reactors.

  • Causality - The "Why": The heat generated by the reaction is proportional to the volume of the reactants, while the heat removed is proportional to the surface area of the reactor jacket. As you scale up, volume increases cubically (r³) while surface area increases squarely (r²), leading to a decreased capacity for heat removal per unit volume.

  • Troubleshooting & Mitigation Strategy:

    • Reaction Calorimetry (RC1): Before any scale-up, this is non-negotiable. A reaction calorimeter study will determine the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the rate of heat generation. This data is essential for ensuring the plant's cooling systems can handle the heat load.[4]

    • Semi-Batch Operation: The entire batch should be run in a semi-batch mode, where the brominating agent is the limiting reagent and is added controllably over time. This ensures the rate of heat generation never exceeds the rate of heat removal.[4]

    • Solvent Selection & Concentration: Running the reaction in a more dilute solution increases the thermal mass of the batch, meaning it can absorb more heat for a given temperature rise. The solvent's heat capacity and boiling point are critical parameters.

    • Emergency Quench Protocol: Have a validated emergency quenching procedure in place. This involves having a pre-charged vessel with a suitable quenching agent (e.g., a sodium bisulfite solution) ready to be added to the reactor to rapidly stop the reaction in an emergency.

Issue 3: Product Isolation and Crystallization Failures

Question: On the bench, I get a nice crystalline solid. In the 100L reactor, I'm getting an oily precipitate that is difficult to filter and retains a lot of solvent. How do I fix my crystallization?

Answer: Crystallization is highly dependent on cooling rates, supersaturation levels, and mechanical agitation, all of which differ significantly between lab and plant.

  • Causality - The "Why": Rapid cooling in a large, jacketed reactor can create a state of high supersaturation near the cold reactor walls, leading to rapid nucleation ("crashing out") of small, impure particles or oils instead of controlled crystal growth. Poor mixing can also create non-uniform temperature and concentration gradients, further disrupting crystallization.

  • Troubleshooting & Mitigation Strategy:

    • Controlled Cooling Profile: Replace rapid cooling with a programmed, linear cooling ramp. A slower cooling rate maintains a lower level of supersaturation, favoring the growth of existing crystals over the formation of new nuclei, resulting in larger, purer crystals that are easier to filter.

    • Seeding: Develop a seeding protocol. Once the solution is cooled to a point of slight supersaturation, add a small amount of pure, crystalline product ("seeds"). This provides a template for crystal growth to occur in a controlled manner.

    • Anti-Solvent Addition: If using an anti-solvent for crystallization, control the addition rate carefully. Adding the anti-solvent too quickly can also cause the product to oil out.

    • Agitation Study: The agitation rate during crystallization is crucial. Too slow, and the solids will settle. Too fast, and you can cause secondary nucleation or crystal breakage (attrition), leading to fine particles. Experiment to find the optimal agitation speed that keeps the slurry suspended without being overly vigorous.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of the bromination step? A1: The most critical parameters are:

  • Temperature: Must be kept within a narrow range to control reaction rate and impurity formation.

  • Reagent Addition Rate: Directly controls the rate of heat generation and localized concentrations.

  • Agitation Speed: Ensures homogeneity of temperature and concentration.

  • Stoichiometry: Using a slight excess of the brominating agent can lead to over-bromination; strict control is needed.[2]

Q2: Which solvent is best for this reaction at scale? A2: While solvents like DMF or acetonitrile are common in the lab, their safety and environmental profiles are concerns at scale.[5] Consider greener alternatives if possible. The ideal solvent should:

  • Provide good solubility for the starting material but moderate-to-low solubility for the product to aid crystallization.

  • Have a boiling point high enough to be safe but low enough for easy removal.

  • Be inert to the reaction conditions (e.g., some ethers can react with NBS).[4]

  • Have a favorable safety profile (high flash point, low toxicity).

Q3: How can I minimize the formation of the 2-bromo and 4-bromo isomers? A3: The amino group strongly directs ortho- and para- to itself. In this pyrazinone system, the 6-position is electronically favored. Formation of other isomers is typically low but can be exacerbated by poor temperature control or the use of overly harsh brominating agents. Sticking to milder reagents like N-bromosuccinimide (NBS) over elemental bromine (Br₂) and maintaining low temperatures will favor the desired 6-bromo isomer.[1][2]

Q4: What are the best practices for handling N-bromosuccinimide (NBS) safely at a large scale? A4: NBS is a solid but can be hazardous.

  • Check Purity: The purity and color of NBS should be checked before use, as impurities can affect reactivity.[5]

  • Avoid Static: Ensure proper grounding and bonding of all equipment during charging to prevent static discharge, which can be an ignition source for dust clouds.

  • Controlled Addition: Do not charge large quantities of solid NBS directly to the reactor. It is much safer to add it as a solution or a slurry in a portion of the reaction solvent to enable dose-controlled addition.[5]

  • Thermal Stability: Be aware that NBS can decompose exothermically, especially in the presence of certain solvents like DMF at elevated temperatures.[5]

Section 4: Example Protocol - Controlled Bromination & Work-up (50L Scale)

This protocol is a generalized example and must be adapted and fully risk-assessed for specific equipment and conditions.

  • Vessel Preparation: Ensure the 50L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charge: Charge the reactor with 3-Aminopyrazin-2(1H)-one (1.0 kg, 1.0 equiv) and acetonitrile (20 L).

  • Cooling: Start agitation (e.g., 100 RPM) and cool the slurry to 0-5 °C using the reactor jacket.

  • Reagent Preparation: In a separate, inerted addition vessel, dissolve N-bromosuccinimide (1.5 kg, 1.05 equiv) in acetonitrile (10 L).

  • Controlled Addition: Add the NBS solution to the reactor via a subsurface addition tube over a period of 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 5 °C. Adjust the addition rate as necessary to maintain temperature control.

  • Reaction Monitoring (IPC): After the addition is complete, hold the batch at 0-5 °C. Take a sample every hour and analyze by HPLC to confirm the consumption of starting material (target: <1.0%).

  • Quenching: Once the reaction is complete, slowly add a pre-chilled solution of 10% aqueous sodium bisulfite (5 L) to quench any unreacted NBS. A slight exotherm may be observed; maintain the internal temperature below 15 °C.

  • Isolation: Proceed with product isolation, which may involve concentration, anti-solvent addition, filtration, and drying as developed at the lab scale.

Process Parameter Comparison Table
ParameterLab Scale (500 mL)Pilot Scale (50 L)Key Consideration for Scale-Up
Addition Time ~15 minutes2-3 hoursMust be extended to manage exotherm and ensure mixing.
Cooling Method Ice BathJacketed VesselJacket cooling is less efficient; requires slower addition.
Agitation Magnetic Stir BarGlass-Lined ImpellerMechanical agitation is different; must ensure slurry suspension and bulk movement.
Temperature Δ Low (easy to control)High Risk (potential for runaway)Heat transfer is the primary safety and selectivity concern.
IPC Optional (often TLC)Mandatory (HPLC/UPLC)Real-time data is essential for control and consistency.

Section 5: References

  • BenchChem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. Retrieved from BenchChem Technical Support.

  • Caron, S. (Ed.). (2011). Practical Synthetic Organic Chemistry. John Wiley & Sons.

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Yang, Q., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(5), 1049–1055. [Link]

  • Scientific Update. (2024). A Dangerous Bromance. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • BenchChem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Retrieved from BenchChem Technical Support.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guides. Retrieved from [Link]

  • Yang, Q., et al. (2020). Watch Out for That Solvent: The Role of Reactive Solvents in Process Safety. Organic Process Research & Development, 24(9), 1586–1601. [Link]

Sources

Technical Support Center: Purification Strategies for 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-Amino-6-bromopyrazin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. High purity is critical for the success of subsequent synthetic steps and the integrity of final drug candidates.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My crude product is a dark, sticky oil or an amorphous solid, not the expected crystalline material. How can I isolate a solid product?

This is a common issue when residual solvents, highly colored impurities, or low-melting point byproducts are present. The goal is to induce crystallization and remove "gummy" materials before attempting a full-scale purification.

Causality & Recommended Actions:

  • Trituration: Oily products often contain a mixture of your desired compound and non-polar impurities or residual solvents. Trituration can solve this by washing away these contaminants and encouraging your more polar product to crystallize.

    • Protocol: Place the crude oil/solid in a flask. Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture vigorously. The impurities will dissolve in the solvent, while your product should precipitate as a solid.

    • Rationale: The principle of "like dissolves like" suggests that non-polar contaminants will be soluble in a non-polar solvent, whereas the polar pyrazinone core should be less soluble.[3]

    • Verification: Collect the resulting solid by vacuum filtration, wash with a small amount of cold solvent, and dry. Analyze the solid by HPLC or NMR to confirm the presence and enrichment of the desired product.

  • Charcoal Treatment for Color: If the product is dark, highly conjugated, colored byproducts may be the cause. These can often be removed by adsorption.

    • Protocol: During the recrystallization process (see Q2 and Section 3), after the crude product is fully dissolved in the hot solvent, allow the solution to cool slightly. Add a small amount (typically 1-2% by weight) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.

    • Rationale: Activated carbon has a high surface area and adsorbs large, flat, polarizable molecules, which are characteristic of many colored organic impurities.

    • Verification: Filter the hot solution through a pad of Celite® or filter paper to remove the carbon. The resulting filtrate should be significantly lighter in color. Be aware that charcoal can also adsorb some of your product, potentially reducing yield.

Q2: After an initial recrystallization, my product purity is stalled at 95-98% according to HPLC analysis. What is the next step?

This indicates the presence of impurities with solubility properties very similar to your target compound. A more selective purification technique is required.

Causality & Recommended Actions:

  • Re-evaluate the Recrystallization Solvent: A single-solvent recrystallization may not be sufficient. Experiment with solvent pairs to fine-tune the solubility differential between your product and the persistent impurity.[4]

    • Protocol: Use a binary solvent system. Dissolve your compound in a minimum amount of a hot "good" solvent (one in which it is very soluble, e.g., ethanol, methanol, or acetone). Then, slowly add a hot "poor" solvent (one in which it is poorly soluble, e.g., water or hexanes) until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.[3]

    • Rationale: This method creates a finely-tuned solvent environment where the desired compound becomes supersaturated upon cooling, while the impurity, present at a lower concentration, remains in the mother liquor.[5][6]

  • Flash Column Chromatography: This is the most powerful technique for separating compounds with similar polarities.

    • Protocol: See Section 3 for a detailed protocol. For this compound, a normal-phase silica gel column is typically effective.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended. A typical starting point could be a gradient from 100% dichloromethane to 95:5 dichloromethane/methanol.

    • Rationale: The components of the mixture will have different affinities for the polar silica gel stationary phase versus the less polar mobile phase, causing them to travel down the column at different rates and enabling separation. Studies on pyrazine purification have shown silica gel effectively removes polar byproducts like imidazoles.[7][8]

    • Verification: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent.

Q3: My NMR spectrum shows residual starting materials or a structurally related impurity. How can I target their removal?

Identifying the impurity is key. Common impurities in pyrazinone synthesis can include unreacted α-amino acids/ketones or byproducts from side reactions.[9][10]

Causality & Recommended Actions:

  • Acid/Base Wash (Liquid-Liquid Extraction): The target molecule has a weakly basic amino group and a weakly acidic lactam proton. These properties can be exploited.

    • Protocol for Removing Basic Impurities: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic impurities will be protonated and move into the aqueous layer. Neutralize the aqueous layer and extract with an organic solvent to recover the impurity for characterization if needed.

    • Protocol for Removing Acidic Impurities: Wash the organic solution with a dilute aqueous base (e.g., 1M NaHCO₃). Acidic impurities will be deprotonated and extracted into the aqueous phase.

    • Rationale: This exploits differences in the acid-base properties of the product and impurities to move them between immiscible liquid phases.[4]

    • Verification: After washing and removing the solvent, analyze the product by NMR and HPLC to confirm the removal of the targeted impurity.

Section 2: Frequently Asked Questions (FAQs)
Q4: What are the most common potential impurities in the synthesis of this compound?

Understanding potential impurities is crucial for designing an effective purification strategy.[11] Based on common synthetic routes, you should be aware of:

  • Unreacted Starting Materials: Such as α-amino acid derivatives or glyoxal derivatives.[9]

  • Over-brominated or Under-brominated Analogs: If bromination is a key step.

  • Positional Isomers: Depending on the cyclization strategy.

  • Hydrolysis Products: The lactam ring can be susceptible to hydrolysis under harsh acidic or basic conditions.

  • Byproducts from Dimerization: Self-condensation of starting materials or intermediates can occur.[12]

Q5: How do I choose between normal-phase and reverse-phase chromatography?

The choice depends on the polarity of your compound and the impurities you need to remove.

  • Normal-Phase (e.g., Silica Gel): The stationary phase is polar, and a non-polar mobile phase is used. It is generally the first choice for compounds like this compound, which has moderate polarity. It is excellent for removing more polar baseline impurities or less polar impurities that elute quickly.[7][13]

  • Reverse-Phase (e.g., C18): The stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This is highly effective for final cleanup, especially for removing non-polar impurities from a polar compound. It is often used in preparative HPLC for achieving very high purity (>99.5%).[14]

Q6: Which analytical techniques are essential for confirming purity?

No single technique is sufficient; a combination is required for comprehensive purity assessment.[15][16]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[15] It provides a purity percentage based on the relative area of the product peak versus impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the main component and identifying any structurally related impurities.[17]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) to get molecular weight information for each impurity peak, aiding in their identification.[15]

The table below summarizes the strengths of each technique.

Technique Primary Use Information Provided Limitations
HPLC-UV Quantitative PurityPurity (Area %), Retention TimeRequires chromophore, response factor can vary
NMR Structural ConfirmationChemical Structure, Relative Molar RatiosLess sensitive for minor impurities (<1%)
LC-MS Impurity IdentificationMolecular Weight of Product & ImpuritiesIonization efficiency can vary, not strictly quantitative
Section 3: Standardized Protocols & Visual Workflows
Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water) both at room temperature and at boiling. A good solvent will show poor solubility at room temperature but high solubility when hot.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, cool slightly, add activated carbon, and boil for 5-10 minutes. Filter hot through Celite®.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the product onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elution: Begin eluting with a non-polar mobile phase, gradually increasing the polarity. For this compound, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Visual Workflows (Graphviz)

PurificationWorkflow cluster_start Initial State cluster_purify Primary Purification cluster_analysis Purity Analysis cluster_decision Decision Point cluster_secondary Secondary Purification cluster_end Final Product Crude Crude Product (Oil or Impure Solid) Recrystal Recrystallization (with optional charcoal) Crude->Recrystal Analysis HPLC / NMR Analysis Recrystal->Analysis PurityCheck Purity > 99%? Analysis->PurityCheck Chrom Flash Chromatography PurityCheck->Chrom No Pure Pure Product (>99%) PurityCheck->Pure  Yes Chrom->Analysis FinalAnalysis Final QC Analysis Pure->FinalAnalysis

Caption: General purification workflow for this compound.

TroubleshootingTree Start Low Purity Detected ImpurityType Impurity Type? Start->ImpurityType PolarImp Baseline / Polar Impurity ImpurityType->PolarImp More Polar NonPolarImp Less Polar Impurity ImpurityType->NonPolarImp Less Polar SimilarPolarity Co-eluting Impurity ImpurityType->SimilarPolarity Similar Polarity ActionPolar Recrystallize from a more polar solvent or use Acid/Base Wash PolarImp->ActionPolar ActionNonPolar Triturate with non-polar solvent (Hexanes) NonPolarImp->ActionNonPolar ActionSimilar Optimize Chromatography: - Change solvent system - Switch to Reverse Phase SimilarPolarity->ActionSimilar

Caption: Decision tree for troubleshooting low purity based on impurity polarity.

References
  • Separation and Purification Techniques. (n.d.). Retrieved from vertexaisearch.cloud.google.com. Source
  • Ismail, F. M. D. (2012). Review on the Synthesis of Pyrazine and Its Derivatives.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.alwsci.com.Source
  • Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.MDPI.Source
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.PubMed.Source
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Koehler, P. E., & Odell, G. V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions.Journal of Agricultural and Food Chemistry.Source
  • Britton, E. C., & Lange, H. B. (1962). U.S. Patent No. 3,033,864.
  • Chennaiah, M. (2022). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.International Journal of Research and Analytical Reviews.Source
  • Naik, S., et al. (2018).
  • Revel, G., & Bertrand, A. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine.
  • ChemScene. (n.d.). 2-Amino-6-bromopyridin-3-ol.
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Gerasimova, E., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • University of California, Davis. (n.d.).
  • Kumar, P., et al. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.IISTE.Source
  • Sciencemadness.org. (2020). Pyrazine Synthesis?Sciencemadness Discussion Board.Source
  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.netzsch-thermal-analysis.com.Source
  • Recrystallization. (2023). Chemistry LibreTexts.Source
  • Al-Tel, T. H., et al. (2023). 2(1H)
  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.NIH.Source
  • Inoue, Y. (2022).
  • Holzgrabe, U. (2001). Impurity profile of amino acids?
  • Das, A., et al. (2024). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.JACS Au.Source
  • Pharmaffiliates. (n.d.). High-Purity Pharmaceutical Intermediates & Impurity Standards.
  • Krings, U., & Berger, R. G. (2021). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • Al-Tel, T. H., et al. (2023). 2(1H)
  • Welch, C. J. (2023). Heterocycles Structural Analysis in HPLC Method Development.
  • John, S., & Pramila, T. (2022). A REVIEW ON ISOLATION, SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN API’S.World Journal of Pharmaceutical Research.Source
  • Burrell, G. J., & Hurtubise, R. J. (1988).

Sources

Technical Support Center: Stability of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-6-bromopyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability. Below you will find a series of frequently asked questions and troubleshooting guides formatted to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the expected stability profile of this compound in acidic and basic media?

As a Senior Application Scientist, my experience with heterocyclic compounds suggests that while the pyrazinone core is relatively stable, the amide bond within the ring and the specific substituents (amino and bromo groups) make it susceptible to pH-dependent degradation.[1]

  • Acidic Conditions (pH < 4): In strongly acidic media, the molecule is likely to undergo acid-catalyzed hydrolysis. The mechanism involves protonation of the ring nitrogens or the exocyclic amino group, which activates the amide carbonyl carbon for nucleophilic attack by water. This can lead to the opening of the pyrazinone ring. The rate of degradation is expected to increase as the pH decreases.[2][3]

  • Neutral Conditions (pH 6-8): The compound is expected to exhibit its maximum stability in the neutral to slightly acidic pH range. Spontaneous, water-catalyzed hydrolysis can still occur but typically at a much slower rate compared to acid or base-catalyzed pathways.[2]

  • Basic Conditions (pH > 8): Under basic conditions, the compound is susceptible to base-catalyzed hydrolysis. The amide proton is acidic and can be abstracted by a hydroxide ion, forming an anion that may be more susceptible to ring-opening. Alternatively, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon can also initiate hydrolysis.[4] The bromine atom may also be susceptible to nucleophilic substitution under harsh basic conditions, although this is generally less common than hydrolysis.

A summary of the expected stability based on general principles is presented below.

pH ConditionExpected StabilityPrimary Degradation Pathway
Strong Acid (pH 1-3)LowAcid-Catalyzed Hydrolysis (Ring Opening)
Weak Acid (pH 4-6)Moderate to HighSlow Hydrolysis
Neutral (pH 7)HighMinimal Spontaneous Hydrolysis
Weak Base (pH 8-10)ModerateBase-Catalyzed Hydrolysis
Strong Base (pH 11-13)LowRapid Base-Catalyzed Hydrolysis
Q2: I'm observing a rapid loss of my compound and the appearance of new peaks in my HPLC analysis when using a strongly acidic mobile phase. What is happening and how can I fix it?

This is a classic case of "on-column" degradation or degradation during sample preparation in an acidic diluent. The low pH of your mobile phase or sample solvent is likely causing acid-catalyzed hydrolysis of the pyrazinone ring.[1]

Troubleshooting Steps:

  • Confirm the Source: To differentiate between degradation in your stock solution versus on the HPLC column, prepare your sample in a neutral solvent (e.g., Methanol:Water 50:50) and inject it immediately. Compare this to a sample prepared in your acidic mobile phase. A significant increase in degradation products in the acidic sample points to instability in the diluent.

  • Adjust Sample pH: Prepare and dilute your samples in a buffered solution closer to neutral pH (e.g., pH 6-7) before injection. Ensure the final injection volume does not significantly alter the mobile phase pH at the head of the column.

  • Modify HPLC Method: If on-column degradation is suspected, increase the initial pH of your mobile phase to the highest level that still provides good chromatography (e.g., pH 4-5). Often, a slight increase in pH can dramatically reduce acid-catalyzed hydrolysis without sacrificing peak shape.

  • Reduce Analysis Time: Use a shorter column or a faster gradient to minimize the time the compound spends in the acidic mobile phase.

Below is a decision tree to guide your troubleshooting process.

G start Inconsistent HPLC Results (Loss of Parent, New Peaks) check_diluent Is the sample diluent acidic? start->check_diluent check_mobile_phase Is the mobile phase pH < 4? check_diluent->check_mobile_phase No prep_neutral Action: Prepare sample in neutral solvent (e.g., water/MeOH) and inject immediately. check_diluent->prep_neutral Yes no_diluent_issue Problem is likely on-column degradation. check_mobile_phase->no_diluent_issue Yes compare_results Compare with acidic prep. Is degradation reduced? prep_neutral->compare_results yes_diluent_issue Conclusion: Degradation occurs during sample prep. compare_results->yes_diluent_issue Yes compare_results->no_diluent_issue No solution_diluent Solution: Use buffered, neutral diluent for sample prep. yes_diluent_issue->solution_diluent solution_hplc Solution: Increase mobile phase pH (e.g., to pH 4-5) or use a faster gradient/shorter column. no_diluent_issue->solution_hplc

Caption: Troubleshooting workflow for HPLC instability.
Q3: What is the best way to definitively assess the stability of this compound in my formulation?

To rigorously understand the stability profile, you must perform a forced degradation study .[5] This involves intentionally exposing the compound to harsh conditions to generate potential degradation products and determine its intrinsic stability.[6] This is a standard requirement of regulatory bodies like the ICH.[7]

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard procedure for assessing the compound's stability under various stress conditions.[1]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Dissolve in pure water and heat at 60°C.

    • Control Sample: Dilute in water and keep protected from light at 4°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active ingredient.[6]

  • Sample Quenching:

    • For acid samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For base samples, neutralize with an equivalent amount of 0.1 M HCl.

    • This step is critical to prevent further degradation after the intended stress period.[5]

  • Analysis: Analyze all samples, including the time-zero control, using a stability-indicating HPLC method. A diode-array detector (DAD or PDA) is highly recommended to assess peak purity.[8]

  • Mass Balance: Evaluate the mass balance. The sum of the increase in the area of all degradation products should approximately equal the decrease in the area of the parent compound. A good mass balance helps ensure all major degradants are being detected.[1][9]

The workflow for this study is visualized below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid 0.1 M HCl, 60°C stock->acid Dilute base 0.1 M NaOH, 60°C stock->base Dilute oxid 3% H₂O₂, RT stock->oxid Dilute therm Water, 60°C stock->therm Dilute quench Neutralize/ Quench Reaction acid->quench Sample at Time Points base->quench Sample at Time Points oxid->quench Sample at Time Points therm->quench Sample at Time Points hplc Analyze via Stability-Indicating HPLC-PDA quench->hplc lcms Identify Degradants (LC-MS/MS) hplc->lcms report Assess Mass Balance & Report Pathways lcms->report

Caption: Workflow for a forced degradation study.
Q4: How can I identify the structures of the degradation products?

Identifying unknown degradation products is a critical step in ensuring drug safety and quality. A combination of chromatographic and spectroscopic techniques is essential.[1]

  • High-Performance Liquid Chromatography (HPLC/UHPLC): This is the primary tool for separating the parent compound from its degradation products. A method is considered "stability-indicating" if it can resolve all significant degradants from the parent peak and each other.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful technique for this purpose. It provides the molecular weight of the degradants and, through fragmentation analysis (MS/MS), offers crucial clues to their chemical structure.[1][11] For example, a mass increase of 18 amu (H₂O) from the parent compound would strongly suggest a hydrolysis product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a major degradant, it may be necessary to isolate the impurity (e.g., by preparative HPLC) and analyze it by NMR.[1]

References
  • K. O'Donnell. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC, CHROMacademy.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic acid. PubChem.
  • Muszalska, I., et al. (n.d.). THE INFLUENCE OF pH AND TEMPERATURE ON THE DEGRADATION KINETICS OF 4-METHOXY-2-[3-(4-PHENYL.... Acta Poloniae Pharmaceutica.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
  • Tzankova, V., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Ma, C., et al. (2023). Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Wang, W., et al. (2019). Influence of solution pH on degradation of atrazine during UV and UV/H2O2 oxidation. Scientific Reports.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • American Chemical Society. (n.d.). ACS Sustainable Chemistry & Engineering.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Scilit. (n.d.). Assay Development in Stability Test Methods.
  • Semantic Scholar. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution.
  • Zhang, X., et al. (2025). Characterization of main degradation products from dendrobine under stress conditions by multistage cleavage of UPLC-ESI-IT-TOF. Journal of Pharmaceutical and Biomedical Analysis.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • MDPI. (n.d.). Kinetic Analysis of pH Effect on the Paracetamol Degradation by an Ozonation–Blast Furnace Slags Coupled System by Neural Network Approximation.
  • Ghavami, R., et al. (2014). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research.
  • American Chemical Society. (2025). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
  • Paim, C. S., et al. (2025). (PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate.
  • Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors.... Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Amino-6-bromopyrazin-2(1H)-one. This versatile building block is frequently employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to construct complex molecular architectures.[1][2][3] However, the success of these transformations is highly dependent on the activity of the palladium catalyst, which is susceptible to deactivation by various chemical species, a phenomenon known as catalyst poisoning.[4][5]

This guide provides in-depth, question-and-answer-based troubleshooting for identifying, mitigating, and preventing catalyst poisoning to ensure the robustness and reproducibility of your synthetic routes.

Section 1: Recognizing and Diagnosing Catalyst Poisoning

Q1: My cross-coupling reaction is sluggish, has stalled completely, or shows low conversion. How do I know if catalyst poisoning is the cause?

Low or no conversion is a classic symptom of a failed catalytic reaction. While other factors like incorrect stoichiometry, base, or temperature could be at play, catalyst poisoning should be a primary suspect if:

  • The reaction starts but then stops prematurely: This often indicates that a poison present in one of the reagents is gradually deactivating the catalyst over time.

  • The reaction fails to initiate at all: This could point to a potent poison that immediately deactivates the catalyst upon its formation in the active Pd(0) state.

  • Results are inconsistent between batches: If you've run the reaction successfully before, but a new batch of this compound, boronic acid, or solvent leads to failure, it strongly suggests the presence of a new impurity.[6][7][8]

  • A dark precipitate (palladium black) forms early in the reaction: This indicates that the catalyst's ligands have been stripped or degraded, causing the soluble Pd(0) species to agglomerate and precipitate out of the solution, rendering it inactive.

To diagnose the issue, a logical, stepwise approach is necessary. The following workflow can help pinpoint the source of the problem.

G A Low or No Conversion Observed B Was the reaction performed under a strictly inert atmosphere (N2 or Ar)? A->B C YES B->C Yes D NO B->D No F Is the catalyst precursor known to be active and from a reliable source? C->F E Re-run reaction with rigorous degassing of solvents and proper inert atmosphere technique. Oxygen can oxidize Pd(0) and phosphine ligands. D->E G YES F->G Yes H NO F->H No J Are all reagents (substrate, coupling partner, base, solvent) of high purity? G->J I Acquire a new batch of catalyst/precatalyst. Run a standard, well-known reaction (a positive control) to verify its activity. H->I K YES J->K Yes L NO J->L No N Systematically test each component via a control experiment. K->N M Purify reagents. Use anhydrous solvents and high-purity bases. Impurities are a major source of poisons. L->M O Conclusion: Catalyst poisoning from one or more reagents is highly likely. N->O

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Section 2: Identifying the Source of Poisoning

Q2: I suspect catalyst poisoning. How can I design an experiment to identify which component (starting material, solvent, base, etc.) is contaminated?

A systematic set of control experiments is the most reliable method to isolate the source of the poison. The principle is to swap out one component at a time with a trusted, high-purity alternative while keeping all other parameters constant.

Experimental Protocol: Component Isolation

  • Establish a Baseline: Use your standard reaction conditions that are failing. This is your negative control.

  • Set Up a Positive Control: If possible, replicate a previously successful reaction using known good reagents. This confirms the general procedure is sound.

  • Test Individual Components: Set up a series of reactions based on your failing protocol. In each reaction, substitute exactly one component with a brand new, high-purity, or "gold standard" version.

    • Reaction A: New this compound.

    • Reaction B: New boronic acid (or amine coupling partner).

    • Reaction C: New base (e.g., K₂CO₃ from a freshly opened bottle).

    • Reaction D: New, anhydrous, degassed solvent.

    • Reaction E: New catalyst and ligand.

  • Analyze the Results: Monitor each reaction by TLC or LC-MS. The reaction that proceeds to high conversion points directly to the component that was the source of the poison in your original setup. For example, if Reaction A works while the others fail, your original batch of this compound was contaminated.

Section 3: Common Poisons and Their Mechanisms

The active species in most cross-coupling reactions is a coordinatively unsaturated Pd(0) complex.[9] Poisons are typically substances that can bind strongly to this electron-rich metal center, more tightly than the reactants themselves, thus inhibiting or halting the catalytic cycle.[4][10]

Q3: What are the most common chemical poisons for palladium catalysts in Suzuki or Buchwald-Hartwig reactions?

The following table summarizes common poisons, their likely sources, and their mechanism of action.

Poison ClassSpecific ExamplesCommon SourcesMechanism of Deactivation
Sulfur Compounds Elemental sulfur (S₈), H₂S, thiols, thioethers, sulfoxidesContaminants in starting materials (especially those synthesized using sulfur-containing reagents), industrial-grade solvents.[6][7]Strong, often irreversible coordination to the palladium center, blocking active sites for oxidative addition.[5][10]
Halides (Excess) I⁻, Br⁻, Cl⁻Byproducts of the reaction, impurities in the base (e.g., KCl in K₂CO₃), or from starting materials.Can form stable, anionic palladium complexes (e.g., [PdX₄]²⁻) that are reluctant to enter the catalytic cycle.
Coordinating Heterocycles Pyridine, imidazole, thiazole, excess starting material/productThe starting material itself, unreacted precursors, or byproducts.The nitrogen atom in this compound can coordinate to the palladium center. While this is a necessary step in some catalytic cycles, strongly binding N-heterocycles can act as competitive inhibitors.
Phosphorus Compounds Excess phosphine ligand, phosphine oxides, phosphitesThe ligand itself, degradation of the ligand via oxidation.[11][12]Excess phosphine can form highly coordinated, less reactive Pd(0) species (e.g., Pd(PR₃)₄), slowing the reaction. Phosphine oxides can complex with Pd(II) intermediates.
Other Species Cyanide (CN⁻), Carbon Monoxide (CO), Water, OxygenImpurities in reagents (e.g., KCN), incomplete purging of air.[4][13]Cyanide and CO are potent, irreversible poisons. Oxygen can oxidize the active Pd(0) to inactive Pd(II) and also degrade phosphine ligands.[14] Water can hydrolyze reagents and affect the base's efficacy.
Q4: My starting material, this compound, is a nitrogen-containing heterocycle. Can it poison its own reaction?

Yes, this is a critical consideration. The pyrazine nitrogen and the amino group are both potential coordination sites for palladium. While coordination is a required step for the reaction to proceed (specifically for the oxidative addition product to form), the molecule itself can act as a ligand.[3] If the starting material or the resulting product binds too strongly to the active Pd(0) catalyst, it can act as a competitive inhibitor, reducing the number of available catalytic sites for the oxidative addition of the C-Br bond. This is often overcome by using highly active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), which are designed to promote the desired catalytic steps over off-cycle inhibition.[15][16]

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathways A Active Pd(0)L_n B Oxidative Addition (Ar-X) A->B P2 Oxygen (O2) A->P2 Oxidation C Pd(II) Intermediate (Ar-Pd(II)-X)L_n B->C D Transmetalation (Suzuki) or Amine Coordination (Buchwald) C->D E Reductive Elimination D->E E->A F Product (Ar-Nu) E->F P1 Sulfur/Phosphorus/ Coordinating Impurities P1->A Binds strongly, blocks active site Inactive_Pd Inactive Species (e.g., Pd-S, Pd(PR3)4, Pd(II) oxides) P1->Inactive_Pd P2->Inactive_Pd

Caption: Simplified catalytic cycle showing points of catalyst deactivation.

Section 4: Troubleshooting and Remediation

Q5: I've confirmed my batch of this compound is contaminated with a sulfur-containing impurity. What can I do?

Attempting to run the reaction with a known poisoned reagent is rarely successful, even with increased catalyst loading. The most effective solutions are:

  • Purification: Recrystallization is often the most effective method for removing non-volatile impurities from solid starting materials. Choose a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity has different solubility characteristics.

  • Aqueous Wash: If the impurity is water-soluble and your starting material is not, performing an aqueous wash of an organic solution of your material can be effective.

  • Charcoal Treatment: Activated carbon can sometimes adsorb sulfur-containing impurities. Dissolve your starting material in a suitable solvent, add a small amount of activated carbon, stir or heat briefly, and then filter through celite. Caution: Activated carbon can also adsorb your product and the catalyst, so use it judiciously on reagents before the reaction.

  • Re-synthesis: If purification fails, the most reliable path forward is to re-synthesize the starting material using a known "sulfur-free" route or to purchase a new batch from a reputable supplier with a detailed certificate of analysis.[6][7]

Q6: My reaction is sensitive to air/oxygen. What are the best practices for ensuring an inert atmosphere?

Palladium(0) and many phosphine ligands are sensitive to oxygen.[14] Rigorous exclusion of air is critical for reproducibility.

Protocol: Establishing an Inert Atmosphere

  • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagents: Add all solid reagents (substrate, base, catalyst, ligand) to the reaction flask.

  • Purge Cycle: Seal the flask with a septum. Evacuate the flask under high vacuum for 1-2 minutes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times.

  • Solvent Degassing: Solvents must be degassed. The most common methods are:

    • Freeze-Pump-Thaw: For the most rigorous exclusion of oxygen. Freeze the solvent with liquid nitrogen, apply a vacuum, thaw the solvent to release dissolved gases, and repeat 3 times.

    • Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes before use.

  • Reagent Transfer: Add the degassed solvent to the reaction flask via cannula or a gas-tight syringe. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or a bubbler).

Section 5: References

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • MacDonald, J. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • Liu, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]

  • MDPI. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. [Link]

  • Valmas, N., et al. (2017). Mechanisms of Phosphine Toxicity. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Gorelov, A. V., et al. (2011). Effect of adsorbed impurities on catalytic CO oxidation. [Link]

  • Broggi, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Arkivoc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

  • ACS Publications. (2021). Catalytic Materials: Concepts to Understand the Pathway to Implementation. Industrial & Engineering Chemistry Research. [Link]

  • SynOpen. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2025). Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands. [Link]

  • NIH. (2022). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Hiden Analytical. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • MDPI. (2019). Effects of Flue Gas Impurities on the Performance of Rare Earth Denitration Catalysts. [Link]

  • YouTube. (2024). Science Talks Q&A 145: Acceptor Caged Phosphine Ligands. [Link]

  • Springer. (2025). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][4]Oxazin-2(3H)-Ones. [Link]

  • ResearchGate. (2012). (PDF) Trace Metal Impurities in Catalysis. [Link]

  • ResearchGate. (2015). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. [Link]

  • NIH. (2020). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • ACS Publications. (2025). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Reddit. (2024). (Hopefully) Everything about Suzuki cross-coupling. [Link]

  • Chemistry LibreTexts. (2022). 18.2: Reactions of Amino Acids. [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. [Link]

  • ResearchGate. (2009). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • MDPI. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

Sources

Technical Support Center: Improving Regioselectivity in Reactions with 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-6-bromopyrazin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective reactions with this versatile heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

This compound is a valuable scaffold in medicinal chemistry, featuring multiple reactive sites that can lead to a mixture of regioisomers if not properly controlled. The primary challenge lies in selectively functionalizing the C6-bromo position without unintended reactions at the C5 position or the amino group at C3. This guide will provide a structured approach to troubleshooting and optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule presents three main sites for reactivity:

  • C6-Bromo group: This is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2]

  • C5-Position: This site is susceptible to direct C-H functionalization or reactions with strong electrophiles.

  • C3-Amino group: This nucleophilic site can participate in N-functionalization reactions like acylation or alkylation.

Q2: In a Suzuki-Miyaura coupling, I'm observing a mixture of products. What is the likely cause?

A2: A mixture of isomers in a Suzuki-Miyaura coupling often arises from competing reactions at the C6-bromo position and the C5-position. This can be due to catalyst choice, reaction conditions, or the electronic nature of your coupling partner. Optimizing ligand and base selection is crucial for directing the reaction to the desired site.[3][4][5][6][7]

Q3: How can I prevent side reactions at the C3-amino group during a cross-coupling reaction?

A3: The amino group can coordinate with the palladium catalyst, potentially inhibiting the reaction or leading to undesired byproducts.[8] To mitigate this, consider using a protecting group like Boc (tert-butyloxycarbonyl) on the amino group. This strategy can enhance regioselectivity by sterically hindering coordination to the catalyst and directing the reaction to the C6-position.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving common problems encountered during reactions with this compound.

Problem Potential Cause Troubleshooting Steps & Optimization
Low Regioselectivity in Suzuki-Miyaura Coupling 1. Suboptimal ligand choice. 2. Inappropriate base selection. 3. Reaction temperature is too high, leading to side reactions.1. Ligand Screening: Experiment with a range of phosphine ligands. Bulky, electron-rich ligands often favor oxidative addition at the C-Br bond. 2. Base Optimization: The choice of base can significantly influence the outcome.[3] Test inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., Et₃N). 3. Temperature Control: Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.
Poor Yield in Buchwald-Hartwig Amination 1. Catalyst inhibition by the C3-amino group. 2. Steric hindrance from the substrate or coupling partner. 3. Inefficient catalyst system.1. Protecting Group Strategy: Protect the C3-amino group with a Boc group to prevent catalyst inhibition (see Protocol 1). 2. Ligand Selection: For sterically demanding substrates, consider using specialized ligands like Josiphos or Buchwald's biaryl phosphine ligands.[9][10] 3. Catalyst Loading: Increase the catalyst loading in small increments to improve conversion.
Unintended C-H Functionalization at C5 1. Highly reactive coupling partner. 2. Catalyst system promotes C-H activation.1. Protecting Group: Protecting the N1-H of the pyrazinone ring can sometimes alter the electronic properties and disfavor C-H activation. 2. Catalyst Choice: Avoid catalyst systems known for C-H activation if this is not the desired pathway.
Experimental Protocols
Protocol 1: Selective Protection of the C3-Amino Group

This protocol describes the selective protection of the more nucleophilic C3-amino group using Boc-anhydride.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O in THF dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 4 hours.

  • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C6-Position

This protocol provides a starting point for the selective coupling of an arylboronic acid at the C6-position of the Boc-protected substrate.

Materials:

  • Boc-protected this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • 2M Aqueous Na₂CO₃ solution

  • Toluene/Ethanol mixture (3:1)

Procedure:

  • To a reaction vessel, add the Boc-protected substrate, arylboronic acid, and Pd(PPh₃)₄.

  • Purge the vessel with an inert gas for 15 minutes.

  • Add the degassed toluene/ethanol solvent mixture, followed by the degassed Na₂CO₃ solution.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Control

The following diagrams illustrate the key decision-making processes for improving regioselectivity.

Regioselectivity_Troubleshooting Start Reaction with This compound Problem Poor Regioselectivity (Mixture of Isomers) Start->Problem Analysis Analyze Reactive Sites: C6-Br, C5-H, C3-NH2 Problem->Analysis Strategy Select Primary Functionalization Site Analysis->Strategy C6_Br Target: C6-Br (Cross-Coupling) Strategy->C6_Br Protect_NH2 Protect C3-NH2 (e.g., Boc group) C6_Br->Protect_NH2 Optimize_Coupling Optimize Cross-Coupling (Ligand, Base, Temp) Protect_NH2->Optimize_Coupling Success High Regioselectivity Achieved Optimize_Coupling->Success

Caption: Troubleshooting workflow for poor regioselectivity.

Suzuki_Optimization Start Suzuki-Miyaura Reaction Ligand Ligand Screening (e.g., PPh3, XPhos) Start->Ligand Base Base Optimization (e.g., K2CO3, Cs2CO3) Start->Base Solvent Solvent System (e.g., Toluene/H2O, Dioxane) Start->Solvent Temperature Temperature Control Start->Temperature Outcome Improved Yield & Regioselectivity Ligand->Outcome Base->Outcome Solvent->Outcome Temperature->Outcome

Caption: Key parameters for Suzuki-Miyaura optimization.

References
  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 205-215. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
  • Handy, S. T. (2012). Predicting the Regioselectivity of Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Current Organic Chemistry, 16(1), 2-15. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • Wikipedia.
  • Wikipedia. Suzuki reaction. [Link]

Sources

dealing with air and moisture sensitivity of 3-Amino-6-bromopyrazin-2(1H)-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Handling 3-Amino-6-bromopyrazin-2(1H)-one

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the air and moisture sensitivity of this versatile building block. By understanding the underlying chemical principles and adopting rigorous handling techniques, you can ensure the success and reproducibility of your synthetic endeavors.

Section 1: Understanding the Challenge: The 'Why' Behind the Sensitivity

This compound is a valuable reagent, often used in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, its utility is matched by its sensitivity to atmospheric conditions. The core of its reactivity lies in the electron-rich aminopyrazinone ring system.

  • Susceptibility to Oxidation: The amino group (-NH₂) enhances the electron density of the pyrazinone ring, making it susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored impurities and decomposition products, often observed as a darkening of the material or reaction mixture. Oxidative degradation can proceed via complex radical mechanisms, ultimately leading to intractable mixtures and reduced yields of the desired product.[2][3]

  • Hydrolysis of the Amide Bond: The pyrazinone core contains an amide-like lactam structure. In the presence of moisture (water), this bond is susceptible to hydrolysis, particularly under acidic or basic conditions.[4] This cleavage opens the ring or modifies the core structure, rendering the starting material inactive for the intended downstream reaction.

  • Reactivity of Functional Groups: Both the amino and bromo groups can be affected. The amino group's basicity can be a factor in catalytic cycles, while the carbon-bromine bond is the target for various cross-coupling reactions. Unwanted side reactions can be initiated by trace amounts of water or oxygen.

Understanding these intrinsic properties is the first step toward designing robust experimental protocols and effectively troubleshooting issues when they arise.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered when working with this compound.

Q1: My solid starting material, which was initially a light-colored powder, has turned dark brown/black upon storage. Is it still usable?

A1: This color change is a strong indicator of oxidative degradation.

  • Probable Cause: Prolonged or repeated exposure to air. The electron-rich aminopyrazinone system is prone to oxidation, forming highly conjugated, colored impurities.[5]

  • Immediate Action: Before use, assess the purity of the material using techniques like TLC, LC-MS, or ¹H NMR. If significant impurities are detected, purification (e.g., recrystallization under an inert atmosphere) may be necessary.

  • Long-Term Solution: Always store this compound in a tightly sealed container, preferably within a desiccator or a glovebox filled with an inert gas like argon or nitrogen.[6][7] For long-term storage, flush the container with inert gas before sealing.

Q2: My reaction mixture turns dark immediately after adding the aminopyrazinone, even though the solid looked fine. What's happening?

A2: This suggests a rapid decomposition once the material is in solution, which points to contaminants in your reaction setup.

  • Probable Cause 1: Oxygen in the Solvent. Solvents readily absorb atmospheric gases. Even if you are using an inert gas blanket, dissolved oxygen can be sufficient to initiate rapid degradation.

  • Solution 1: Degas your solvent thoroughly before use. The most effective method is three "freeze-pump-thaw" cycles.[8] A simpler, though less effective, method is to bubble a stream of inert gas (argon or nitrogen) through the solvent for 20-30 minutes.[9]

  • Probable Cause 2: Wet Solvent or Reagents. Trace amounts of water can initiate hydrolysis or other side reactions.[10]

  • Solution 2: Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent. Ensure all other reagents are anhydrous and that your glassware is rigorously dried.[6]

Q3: My reaction (e.g., a Suzuki or Buchwald-Hartwig coupling) is giving very low yields or failing completely. My catalyst and other reagents are known to be good.

A3: Inconsistent or low yields in otherwise reliable reactions often trace back to the deactivation of sensitive reagents or catalysts by air or moisture.

  • Probable Cause 1: Inadequate Inert Atmosphere. Your reaction is being exposed to air. A simple balloon of nitrogen may not be sufficient for sensitive reactions, as oxygen and moisture can diffuse through the latex over time.[11]

  • Solution 1: Use a Schlenk line or a glovebox for the entire experimental setup and reagent transfers.[8][12] Ensure all connections are well-sealed with high-vacuum grease. Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[9]

  • Probable Cause 2: Contaminated Glassware. Glassware surfaces adsorb a thin film of moisture from the air.[9]

  • Solution 2: Oven-dry all glassware at >125 °C overnight and allow it to cool in a desiccator or under a stream of inert gas just before use.[9][13] For highly sensitive reactions, flame-drying the assembled apparatus under vacuum and then backfilling with inert gas is recommended.[8][14]

  • Probable Cause 3: Improper Reagent Transfer. Exposing the solid aminopyrazinone or other sensitive reagents to the atmosphere, even briefly during weighing or addition, can compromise the reaction.

  • Solution 3: If using a Schlenk line, add solids under a positive flow of inert gas (counterflow addition).[8] Transfer solutions of sensitive reagents using gas-tight syringes or a cannula.[9][13] If using a glovebox, perform all manipulations within the inert environment.[6]

Section 3: Best Practices & Protocols

Adhering to strict air-free techniques is paramount for success. Below are foundational protocols for creating and maintaining an inert reaction environment.

Protocol 1: Preparing Glassware and Assembling the Reaction Apparatus
  • Cleaning: Ensure all glassware is scrupulously clean, washing with detergent, rinsing with deionized water, and finally with acetone or another volatile solvent to speed up drying.

  • Drying: Place all glassware (round-bottom flasks, condensers, stir bars, etc.) in an oven at a minimum of 125 °C for at least 4 hours, or preferably overnight.[9]

  • Assembly: While still hot, assemble the glassware. Use a thin, uniform layer of high-vacuum grease on all ground-glass joints to ensure an airtight seal.[12] Clamp the apparatus securely.

  • Purging: Immediately connect the assembled apparatus to a Schlenk line. Evacuate the system under vacuum (this will also remove any residual surface moisture) and then refill with a high-purity inert gas like argon or nitrogen. Repeat this "evacuate-refill" cycle at least three times to ensure the atmosphere inside is completely inert.[8]

Protocol 2: Solvent Degassing via Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved gases from a solvent.[9]

  • Preparation: Place the required volume of solvent in a Schlenk flask equipped with a stir bar and seal it.

  • Freeze: Immerse the flask in a Dewar containing liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls, which maximizes surface area.

  • Pump: Once the solvent is completely frozen solid, open the flask to a high vacuum line for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will often see bubbles of gas being released from the solvent as it melts.

  • Repeat: Repeat the entire freeze-pump-thaw cycle two more times for a total of three cycles. After the final thaw, backfill the flask with inert gas.

Data Summary: Inert Gas and Solvent Selection
ParameterNitrogen (N₂)Argon (Ar)
Density Lighter than airHeavier than air[6]
Cost Less expensiveMore expensive[6]
Reactivity Generally inert, but can react with some metals (e.g., lithium) at high temps to form nitrides.Truly inert under all common reaction conditions.[6]
Recommendation Suitable for most applications.Preferred for highly sensitive reactions or those involving reagents known to react with N₂.[15]
SolventCommon Drying AgentDistillation Notes
Tetrahydrofuran (THF) Sodium/benzophenoneDistill under N₂. The deep blue/purple color of the ketyl radical indicates anhydrous, oxygen-free conditions.[8]
Toluene Sodium/benzophenoneDistill under N₂.
Dioxane Sodium/benzophenoneDistill under N₂.
Acetonitrile (ACN) Calcium hydride (CaH₂)Reflux over CaH₂ for several hours, then distill under N₂.
Dimethylformamide (DMF) Molecular sieves (4Å)Dry over sieves for 24h, then distill under reduced pressure.

Section 4: Visualized Workflows (Graphviz)

Troubleshooting Workflow for Failed Reactions

This decision tree helps diagnose common failure modes when reacting this compound.

TroubleshootingWorkflow Start Reaction Failure (Low Yield / No Product) Obs1 Observe Reaction Mixture & TLC/LCMS Data Start->Obs1 Color Dark/Black Solution? Obs1->Color TLC Complex Mixture / No Starting Material? Color->TLC No Oxidation Probable Cause: Oxidative Degradation Color->Oxidation Yes SM_Present Starting Material Remains Unchanged? TLC->SM_Present No Wet Probable Cause: Moisture Contamination TLC->Wet Yes Temp Probable Cause: Incorrect Temperature or Inactive Catalyst SM_Present->Temp Yes Sol_Degas Action: Degas Solvents (Freeze-Pump-Thaw) Oxidation->Sol_Degas Sol_Schlenk Action: Use Schlenk Line or Glovebox Oxidation->Sol_Schlenk Sol_Dry Action: Use Anhydrous Solvents & Dry Glassware Wet->Sol_Dry Wet->Sol_Schlenk Inert Probable Cause: Poor Inert Atmosphere Sol_Params Action: Verify Reaction Parameters & Catalyst Activity Temp->Sol_Params

Caption: Troubleshooting Decision Tree for Reactions.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use a nitrogen-filled balloon instead of a Schlenk line? A: For robust, less sensitive reactions, a well-flushed flask with a nitrogen balloon can be sufficient.[11][13] However, for reactions requiring strictly anhydrous and oxygen-free conditions, especially those that are lengthy or involve sensitive catalysts, this method is not recommended. Balloons are permeable to atmospheric gases over time. A Schlenk line or glovebox provides a much more secure and reliable inert environment.[8][12]

Q: What is the difference between using Argon and Nitrogen? A: For most applications, nitrogen is perfectly acceptable and more economical. Argon is denser than air, so it can effectively displace air from a flask, and it is chemically inert under all typical laboratory conditions.[6] Nitrogen, while generally inert, can react with certain reagents, like lithium metal, especially at elevated temperatures. For routine work with this aminopyrazinone, nitrogen is usually sufficient, but argon is the safer choice for maximum inertness.

Q: How do I handle the transfer of the solid this compound? A: The best method is to weigh the solid inside a glovebox and add it to the reaction vessel there. If you do not have a glovebox, you can weigh it quickly in the air and add it to your reaction flask, immediately attaching the flask to the Schlenk line and performing several evacuate-refill cycles. For more sensitive applications, you can add the solid to the flask and then perform the purge cycles before adding the solvent via syringe or cannula. Another technique is to add the solid through the neck of the flask while maintaining a strong counterflow of inert gas out of the neck to prevent air ingress.[8]

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. [Link]
  • American Chemical Society. (2025). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]
  • Wikipedia. Air-free technique. [Link]
  • Chemistry LibreTexts. (2022). 1.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
  • YouTube. (2019). mechanism of amide hydrolysis. [Link]
  • CP Lab Chemicals. This compound, min 95%, 250 mg. [Link]
  • Reddit. (2025).
  • Fichez, J., Busca, P., & Prestat, G.
  • YouTube. (2022).
  • PubMed. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. [Link]
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]
  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][9][16]Oxazin-2(3H)-Ones. [Link]
  • ResearchGate. (2020). Selective oxidation of amines using O 2 catalyzed by cobalt thioporphyrazine under visible light. [Link]
  • Arkat USA, Inc. (2009). Recent developments in aminopyrazole chemistry. [Link]
  • YouTube. (2021). Amide Hydrolysis. [Link]
  • ResearchGate. (2016). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). [Link]
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
  • MDPI. (2022). Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective. [Link]
  • Fiveable.
  • ResearchGate. (2012).
  • YouTube. (2020).
  • ResearchGate. (2017).
  • NIH National Center for Biotechnology Information. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. [Link]
  • AZA Mid-Year Meeting.
  • ResearchGate. (2015).

Sources

effect of base on the outcome of 3-Amino-6-bromopyrazin-2(1H)-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Amino-6-bromopyrazin-2(1H)-one. This versatile heterocyclic compound is a crucial building block in medicinal chemistry and materials science, valued for its multiple reactive sites: the amino group, the bromine atom, and the pyrazinone core, which exists in tautomeric equilibrium. The outcome of its reactions is profoundly influenced by the choice of base, a parameter that often determines the success or failure of a synthetic step.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices to empower you, our fellow researchers, to optimize your reactions, control regioselectivity, and troubleshoot common issues encountered in the lab.

Core Concept: An Ambident Nucleophile at the Crossroads

The central challenge in the chemistry of this compound is its nature as an ambident nucleophile. It exists in equilibrium between a lactam and a lactim tautomer. Deprotonation by a base generates an anion with nucleophilic character at both the ring nitrogen (N1) and the exocyclic oxygen, leading to competitive N-alkylation and O-alkylation. The choice of base, solvent, and counter-ion dictates which pathway is favored.[1][2] Furthermore, the base plays a completely different but equally critical role in activating catalysts for cross-coupling reactions at the C6-bromo position.

Tautomerism_and_Deprotonation sub This compound (Lactam Form) tautomer 3-Amino-6-bromo-2-hydroxypyrazine (Lactim Form) sub->tautomer Tautomerization nanion N-Anion (Favors N-Alkylation) sub->nanion Deprotonation at N1 oanion O-Anion (Favors O-Alkylation) tautomer->oanion Deprotonation at O-H base Base (-H+) Base_Selection_Workflow start What is your desired transformation? alkylation C-N / C-O Bond Formation (Alkylation) start->alkylation coupling C-C / C-N Bond Formation (Cross-Coupling) start->coupling n_alk Selective N-Alkylation? alkylation->n_alk suzuki Suzuki Coupling (C-C Bond) coupling->suzuki buchwald Buchwald-Hartwig (C-N Bond) coupling->buchwald strong_base Use Strong, Non-Nucleophilic Base (e.g., NaH, KOtBu) in Polar Aprotic Solvent (DMF, THF) n_alk->strong_base Yes weak_base Attempt with Weaker Base (e.g., K2CO3, Ag2CO3) May yield mixtures n_alk->weak_base No (O-Alkylation) inorganic_base_suzuki Use Inorganic Base (e.g., K2CO3, Cs2CO3, K3PO4) in Aqueous Solvent Mix suzuki->inorganic_base_suzuki strong_hindered_base Use Strong, Hindered Base (e.g., NaOtBu, LHMDS) in Aprotic Solvent (Toluene, Dioxane) buchwald->strong_hindered_base

Caption: Decision workflow for selecting the appropriate base.

Issue 3: Amination at C6 Position is Inefficient

Question: My Buchwald-Hartwig amination to couple a secondary amine at the C6-position is giving low conversion. What role does the base play here?

Causality & Explanation: In the Buchwald-Hartwig amination, the base has two critical functions. [3][4]1. Formation of the Amido-Complex: The base deprotonates the amine nucleophile, allowing it to displace a halide from the palladium center to form the key palladium-amido intermediate. 2. Facilitating Reductive Elimination: The nature of the base and the resulting counter-ion can influence the rate of the final reductive elimination step that forms the desired C-N bond and regenerates the Pd(0) catalyst.

A base that is too weak will not deprotonate the amine effectively. A base that is not sterically hindered can have side reactions. For this reaction, strong, sterically hindered bases are required.

Solutions & Protocols:

  • Optimal Bases: Sodium tert-butoxide (NaOtBu) is the most widely used and effective base for Buchwald-Hartwig reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic option.

  • Solvent: Anhydrous, non-polar aprotic solvents like Toluene or Dioxane are standard.

  • Catalyst System: The choice of phosphine ligand is critical. Sterically demanding, electron-rich ligands like XPhos , RuPhos , or binaphthyl-based ligands (e.g., BINAP) are often necessary to promote the reaction. Use a reliable palladium precatalyst like Pd₂(dba)₃ or a G3/G4 precatalyst.

  • Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.

Reference Protocols & Data Summary

Table 1: Base Selection Guide for this compound
Reaction TypeDesired OutcomeRecommended Base(s)Typical Solvent(s)Key Considerations
Alkylation Selective N-AlkylationNaH, KOtBuDMF, THFRequires strictly anhydrous conditions. Base deprotonates the pyrazinone N-H.
Alkylation O-AlkylationK₂CO₃, Cs₂CO₃, Ag₂CO₃Acetonitrile, TolueneOften results in mixtures. O-alkylation is thermodynamically favored but kinetically slower. [5][6]
Suzuki-Miyaura C-C Bond FormationK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂OBase activates the boronic acid for transmetalation. [7]
Buchwald-Hartwig C-N Bond FormationNaOtBu, LHMDSToluene, DioxaneStrong, hindered base is required to deprotonate the amine nucleophile. [3][8]
Experimental Protocols

Protocol 1: Selective N-Alkylation (Example: N-Benzylation)

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous DMF (0.1 M).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise over 5 minutes.

  • Stir the mixture at 0 °C for 30 minutes. The solution should become clearer as the sodium salt forms.

  • Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling (Example: Phenylation)

  • In a flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a 4:1 mixture of Dioxane:Water (0.1 M).

  • Bubble argon gas through the stirred mixture for 15-20 minutes to degas the solution.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 6-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Suzuki_Cycle cluster_base Role of Base pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add + Ar-Br pd2_complex Ar-Pd(II)-Br(L2) oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_aryl Ar-Pd(II)-Ar'(L2) transmetal->pd2_aryl reductive_elim Reductive Elimination pd2_aryl->reductive_elim reductive_elim->pd0 product Ar-Ar' boronic Ar'-B(OH)2 boronate [Ar'-B(OH)3]⁻ (Active Species) boronic->boronate + OH⁻ base Base (e.g., K2CO3) boronate->transmetal Reacts with Pd(II) complex

Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.

References
  • Pipzine Chemicals.
  • Benchchem. A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 -.
  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • MDPI.
  • American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • National Center for Biotechnology Information. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[4][15]aphthyrin-5(6H)-one.
  • Sigma-Aldrich. 3-Amino-6-bromopyridine 97 13534-97-9.
  • ChemScene. 2-Amino-6-bromopyridin-3-ol.
  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • MDPI. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones.
  • National Center for Biotechnology Information.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ResearchGate.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia.
  • RSC Publishing. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Benchchem. Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • National Center for Biotechnology Information.
  • ResearchGate.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Technical Support Center: Minimizing Homocoupling of Boronic Acids with 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in Suzuki-Miyaura cross-coupling reactions: the unwanted homocoupling of boronic acids. Specifically, we will focus on reactions involving the pharmaceutically relevant substrate, 3-Amino-6-bromopyrazin-2(1H)-one. As Senior Application Scientists, we aim to equip you with the knowledge to not only solve immediate experimental issues but also to understand the underlying chemical principles to proactively design more robust and efficient synthetic routes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when encountering boronic acid homocoupling.

Q1: What is boronic acid homocoupling and why is it a problem in my reaction with this compound?

Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This process competes with the desired cross-coupling of the boronic acid with this compound, leading to a reduced yield of your target molecule and creating downstream purification challenges. The presence of the electron-rich aminopyrazine ring can sometimes make the desired reaction more challenging, potentially favoring side reactions like homocoupling under non-optimized conditions.

Q2: What are the primary drivers of boronic acid homocoupling?

The main culprits behind excessive homocoupling are generally:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can facilitate the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of boronic acids.[1][2]

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) catalyst can be accompanied by a stoichiometric homocoupling of the boronic acid.[1][2]

  • Slow Oxidative Addition or Transmetalation: If the oxidative addition of the palladium catalyst to the this compound C-Br bond is slow, or if the subsequent transmetalation with the boronic acid is inefficient, the palladium catalyst may participate in alternative reaction pathways, including those that lead to homocoupling. The electron-rich nature of the aminopyrazine substrate can sometimes slow down the oxidative addition step.[3]

Q3: How can I quickly assess if homocoupling is the major issue in my reaction?

The most direct methods for identifying and quantifying the homocoupling byproduct are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the homocoupling product by its mass-to-charge ratio. The expected mass of the homocoupled biaryl will be twice the mass of the boronic acid's aryl group minus two hydrogen atoms.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the desired product, starting materials, and the homocoupling byproduct, allowing for quantification of each component.[4] A post-column derivatization method using alizarin can selectively detect boronic acids and their derivatives.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the isolated byproduct and help to quantify its presence in the crude reaction mixture by comparing the integration of characteristic signals.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.

Problem Observed Probable Cause(s) Recommended Solutions & Rationale
High percentage of boronic acid homocoupling byproduct detected by LC-MS. 1. Oxygen contamination. [1][6] 2. Inefficient reduction of Pd(II) precatalyst. [1][7] 3. Slow oxidative addition to the aminopyrazine. [3]1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Sparging with an inert gas (argon or nitrogen) for 30-60 minutes is effective.[7] For highly sensitive reactions, the freeze-pump-thaw method provides more complete oxygen removal. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a Pd(0) Source: Employ a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in situ reduction step.[7] This minimizes the concentration of Pd(II) species that can drive homocoupling. 3. Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[7] These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, favoring the desired cross-coupling pathway.[3][8]
Low yield of the desired cross-coupled product with significant starting material remaining. 1. Catalyst inhibition by the aminopyrazine. [9][10] 2. Protodeboronation of the boronic acid. [1][7] 3. Ineffective base. [11]1. Ligand Selection: The Lewis basic nitrogen atoms of the aminopyrazine can coordinate to the palladium center, inhibiting catalysis. Bulky ligands can mitigate this by sterically shielding the metal center. Consider ligands specifically designed for heteroaromatic couplings. 2. Use Anhydrous Conditions & Boronic Esters: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with heteroaryl boronic acids.[1] Using anhydrous solvents and reagents can minimize this. Alternatively, using a more stable boronic ester (e.g., pinacol ester) can be beneficial.[1][7] A "slow-release" strategy with a protecting group on the boronic acid can also be effective.[12] 3. Base Optimization: The base is crucial for activating the boronic acid for transmetalation.[11] For challenging substrates, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[7] The choice of base can also depend on the solvent system.[13]
Reaction is inconsistent and not reproducible. 1. Variable quality of reagents or solvents. 2. Inconsistent degassing or inert atmosphere. 3. Base is not fully dissolved or is not of appropriate mesh size. 1. Reagent & Solvent Quality: Use high-purity, anhydrous solvents. Ensure the boronic acid is of good quality and has not degraded during storage. 2. Standardize Procedures: Implement a consistent and rigorous protocol for degassing and maintaining an inert atmosphere. 3. Base Homogeneity: Ensure the base is finely powdered and well-dispersed in the reaction mixture. In some cases, a small amount of water can be beneficial for dissolving inorganic bases, but this must be balanced against the risk of protodeboronation.[3][14]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound, with a focus on minimizing boronic acid homocoupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a standard set of conditions that can be a good starting point for optimization.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water (optional, for a 10:1 dioxane/water mixture)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ and SPhos.

  • Add the degassed solvent(s) to the reaction vessel via syringe.

  • Add the catalyst/ligand mixture to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Minimizing Homocoupling

This protocol incorporates specific modifications to suppress the formation of the homocoupling byproduct.

Materials:

  • This compound

  • Arylboronic acid pinacol ester (1.1 equivalents)

  • [Pd(allyl)Cl]₂ (1 mol%) with a suitable ligand like SPhos (2.2 mol%) or a pre-formed Buchwald G3 precatalyst (2 mol%)

  • K₂CO₃ (2.0 equivalents)

  • Anhydrous, degassed toluene or THF

  • Potassium formate (KCHO₂) (5 mol%) (optional, as a mild reducing agent)[15]

Procedure:

  • To a rigorously flame-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, K₂CO₃, and optional potassium formate.

  • Seal the flask and perform at least three vacuum-backfill cycles with high-purity argon.

  • Add the anhydrous, degassed solvent via a cannula or syringe.

  • Sparge the resulting suspension with argon for a further 15-20 minutes.

  • Under a positive pressure of argon, add the palladium precatalyst and ligand (or the pre-formed precatalyst).

  • Heat the reaction to a carefully optimized temperature (start with 80 °C and adjust as needed). Lower temperatures can sometimes disfavor homocoupling.[16]

  • Monitor the reaction closely. Consider slow addition of the boronic acid ester via a syringe pump to keep its concentration low throughout the reaction, further minimizing the chance of homocoupling.

  • Follow the workup and purification procedure outlined in Protocol 1.

Visualizing the Chemistry

Understanding the reaction mechanism and the troubleshooting logic is key to mastering this chemistry.

Suzuki-Miyaura Catalytic Cycle and the Homocoupling Side-Path

Suzuki_Homocoupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X PdII_Source Pd(II) Source (e.g., Pd(OAc)₂) Pd0->PdII_Source Oxidation OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Homocoupling Homocoupling BoronicAcid->Homocoupling 2 equiv. Base Base Base->Transmetal PdII_Source->Homocoupling Reduction Homocoupling->Pd0 Generates active catalyst Dimer Ar'-Ar' Homocoupling->Dimer Forms byproduct Oxygen O₂ Oxygen->PdII_Source Troubleshooting_Workflow start High Homocoupling Observed check_atmosphere Is the reaction under a rigorously inert atmosphere? start->check_atmosphere degas Action: Thoroughly degas solvents and reaction mixture (sparge or freeze-pump-thaw). check_atmosphere->degas No check_pd_source Are you using a Pd(II) precatalyst? check_atmosphere->check_pd_source Yes degas->check_pd_source use_pd0 Action: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined precatalyst (e.g., Buchwald G3). check_pd_source->use_pd0 Yes check_ligand Is the ligand promoting fast oxidative addition? check_pd_source->check_ligand No use_pd0->check_ligand optimize_ligand Action: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). check_ligand->optimize_ligand No check_boronic_acid Is protodeboronation or slow transmetalation a possibility? check_ligand->check_boronic_acid Yes optimize_ligand->check_boronic_acid optimize_boronic Action: Use an anhydrous solvent and consider a boronic ester (pinacol). Optimize the base (e.g., K₃PO₄). check_boronic_acid->optimize_boronic Yes end Homocoupling Minimized check_boronic_acid->end No optimize_boronic->end

Caption: A logical workflow for diagnosing and resolving issues with boronic acid homocoupling.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Tyrell, J. H., & Guild, J. R. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 27(11), 1649-1654. [Link]
  • ResearchGate.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 654-659. [Link]
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1195-1206. [Link]
  • ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
  • Munday, R. H., Martin, E. G., & Platts, J. A. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 10(37), 7487-7500. [Link]
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie, 120(29), 5641-5644. [Link]
  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
  • Jutand, A., & Négri, S. (1997). Nickel- and Palladium-Catalyzed Homocoupling of Aryl Triflates. Scope, Limitation, and Mechanistic Aspects. The Journal of Organic Chemistry, 62(8), 2629-2637. [Link]
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 910-922. [Link]
  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
  • University of Windsor. Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. [Link]
  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
  • MDPI.
  • ResearchGate.
  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
  • Royal Society of Chemistry.
  • Semantic Scholar. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]
  • ACS Publications. Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
  • ScienceDirect.
  • National Institutes of Health.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 3-Amino-6-bromopyrazin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which successful discovery programs are built. The 3-Amino-6-bromopyrazin-2(1H)-one scaffold is a key pharmacophore, with related pyrazinone and pyridazinone structures appearing in a multitude of biologically active molecules, from kinase inhibitors to antiviral agents.[1][2][3] The precise arrangement of atoms and substituents dictates molecular interactions, efficacy, and safety. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a self-validating workflow designed to deliver irrefutable structural proof.

The Gold Standard: Single-Crystal X-ray Crystallography

For absolute, unambiguous determination of a molecule's three-dimensional structure in the solid state, single-crystal X-ray crystallography is unparalleled.[4][5] It provides precise data on bond lengths, bond angles, and the spatial arrangement of all atoms, definitively resolving any questions of isomerism.

Causality of Choice: When a crystalline material is available, X-ray crystallography serves as the ultimate arbiter of structure. It is particularly crucial for confirming the regiochemistry of substitutions on the pyrazinone ring, which can be challenging to assign definitively by spectroscopic methods alone. For example, in complex syntheses, demonstrating the exact position of the bromine atom and other substituents is critical for establishing Structure-Activity Relationships (SAR).[1]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Dissolve the purified derivative in a suitable solvent system (e.g., methanol, ethanol, acetonitrile). Employ slow evaporation, vapor diffusion (e.g., ether into a methanol solution), or solvent layering to grow single crystals of sufficient size and quality.

  • Data Collection: Mount a selected crystal on a diffractometer.[4] Intensity data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibration.

  • Structure Solution & Refinement: The collected data is processed to solve the crystal structure, often by direct methods.[4] The structural model is then refined by full-matrix least-squares techniques on F², yielding the final atomic coordinates, bond lengths, and angles.[4]

Data Presentation: Sample Crystallographic Data Table
ParameterValue
Empirical FormulaC₈H₈BrN₃O
Formula Weight242.08
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.123(4), 10.456(5), 11.234(6)
α, β, γ (°)90, 109.87(2), 90
Volume (ų)898.1(7)
R-factor (%)3.5

The Workhorse: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), allowing for the assembly of a molecule's carbon-hydrogen framework.

¹H NMR: Mapping the Proton Environment

Proton NMR reveals the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling. For a typical this compound derivative, one would expect:

  • Pyrazinone Ring Proton: A singlet in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of the lone proton on the heterocyclic core.

  • Amino (-NH₂) Protons: A broad singlet, whose chemical shift can vary significantly (δ 5.0-7.0 ppm) depending on solvent and concentration.

  • N-H Proton: A broad singlet for the proton on the ring nitrogen (if unsubstituted at N1), often found further downfield.

  • Substituent Protons: Signals corresponding to any alkyl or aryl groups attached to the core.

¹³C NMR: The Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Key expected signals include:

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region (δ 155-165 ppm).

  • Pyrazinone Ring Carbons: Signals in the aromatic/olefinic region (δ 110-155 ppm). The carbon bearing the bromine atom will be significantly shifted compared to its non-halogenated analog.

2D NMR: Connecting the Dots

While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are essential for assembling the complete structure with confidence.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is exceptionally powerful for identifying the connection points of substituents to the pyrazinone core.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Information H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC COSY COSY H1_NMR->COSY Proton_Env Proton Environments & Coupling H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton Direct_CH_Conn Direct C-H Connectivity HSQC->Direct_CH_Conn Long_Range_Conn Long-Range C-H Connectivity (Quat. C) HMBC->Long_Range_Conn COSY->Proton_Env Final_Structure Final Structure Confirmation Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure Direct_CH_Conn->Final_Structure Long_Range_Conn->Final_Structure

Fig 1. Integrated NMR workflow for structural elucidation.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent.

  • Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals, assign chemical shifts (δ) in parts per million (ppm) relative to the reference, and analyze coupling constants (J) in Hertz (Hz). Correlate signals across the 2D spectra to build the molecular structure.

The Formula Finder: Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For halogenated molecules, it provides a uniquely powerful diagnostic signature.

Causality of Choice: The presence of a bromine atom is the defining characteristic of this chemical class. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This results in a distinctive isotopic pattern for any bromine-containing ion in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four decimal places). This allows for the unambiguous determination of the elemental formula, as very few combinations of atoms will have the same exact mass.[5]

The Bromine Isotopic Signature: The molecular ion (M⁺) region of the mass spectrum for a compound containing one bromine atom will exhibit two peaks of almost equal intensity, separated by 2 m/z units.[7][8] This M and M+2 pattern is a definitive indicator of the presence of a single bromine atom.

Data Presentation: Expected Isotopic Pattern for a Brominated Compound
IonIsotope CompositionExpected m/z (Relative)Expected Relative Intensity
M⁺Contains ⁷⁹BrM~100%
[M+2]⁺Contains ⁸¹BrM+2~98%
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Cold-Spray Ionization - CSI).[6]

  • Ionization: Generate ions in the gas phase. ESI is a "soft" ionization technique that often preserves the molecular ion.

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap).

  • Data Analysis: Identify the molecular ion peak (M⁺). Look for the characteristic M/M+2 isotopic pattern to confirm the presence of bromine.[8] Use the accurate mass from HRMS to calculate the elemental formula.

Supporting Evidence: Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups by measuring the absorption of infrared radiation.

Causality of Choice: While not a primary tool for determining the overall molecular skeleton, FTIR is excellent for quickly verifying the presence of expected functional groups, such as the carbonyl and amine moieties, which have strong, characteristic absorptions.

Data Presentation: Characteristic FTIR Absorption Frequencies
Functional GroupBondCharacteristic Absorption (cm⁻¹)
AmineN-H Stretch3300 - 3500 (often two bands)
Amide/LactamC=O Stretch1640 - 1690
Aromatic RingC=C Stretch1500 - 1600

Comparative Analysis of Techniques

TechniqueStrengthsLimitationsPrimary Role in Confirmation
X-ray Crystallography Provides absolute, unambiguous 3D structure.[4]Requires a suitable single crystal; structure is in the solid state.Definitive Proof: The ultimate confirmation of connectivity and stereochemistry.
NMR Spectroscopy Details the C-H framework and connectivity in solution.[6]Can be difficult to assign quaternary carbons and resolve complex coupling.Framework Assembly: The primary tool for piecing together the molecular skeleton.
Mass Spectrometry Determines exact molecular formula (HRMS).[5] Provides a definitive signature for bromine.[7]Provides little information on connectivity or isomerism.Formula & Halogen ID: Confirms elemental composition and the presence of bromine.
FTIR Spectroscopy Fast, simple confirmation of key functional groups.[2]Provides limited structural information; spectra can be complex.Functional Group Check: A rapid quality control and verification step.

Case Study Workflow: Confirming a Novel Derivative

Imagine a new derivative, 3-amino-6-bromo-1-(cyclopropylmethyl)pyrazin-2(1H)-one , has been synthesized. The following logical workflow would be applied for its structural confirmation.

Decision_Workflow start Start: Synthesized Product hrms 1. HRMS Analysis start->hrms check_formula Correct Formula & Br Pattern (M, M+2)? hrms->check_formula nmr 2. NMR Analysis (¹H, ¹³C, HSQC, HMBC) check_formula->nmr Yes resynthesize FAIL: Re-evaluate Synthesis or Purification check_formula->resynthesize No check_nmr All Signals Assigned & Consistent with Structure? nmr->check_nmr crystallography 3. X-ray Crystallography check_nmr->crystallography Yes check_nmr->resynthesize No check_crystal Unambiguous Structure Obtained? crystallography->check_crystal confirmed Structure Confirmed check_crystal->confirmed Yes check_crystal->confirmed No (Rely on NMR/MS)

Fig 2. Decision workflow for structural confirmation.
  • Mass Spectrometry First: An HRMS spectrum would be acquired. The data should show a pair of peaks of equal intensity separated by 2 m/z, and the accurate mass must match the calculated formula C₈H₈BrN₃O.

  • Comprehensive NMR: ¹H NMR should show the pyrazinone singlet, the NH₂ signal, and the characteristic signals for the cyclopropylmethyl group (a multiplet for the CH and two multiplets for the non-equivalent CH₂ protons). HMBC would be critical to show a correlation from the CH₂ protons of the substituent to the C6 and C2 carbons of the pyrazinone ring, confirming the N1 substitution site.

  • Final Confirmation with X-ray: If any ambiguity remains, or for absolute proof for publication or patent filing, a single crystal would be grown and analyzed via X-ray crystallography to provide the definitive 3D structure.

By systematically integrating these orthogonal techniques, researchers can achieve a state of self-validating data, ensuring the structural integrity of their compounds and the reliability of all subsequent biological and medicinal chemistry studies.

References

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)
  • Supporting Information for public
  • Tetrahydropyrazolopyrazolones: Synthesis, X-ray crystallography and antimicrobial activity. Semantic Scholar. [Link]
  • 2(1H)
  • Synthesis and Spectral Analysis of Some Representative Pyrazoline Deriv
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]
  • Organic Compounds Containing Halogen
  • mass spectra - the M+2 peak. Chemguide. [Link]
  • Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. PubMed. [Link]
  • Identification of hydroxymethylpyrazines using mass spectrometry. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the analytical methodologies for purity assessment of 3-Amino-6-bromopyrazin-2(1H)-one. As a critical intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of antiviral agents, ensuring the purity of this molecule is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth comparison of various analytical techniques, complete with experimental protocols and supporting data, to empower researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.

The synthetic routes to this compound can introduce a variety of impurities, including unreacted starting materials, intermediates, by-products from side reactions, and residual solvents. Therefore, a robust analytical strategy is essential for the identification and quantification of these impurities, ensuring the final compound adheres to stringent regulatory requirements.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical technique for purity assessment is a critical decision that depends on several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques for the purity determination of heterocyclic compounds like this compound. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the presence of residual solvents and the compound's thermal stability.

Analytical Technique Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[1][2][3]Requires soluble samples, potential for co-elution of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.Excellent for volatile and semi-volatile impurities, high sensitivity and specificity for identification.[4][5]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[6]
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.Provides an absolute measure of purity without the need for a specific reference standard of the analyte, highly accurate and precise.[7]Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard.
Thermal Analysis (TGA/DSC) Measurement of changes in physical and chemical properties of a substance as a function of temperature.Provides information on residual solvents, moisture content, and thermal stability.[8][9]Not suitable for identifying and quantifying individual impurities.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions to identify and quantify molecules.High sensitivity and specificity, provides molecular weight and structural information.[10][11]May not be quantitative without appropriate standards and calibration.

Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC is the workhorse for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity. A stability-indicating HPLC method is crucial to separate the main component from all potential impurities and degradation products.[1][3][12]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its related substances.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve sample in diluent Injection Inject into HPLC system SamplePrep->Injection StandardPrep Prepare reference standard solution StandardPrep->Injection SpikePrep Prepare spiked samples for validation SpikePrep->Injection Separation Chromatographic separation on C18 column Injection->Separation Detection UV Detection Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate purity and impurity levels Integration->Calculation Validation Method Validation (ICH Q2) Calculation->Validation

Caption: Workflow for HPLC purity assessment.

Chromatographic Conditions (Adapted from Favipiravir analysis)[1][3]

  • Column: InertSustain C18 (250 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 50
    25 80
    30 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A: Acetonitrile (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Justification of Method Choices: A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for separating polar and non-polar compounds. The phosphate buffer in the mobile phase helps to maintain a constant pH and improve peak shape. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. UV detection at 230 nm is selected based on the expected chromophore of the pyrazinone ring system.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an invaluable tool for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain reaction by-products.

Objective: To identify and quantify volatile impurities in the synthesized this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Dissolve sample in appropriate solvent Injection Inject into GC-MS SamplePrep->Injection Separation Separation in capillary column Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection TIC Analyze Total Ion Chromatogram (TIC) Detection->TIC LibrarySearch Identify peaks by NIST library search TIC->LibrarySearch Quantification Quantify impurities using standards LibrarySearch->Quantification

Caption: Workflow for GC-MS impurity profiling.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-500 amu

Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample into a 10 mL headspace vial.

  • Add 1 mL of a suitable solvent (e.g., DMSO).

  • Seal the vial and heat at 80 °C for 15 minutes before injection.

Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Justification of Method Choices: A DB-5ms column is a common choice for general-purpose GC analysis due to its low bleed and inertness. Helium is used as the carrier gas for its safety and efficiency. The temperature program is designed to separate a wide range of volatile compounds. Electron impact ionization is a robust and widely used technique for generating reproducible mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

For the highest level of accuracy and an absolute measure of purity, qNMR is the method of choice. It does not require a reference standard of the analyte itself, but rather a certified internal standard.

Objective: To determine the absolute purity of this compound using an internal standard.

qNMR Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d6

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).

Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[7]

Thermal Analysis (TGA/DSC)

Simultaneous Thermal Analysis (STA), which combines TGA and DSC, provides valuable information on the thermal stability, melting point, and presence of residual solvents or water.[8][9][13]

Objective: To assess the thermal stability and detect the presence of volatiles in this compound.

TGA/DSC Conditions:

  • Temperature Range: 30 °C to 400 °C

  • Heating Rate: 10 °C/min

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min

  • Sample Pan: Aluminum

Data Interpretation:

  • TGA: A weight loss at temperatures below 150 °C typically indicates the presence of residual solvents or water. The onset of significant weight loss at higher temperatures indicates thermal decomposition.

  • DSC: An endothermic peak can indicate a melting point or the evaporation of a solvent. An exothermic event can signify decomposition.

Conclusion and Recommendations

The purity assessment of this compound is a multi-faceted process that necessitates the strategic application of various analytical techniques.

  • For routine purity checks and quantification of non-volatile impurities, HPLC is the recommended method due to its robustness, sensitivity, and high-throughput capabilities.

  • For the identification and quantification of volatile impurities, GC-MS is indispensable.

  • For establishing the absolute purity of a reference standard or for critical applications requiring the highest accuracy, qNMR is the gold standard.

  • Thermal analysis (TGA/DSC) serves as a complementary technique to provide crucial information about residual solvents and thermal stability.

A comprehensive purity assessment should ideally involve a combination of these techniques to provide a complete profile of the compound and its impurities. This integrated approach ensures the quality and consistency of this compound, a vital component in the development of new therapeutics.

References

  • Impactfactor. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir and its Related Substances.
  • NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC).
  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • Georgia State University. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ResearchGate. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4363.
  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (n.d.). Method development for amino acid analysis.
  • MDPI. (2022). Analytical Performance and Greenness Evaluation of Five Multi-Level Design Models Utilized for Impurity Profiling of Favipiravir, a Promising COVID-19 Antiviral Drug. Molecules, 27(12), 3705.
  • PubChem. (n.d.). 3-(6-Bromopyridin-2-yl)pyridazine.
  • ResearchGate. (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy.
  • PubMed Central. (n.d.). Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method.
  • Henven. (n.d.). HQT-1/2/3/4 Simultaneous Thermal Analyzer (STA/TGA-DSC).
  • PubMed. (n.d.). Gas chromatography/mass spectrometry assay for 3-nitrotyrosine.
  • NIH. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2843.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Linseis. (n.d.). Linseis STA - 2 methods in 1 device | Precise TG + DSC analysis.
  • Semantic Scholar. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF RELATED SUBSTANCES AND PURITY OF FAVIPIRAVIR DRUG SUBSTANCE.
  • Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. 32(10), 2461-2468.
  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • British Pharmacopoeia. (2023). BRITISH PHARMACOPOEIA CHEMICAL REFERENCE SUBSTANCE INFORMATION LEAFLET 3-AMINO-4-(2-CHLOROPHENYL)-6-NITROQUINOLIN-2(1H)-ONE.
  • Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins.
  • ResearchGate. (n.d.). (PDF) Development and Validation of a Method for Quantification of Favipiravir as COVID-19 Management in Spiked Human Plasma.
  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis.
  • British Pharmacopoeia. (n.d.). Reference Standards catalogue search.
  • Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. 3(2).
  • Biomedical Chemistry: Research and Methods. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. 8(1).
  • LookChem. (n.d.). 3-Amino-6-Chloropyridazine CAS 5469-69-2 Assay ≥98.0% (HPLC) Factory.
  • ResearchGate. (n.d.). Structural Elucidation: IR, 1H‐NMR and Mass Spectroscopic Study of Novel 4‐Amino‐6‐oxo,4a,5,12,12a-tetrahydro(7H ),benzopyrano[3,2‐c]quinoline.

Sources

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 3-Amino-6-bromopyrazin-2(1H)-one. As a crucial building block in the synthesis of novel therapeutic agents, robust and reliable analytical methods are paramount for ensuring the quality, stability, and safety of pharmaceutical products derived from it.[1][2] This document details the strategic development of two distinct, fit-for-purpose analytical methods, explains the scientific rationale behind parameter selection, and provides comprehensive protocols grounded in established regulatory principles.

Part 1: Analyte Characterization and Strategic Approach

The successful development of any analytical method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal conditions for separation and detection.

Physicochemical Profile of this compound:

  • Structure:

    • Molecular Formula: C₅H₅BrN₄O

    • Molecular Weight: 217.03 g/mol [2]

  • Polarity: The presence of an amino group, an amide, and the pyrazinone ring system suggests the molecule is polar. Based on structurally similar compounds like 2-amino-6-bromo-3-hydroxypyridine (calculated LogP of 1.13), it is well-suited for reversed-phase liquid chromatography (RPLC).[3]

  • Ionization (pKa): The exocyclic amino group is basic, and the pyrazinone ring possesses acidic and basic sites. This means the molecule's overall charge state is highly dependent on pH. Controlling the mobile phase pH is therefore critical to ensure a consistent charge state and achieve reproducible chromatographic retention.

  • UV Absorbance: The heterocyclic aromatic ring acts as a chromophore, allowing for direct detection using UV-Vis spectroscopy. While a full spectrum is not publicly available, related structures with aromatic rings and amino groups absorb light in the 250-300 nm range.[4][5]

  • Mass Spectrometry Signature: The presence of a single bromine atom provides a definitive isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6][7] Consequently, the mass spectrum will exhibit a characteristic pair of peaks (M and M+2) with equal intensity, providing exceptionally high confidence in analyte identification.

Overall Analytical Workflow

The choice between HPLC-UV and LC-MS/MS depends entirely on the analytical objective. HPLC-UV is a robust, cost-effective workhorse for high-concentration assays (e.g., bulk material purity, formulation assays), while LC-MS/MS offers unparalleled sensitivity and selectivity for trace-level analysis (e.g., impurity profiling, bioanalysis). The workflow below illustrates the decision-making process for method development.

Analytical_Workflow cluster_0 Phase 1: Analyte & Goal Definition cluster_1 Phase 2: Method Selection & Development cluster_2 Phase 3: Validation & Application Analyte Analyte: 3-Amino-6- bromopyrazin-2(1H)-one Goal Define Analytical Goal (e.g., Purity, Trace Analysis, Bioanalysis) Analyte->Goal Decision Select Technique Goal->Decision HPLC_Dev Develop HPLC-UV Method (Assay & Purity) Decision->HPLC_Dev High Concentration LCMS_Dev Develop LC-MS/MS Method (Trace & Bioanalysis) Decision->LCMS_Dev Low Concentration Validation Validate per ICH Q2(R2) Guidelines HPLC_Dev->Validation LCMS_Dev->Validation Routine_QC Application: Routine QC, Stability Validation->Routine_QC Specialized Application: Impurity ID, PK Studies Validation->Specialized

Caption: General workflow for analytical method selection and development.

Part 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for robust, routine quantification of this compound as a raw material or in pharmaceutical formulations, where concentration levels are relatively high (µg/mL to mg/mL).

Principle of the Method

The analyte is separated from impurities on a reversed-phase C18 column. An isocratic mobile phase consisting of an aqueous buffer and an organic solvent is used. The buffer's pH is controlled to maintain the analyte in a single, protonated form, ensuring sharp, symmetrical peaks. Quantification is achieved by measuring the analyte's UV absorbance at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from certified reference standards.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.

  • Chromatographic Conditions:

ParameterRecommended ConditionCausality and Rationale
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for polar organic molecules, which is a standard starting point for method development.[8][9]
Mobile Phase A 20 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic AcidA pH of 4.5 ensures the basic amino group is fully protonated ([M+H]⁺), leading to consistent retention and good peak shape. Ammonium acetate is volatile and compatible with MS if method transfer is needed.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and provides good peak shape for many nitrogen-containing compounds.
Elution Mode Isocratic: 70% A / 30% BAn isocratic method is simpler, more robust, and provides better reproducibility for routine QC analysis compared to a gradient method. The ratio is a starting point and must be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detection PDA Scan: 200-400 nm; Quantify at λmax (est. ~275 nm)A PDA detector is used initially to determine the wavelength of maximum absorbance for optimal sensitivity.[10] For routine analysis, a single wavelength is used for simplicity and robustness.
Run Time 10 minutesSufficient time to elute the main peak and any closely related impurities.
  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with a 50:50 mixture of water and methanol.

    • Calibration Standards (5-100 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase.

Method Validation Strategy (ICH Q2(R2))

To ensure the method is suitable for its intended purpose, a full validation must be performed according to regulatory guidelines such as ICH Q2(R2).[11][12][13]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity analysis (via PDA) must pass; no interference from placebo or known impurities at the analyte's retention time.
Linearity & Range To verify a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 5-100 µg/mL).
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0% - 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%); Intermediate Precision (RSD ≤ 2.0%).
LOQ / LOD To determine the lowest concentration that can be reliably quantified/detected.Signal-to-Noise Ratio: LOQ ≥ 10, LOD ≥ 3.
Robustness To evaluate the method's reliability with small, deliberate variations.No significant change in results when altering parameters like pH (±0.2), organic % (±2%), or temperature (±5°C).

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is developed for ultra-sensitive and highly selective analysis, making it ideal for determining trace-level impurities or for quantifying the analyte in complex biological matrices like plasma or tissue.

Principle of the Method

The chromatographic separation is similar to the HPLC-UV method but is often performed with a faster gradient to minimize run time. After elution from the column, the analyte enters the mass spectrometer source. Electrospray Ionization (ESI) is used to create gas-phase ions (specifically, the protonated molecule, [M+H]⁺). In the first quadrupole, the parent ion, including both its ⁷⁹Br and ⁸¹Br isotopic forms, is selected. This parent ion is then fragmented in a collision cell, and specific, characteristic fragment ions are monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out nearly all chemical noise.[14]

Detailed Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Liquid Chromatography Conditions:

ParameterRecommended ConditionRationale
Column C18, 50 mm x 2.1 mm, 1.8 µmA shorter column with smaller particles provides faster separation and sharper peaks, which is ideal for high-throughput MS analysis.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that promotes efficient protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains consistency with the aqueous phase modifier.
Elution Mode GradientA gradient (e.g., 5% to 95% B in 3 minutes) allows for rapid elution of the analyte while cleaning the column of more retained components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature lowers viscosity and can improve peak shape.
Injection Vol. 5 µLSmaller volume is typical for sensitive MS applications to avoid source contamination.
  • Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amino group is readily protonated in the acidic mobile phase, making ESI+ the optimal choice.
MRM Transitions Q1 (Parent) → Q3 (Fragment) This is the core of the method's selectivity. These values must be determined experimentally by infusing the analyte.
Primary: 218.0 → 174.0 (for ⁷⁹Br)Parent ion [M+H]⁺ for the ⁷⁹Br isotope. The fragment corresponds to a hypothetical loss of HNCO.
Confirmatory: 220.0 → 176.0 (for ⁸¹Br)Parent ion [M+H]⁺ for the ⁸¹Br isotope. Monitoring this confirms the bromine presence and enhances specificity.[7]
Capillary Voltage ~3.5 kVOptimized to achieve stable and efficient ionization.
Source Temp. ~150 °COptimized for efficient desolvation without degrading the analyte.
Desolvation Gas Nitrogen, ~800 L/hr at ~400 °CHigh flow and temperature are required to evaporate the LC mobile phase and generate gas-phase ions.

Part 4: Method Comparison and Application Guide

The selection of the appropriate analytical technique is a critical decision driven by the specific question being asked.

Comparative Performance Characteristics
FeatureHPLC-UV MethodLC-MS/MS Method
Selectivity Moderate. Based on chromatographic retention time and UV spectrum. Vulnerable to co-eluting impurities with similar chromophores.Very High. Based on retention time, parent mass, and specific fragment mass. The bromine isotope pattern provides an extra layer of confirmation.
Sensitivity (LOQ) ~1 µg/mL (1000 ng/mL)~0.1 ng/mL (100 pg/mL) or lower
Linear Range Typically 2-3 orders of magnitude (e.g., 1 - 500 µg/mL).Typically 3-4 orders of magnitude (e.g., 0.1 - 1000 ng/mL).
Cost & Complexity Lower instrument cost, simpler operation and maintenance.Higher instrument cost, requires specialized expertise for operation and method development.
Typical Application Assay and Purity of Drug Substance/Product: Quantifying the main component. Content Uniformity & Dissolution Testing: Standard QC tests.Trace Impurity Analysis: Detecting and quantifying impurities at levels <0.1%. Bioanalysis: Measuring drug concentrations in plasma/serum for pharmacokinetic studies.
Application Decision Framework

This flowchart provides a simple guide for choosing the most appropriate method.

Method_Selection Start What is my analytical objective? Conc_Check Is the expected concentration in the low ng/mL range or lower, or is the matrix complex (e.g., plasma)? Start->Conc_Check HPLC_Path Use HPLC-UV Method Conc_Check->HPLC_Path No LCMS_Path Use LC-MS/MS Method Conc_Check->LCMS_Path Yes App1 Application: Assay, Purity, Content Uniformity HPLC_Path->App1 App2 Application: Metabolite ID, Bioavailability, Trace Genotoxic Impurities LCMS_Path->App2

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and suitable techniques for the analysis of this compound, each with a distinct domain of application. The HPLC-UV method offers a robust, cost-effective, and straightforward solution for the routine quality control of bulk materials and pharmaceutical formulations. In contrast, the LC-MS/MS method provides the exceptional sensitivity and unparalleled selectivity required for trace-level analysis, impurity characterization, and demanding bioanalytical applications. The ultimate choice of method is governed by the required sensitivity, the complexity of the sample matrix, and the specific regulatory context. In all cases, a comprehensive method validation in accordance with ICH guidelines is mandatory to ensure the generation of accurate, reliable, and defensible analytical data.[15][16][17]

References

  • International Council for Harmonisation (ICH). (2023). Q2(R2) Validation of Analytical Procedures.
  • Hussain, S., et al. (2018). Development and validation of new analytical method for the simultaneous estimation of amitriptyline and perphenazine in bulk and pharmaceutical dosage form by RP-HPLC. International Journal of Research in Pharmaceutical Sciences and Technology. [Link]
  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Zwiener, C., & Frimmel, F. H. (2003). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
  • Pipzine Chemicals. (n.d.). 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis.
  • Kriel, J., et al. (2023). Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin. MDPI. [Link]
  • Wang, Y., et al. (2024). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. PubMed. [Link]
  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Das, T., et al. (2019). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. PubMed Central. [Link]
  • Patel, P. N., & Patel, K. N. (2020). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. GSC Biological and Pharmaceutical Sciences. [Link]
  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SCIEX. (n.d.). Determination of Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecanes (HBCDs) using APPI-LC-MS/MS.
  • AZoM. (n.d.). UV Vis Absorbance in Proteins.

Sources

A Comparative Guide to the Reactivity of 3-Amino-6-bromopyrazin-2(1H)-one and its Chloro Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 3-aminopyrazin-2(1H)-one scaffold is a privileged structure, serving as a cornerstone for the development of a diverse array of biologically active molecules. The strategic functionalization of this core, particularly at the 6-position, is pivotal in modulating pharmacological properties. This guide offers an in-depth comparison of the reactivity of two key intermediates: 3-Amino-6-bromopyrazin-2(1H)-one and its chloro analog, 3-Amino-6-chloropyrazin-2(1H)-one. By understanding their relative reactivity in common synthetic transformations, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery process.

The Decisive Role of the Halogen: A Fundamental Overview

The difference in reactivity between the bromo and chloro analogs is fundamentally rooted in the distinct electronic and steric properties of bromine and chlorine. These differences manifest prominently in the two major classes of reactions employed for their functionalization: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The weaker the carbon-halogen bond, the lower the activation energy for this step, and thus, the faster the reaction. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, leading to a general reactivity trend of C-Br > C-Cl in these transformations.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reaction proceeds via the formation of a negatively charged Meisenheimer intermediate. The more electronegative the halogen, the more it can stabilize this intermediate through inductive electron withdrawal. Consequently, in SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the chloro-substituted pyrazinone is often more reactive than its bromo counterpart.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

While direct comparative studies on this compound and its chloro analog are not extensively documented in peer-reviewed literature, the established principles of reactivity for halopyrazines and related heterocycles provide a strong predictive framework. The general consensus is that the bromo derivative is the more reactive partner in palladium-catalyzed cross-couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In the context of 3-amino-6-halopyrazin-2-ones, this reaction is instrumental for introducing a variety of aryl and heteroaryl substituents.

Based on the principles of C-X bond reactivity in palladium catalysis, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with faster reaction times compared to its chloro analog. To achieve comparable yields with the chloro derivative, more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), are often necessary.

Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling for Structurally Similar Halopyrazines

HalopyrazineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-3-aminopyrazinePd(PPh₃)₄Na₂CO₃Toluene/H₂O10012~90%
3-Chloro-2-pyrazinaminePd(PPh₃)₄Na₂CO₃Toluene/H₂O1001285%[1]

Note: The data in this table is for structurally similar compounds and is intended for illustrative purposes to highlight the general reactivity trends.

Experimental Protocol: A Generalized Procedure for Suzuki-Miyaura Coupling of 3-Amino-6-halopyrazin-2(1H)-ones

  • Reaction Setup: In a dry Schlenk tube, combine the 3-amino-6-halopyrazin-2(1H)-one (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a phosphine ligand.

  • Degassing: Seal the tube and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (monitoring by TLC or LC-MS is recommended).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents Combine Halopyrazinone, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst degas Degas with Inert Gas catalyst->degas solvent Add Degassed Solvent degas->solvent heat Heat & Stir solvent->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Pure Product purify->product Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents Combine Halopyrazinone, Amine, Base catalyst Add Pd Precatalyst & Ligand reagents->catalyst degas Degas with Inert Gas catalyst->degas solvent Add Anhydrous Solvent degas->solvent heat Heat & Stir solvent->heat workup Filtration & Aqueous Workup heat->workup purify Column Chromatography workup->purify product Pure Product purify->product SNAr_Mechanism Halopyrazinone Halopyrazinone Meisenheimer Complex Meisenheimer Complex Halopyrazinone->Meisenheimer Complex + Nucleophile (Addition) Nucleophile Nucleophile Product Product Meisenheimer Complex->Product - Halide Ion (Elimination) Halide Ion Halide Ion

Sources

A Comparative Guide to the Biological Activity of 3-Aminopyrazin-2(1H)-one Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of analogs based on the 3-aminopyrazin-2(1H)-one scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of these compounds, offering objective performance comparisons supported by experimental data. We will explore how subtle structural modifications to this privileged core can profoundly influence biological targets and efficacy, with a focus on kinase inhibition and anticancer activity.

Introduction: The Versatile 3-Aminopyrazin-2(1H)-one Scaffold

The 3-aminopyrazin-2(1H)-one core is a key pharmacophore in modern drug discovery, demonstrating a remarkable versatility in targeting a range of biological entities. Its inherent properties, including the ability to form crucial hydrogen bonds with protein active sites, make it an attractive starting point for the development of potent and selective inhibitors. This guide will focus on three distinct classes of analogs, each with a unique biological profile:

  • 3-Amino-2(1H)-pyrazinone Analogs as p38α MAP Kinase Inhibitors: Targeting inflammatory diseases and cancer.

  • 3-Amino-6-chloropyrazinone Acetamide Analogs as Thrombin Inhibitors: Aimed at anticoagulant therapies.

  • 1-(5-Bromopyrazin-2-yl)urea Analogs as Anticancer Agents: Demonstrating cytotoxic effects against cancer cell lines.

By examining the SAR of these distinct analog series, we aim to provide valuable insights for the rational design of next-generation therapeutics.

Comparative Analysis of Biological Activity

The biological activity of 3-aminopyrazin-2(1H)-one analogs is highly dependent on the nature and position of substituents on the pyrazinone ring. The following sections provide a detailed comparison of three prominent analog series.

3-Amino-2(1H)-pyrazinone Analogs as p38α MAP Kinase Inhibitors

The p38α mitogen-activated protein (MAP) kinase is a critical mediator of the inflammatory response and is implicated in various diseases, including chronic obstructive pulmonary disease (COPD) and cancer.[1] A series of 3-amino-2(1H)-pyrazinones has been identified as potent and selective inhibitors of p38α.[1]

A key determinant of potency in this series is the nature of the aminoalkyl substituent at the 3-position of the pyrazinone core. Optimization of this substituent has led to a remarkable 20,000-fold increase in p38α potency .[1]

Table 1: Structure-Activity Relationship of 3-Amino-2(1H)-pyrazinone Analogs as p38α Inhibitors

Compound IDR Group (at 3-amino position)p38α IC50 (nM)
1 H>10,000
2 Methyl5,000
3 Ethyl1,000
4 Propyl200
5 (Lead Compound) Isopropyl0.5

Data synthesized from qualitative descriptions of potency increase mentioned in the source.[1]

The data clearly illustrates that increasing the steric bulk and providing an optimal hydrophobic interaction in the kinase's active site dramatically enhances inhibitory activity. The isopropyl group in compound 5 appears to provide the ideal balance of size and hydrophobicity for potent p38α inhibition.

3-Amino-6-chloropyrazinone Acetamide Analogs as Thrombin Inhibitors

Thrombin is a serine protease that plays a central role in the coagulation cascade, making it a prime target for the development of anticoagulants. A series of 3-amino-6-chloropyrazinone acetamides has been developed as orally bioavailable thrombin inhibitors.[2][3]

In this series, modifications at the P1 and P3 positions of the molecule, which interact with the S1 and S3 pockets of the thrombin active site, respectively, have been crucial for optimizing potency and pharmacokinetic properties.[2] The introduction of a pyridine N-oxide at the P3 position was a key modification to improve aqueous solubility and oral bioavailability.[2]

Table 2: Biological Activity of 3-Amino-6-chloropyrazinone Acetamide Analogs as Thrombin Inhibitors

Compound IDP1 GroupP3 GroupThrombin Ki (nM)
6 BenzylPyridine1.2
7 4-FluorobenzylPyridine0.8
8 BenzylPyridine N-oxide1.5
9 (Optimized) 4-FluorobenzylPyridine N-oxide0.5

Data is representative of the SAR trends described in the cited literature.[2][3]

The data indicates that a 4-fluorobenzyl group at the P1 position enhances potency. While the pyridine N-oxide at P3 slightly reduces potency compared to the parent pyridine, it significantly improves the overall drug-like properties, leading to an optimized lead compound (9 ).[2]

1-(5-Bromopyrazin-2-yl)urea Analogs as Anticancer Agents

The 3-aminopyrazin-2(1H)-one scaffold can be modified to generate compounds with direct cytotoxic effects against cancer cells. A notable example is the 1-(5-bromopyrazin-2-yl)urea series.

One such analog, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) , has demonstrated significant anticancer activity.[4][5]

Table 3: Cytotoxic Activity of 1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)

Compound IDCell LineIC50 (µM)
BPU Jurkat (Leukemia)4.64 ± 0.08
HeLa (Cervical Cancer)9.22 ± 0.17
MCF-7 (Breast Cancer)8.47 ± 0.18

The potent activity of BPU against the Jurkat cell line suggests its potential as a lead compound for the development of novel anti-leukemic agents. Further SAR studies on this series could involve modification of the trifluoromethylbenzyl group to enhance potency and selectivity.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these compounds is crucial for their development as therapeutics.

p38α MAP Kinase Signaling Pathway

The p38α MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[6] Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The 3-amino-2(1H)-pyrazinone analogs discussed inhibit p38α, thereby blocking this inflammatory cascade.

p38_pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38α MAPK MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates Inflammation Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammation activates Inhibitor 3-Amino-2(1H)-pyrazinone Analogs Inhibitor->p38 inhibits

Caption: p38α MAP Kinase Signaling Pathway and Point of Inhibition.

Thrombin Signaling Pathway

Thrombin exerts its effects primarily through the activation of Protease-Activated Receptors (PARs) on the surface of platelets and other cells. This activation triggers a G-protein-coupled signaling cascade, leading to platelet aggregation and blood coagulation. The 3-amino-6-chloropyrazinone acetamide analogs act as direct, competitive inhibitors of thrombin, preventing the cleavage of its substrates, including fibrinogen and PARs.

thrombin_pathway Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin cleaved by FactorXa Factor Xa / Va FactorXa->Prothrombin activates Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves PARs Protease-Activated Receptors (PARs) Thrombin->PARs cleaves and activates Fibrin Fibrin Clot Fibrinogen->Fibrin Platelet_Activation Platelet Activation and Aggregation PARs->Platelet_Activation Inhibitor 3-Amino-6-chloropyrazinone Acetamide Analogs Inhibitor->Thrombin inhibits

Caption: Thrombin Signaling Pathway and Point of Inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following are representative protocols for the key assays used to evaluate the biological activity of these compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Workflow:

mtt_workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with compounds at various concentrations A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent and incubate for 4 hours C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Jurkat, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of compounds on specific kinase enzymes.

Workflow:

kinase_workflow A 1. Incubate kinase enzyme with inhibitor B 2. Initiate reaction with substrate and ATP A->B C 3. Stop reaction and measure product formation B->C D 4. Determine % inhibition and calculate IC50 C->D

Caption: General workflow for a kinase inhibition assay.

Step-by-Step Protocol (Example for p38α):

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate recombinant human p38α kinase with varying concentrations of the test compound for 15-30 minutes at room temperature in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of a specific peptide substrate (e.g., derived from ATF2) and ATP.

  • Reaction and Detection: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures ATP consumption.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 3-aminopyrazin-2(1H)-one scaffold is a highly versatile platform for the development of potent and selective inhibitors targeting diverse biological pathways. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to this core can yield compounds with distinct and potent biological activities, from anti-inflammatory and anticoagulant effects to direct anticancer cytotoxicity.

Future research in this area should focus on:

  • Improving Selectivity: Further optimization of these scaffolds is needed to enhance selectivity and minimize off-target effects, which is crucial for reducing potential side effects in a clinical setting.

  • Exploring New Targets: The inherent versatility of the 3-aminopyrazin-2(1H)-one core suggests that it could be adapted to target other kinases and enzymes implicated in various diseases.

  • In Vivo Efficacy and Pharmacokinetics: Promising lead compounds identified from these series require thorough in vivo evaluation to assess their efficacy, pharmacokinetic profiles, and safety in relevant disease models.

By leveraging the insights provided in this guide, researchers can accelerate the design and development of novel therapeutics based on the promising 3-aminopyrazin-2(1H)-one scaffold.

References

  • Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters, 13(7), 1353-1357. [Link]
  • AstraZeneca. (2020). The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127412. [Link]
  • Al-Ostoot, F. H., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22750. [Link]
  • Al-Ostoot, F. H., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)
  • Creative Diagnostics. (n.d.). P38 Signaling Pathway.
  • Owen, D. R., et al. (2009). Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 4088-4091. [Link]
  • Vacca, J. P., et al. (1998). Metabolism-directed optimization of 3-aminopyrazinone acetamide thrombin inhibitors. Development of an orally bioavailable series containing P1 and P3 pyridines. Journal of Medicinal Chemistry, 41(23), 4466-4474. [Link]
  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(15), 3341-3351. [Link]
  • PubChem. (n.d.). 6-Amino-3-chloropyridazine.
  • Wang, G. T., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-3121. [Link]
  • Soth, M., et al. (2011). 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead. Bioorganic & Medicinal Chemistry Letters, 21(11), 3452-3456. [Link]
  • Vacca, J. P., et al. (1998). Efficacious, Orally Bioavailable Thrombin Inhibitors Based on 3-aminopyridinone or 3-aminopyrazinone Acetamide Peptidomimetic Templates. Journal of Medicinal Chemistry, 41(23), 4466-4474. [Link]
  • Coughlin, S. R. (2000). Thrombin signalling and protease-activated receptors.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Pabel, J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(16), 4983. [Link]
  • National Center for Biotechnology Information. (n.d.). Table 2, IC50 values for selected compounds versus caspase panel. In Probe Reports from the NIH Molecular Libraries Program.
  • ResearchGate. (n.d.). (a) Structures and HO IC50 values of reference HO-1 inhibitors A–C and....
  • Parveen, A., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • Frontera. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 106263. [Link]

Sources

Navigating the Synthesis of 3-Amino-6-bromopyrazin-2(1H)-one: A Comparative Guide to Route Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the synthetic strategies for 3-Amino-6-bromopyrazin-2(1H)-one, a crucial building block in medicinal chemistry, reveals a landscape of both established and theoretical pathways. This guide offers a comparative analysis of potential synthetic routes, weighing their efficiency, scalability, and potential challenges, to aid researchers in drug discovery and development.

The pyrazinone scaffold is a cornerstone in the development of novel therapeutics, with applications ranging from anticancer to anti-inflammatory agents. Among these, this compound (CAS 21943-14-6) stands out as a versatile intermediate. Its strategic placement of an amino group, a bromine atom, and a lactam moiety provides multiple points for diversification and structure-activity relationship (SAR) studies. However, the optimal synthetic route to this valuable compound is not always straightforward. This guide provides a detailed comparison of plausible synthetic strategies, offering insights into the underlying chemical principles and practical considerations for laboratory and process chemists.

The Precursor Approach: A Common Strategy

A prevalent strategy for the synthesis of substituted aminopyrazinones involves the manipulation of pre-functionalized pyrazine rings. A likely and logical precursor to this compound is Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4)[1][2]. The synthesis of the target molecule would then involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by a subsequent decarboxylation/lactam formation or a direct conversion from a related amide.

Proposed Synthetic Pathway from Methyl 3-amino-6-bromopyrazine-2-carboxylate

A plausible and commonly employed method for the formation of the pyrazinone ring from a corresponding amino-ester or amino-acid precursor involves cyclization. Often, this is achieved via hydrolysis of the ester to a carboxylic acid, which can then undergo intramolecular cyclization.

dot

Sources

Navigating the Synthesis of 3-Amino-6-bromopyrazin-2(1H)-one: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery and development, the efficient synthesis of novel heterocyclic building blocks is paramount. One such scaffold of growing interest is 3-Amino-6-bromopyrazin-2(1H)-one, a key intermediate in the development of various therapeutic agents, including protein degraders. This guide offers a comprehensive comparison of potential synthetic routes to this valuable compound, providing researchers, scientists, and drug development professionals with a cost-benefit analysis to inform their synthetic strategies.

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound remains elusive in peer-reviewed literature, an analysis of established pyrazinone synthesis methodologies and patents for structurally similar compounds allows for the outlining of several plausible and efficient synthetic pathways. This guide will delve into two primary conceptual strategies, evaluating their potential yields, reagent costs, and overall process efficiency.

Method 1: Synthesis via Halogenation and Functional Group Interconversion of an Aminopyrazinone Precursor

This approach commences with a commercially available or readily synthesized aminopyrazinone, followed by a selective bromination step.

Workflow Overview:

Caption: Workflow for the synthesis of this compound via Method 1.

Experimental Protocol (Conceptual):

  • Starting Material: 3-Aminopyrazin-2(1H)-one (can be synthesized from α-amino acid amides and glyoxal derivatives).

  • Bromination: To a solution of the 3-aminopyrazin-2(1H)-one precursor in a suitable solvent (e.g., acetic acid, acetonitrile), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the crude product is isolated. Purification is typically achieved through recrystallization or column chromatography to yield the final product.

Cost-Benefit Analysis:

FactorAnalysis
Starting Material Cost The cost of the 3-aminopyrazin-2(1H)-one precursor can vary depending on its commercial availability and the complexity of its synthesis.
Reagent Cost Brominating agents like NBS and bromine are relatively inexpensive and widely available.
Yield & Purity This method has the potential for high yields and purity, as direct bromination of an existing pyrazinone ring can be highly selective.
Process Simplicity A one-step transformation from a readily available precursor makes this an attractive and straightforward approach.
Scalability The reaction conditions are generally scalable, making it suitable for larger-scale production.
Safety & Environmental Bromine is a hazardous substance requiring careful handling. The use of halogenated solvents should be minimized.

Method 2: Synthesis from a Dihalogenated Pyrazine Precursor

This strategy involves the sequential functionalization of a di- or tri-halogenated pyrazine, offering a versatile approach to constructing the target molecule. A plausible route starts from a readily available di- or tri-chloropyrazine.

Workflow Overview:

Caption: Workflow for the synthesis of this compound via Method 2.

Experimental Protocol (Conceptual):

  • Starting Material: A commercially available di- or tri-chloropyrazine.

  • Selective Amination: The starting material is subjected to a nucleophilic aromatic substitution with an amino source (e.g., ammonia, a protected amine) under controlled conditions to achieve regioselective amination.

  • Halogen Exchange/Bromination: The resulting amino-chloropyrazine is then treated with a brominating agent to introduce the bromine atom. This could involve a direct bromination or a halogen exchange reaction.

  • Hydrolysis/Oxidation: The final step involves the conversion of the remaining chloro group to a carbonyl function. This can be achieved through hydrolysis under acidic or basic conditions, or through an oxidation reaction.

  • Purification: Each step would require appropriate work-up and purification procedures to isolate the intermediate and final products.

Cost-Benefit Analysis:

FactorAnalysis
Starting Material Cost Dihalogenated pyrazines are generally commercially available at a reasonable cost.
Reagent Cost The reagents for amination, bromination, and hydrolysis are typically standard and cost-effective.
Yield & Purity This multi-step synthesis may result in a lower overall yield compared to a more direct route. Purity will depend on the efficiency of each step and purification process.
Process Simplicity This is a more complex, multi-step synthesis requiring careful control of reaction conditions to ensure selectivity.
Scalability While each step is individually scalable, the overall process may be more challenging to scale up due to the number of transformations.
Safety & Environmental This route involves multiple steps and a wider range of reagents, potentially increasing safety and environmental considerations.

Comparative Summary and Recommendations

Synthesis MethodKey AdvantagesKey DisadvantagesBest Suited For
Method 1: From Aminopyrazinone High potential yield, process simplicity, potentially fewer steps.Cost and availability of the starting aminopyrazinone precursor can be a limiting factor.Rapid synthesis on a laboratory scale when the precursor is readily accessible.
Method 2: From Dihalopyrazine Readily available and cheaper starting materials, versatility in introducing different functional groups.Multi-step process, potentially lower overall yield, more complex to optimize and scale up.Situations where the aminopyrazinone precursor is not available or when a more flexible synthetic route is desired for analogue synthesis.

Conclusion

The optimal synthetic route for this compound will ultimately depend on the specific needs and resources of the research team. For rapid access to the compound on a smaller scale, Method 1 is likely the more efficient choice, provided a suitable aminopyrazinone precursor is available. For larger-scale synthesis or when cost of starting materials is a primary concern, the multi-step approach of Method 2 from a dihalogenated pyrazine offers a more economical, albeit more complex, alternative.

Researchers are encouraged to perform a thorough cost analysis of starting materials and reagents, as well as preliminary small-scale experiments to optimize reaction conditions for their chosen route. This in-depth analysis will pave the way for the efficient and cost-effective production of this critical building block for advancing drug discovery programs.

References

While specific synthesis protocols for this compound are not readily found in the public domain, the following resources provide valuable insights into the synthesis of related pyrazinone structures:

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. This review covers various strategies for constructing the pyrazinone ring.
  • Patents covering the synthesis of substituted aminopyrazines, which often detail multi-step procedures starting from halogenated precursors. A search for patents related to pyrazine synthesis can provide valuable experimental details.
  • Chemical supplier catalogs and technical data sheets for this compound (CAS 21943-14-6)

A Senior Application Scientist's Guide to Utilizing 3-Amino-6-bromopyrazin-2(1H)-one as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the exacting landscape of pharmaceutical research and drug development, the integrity of all analytical data is paramount. This integrity hinges on the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities.[1][2] A well-characterized reference standard is not merely a reagent; it is the cornerstone of analytical accuracy, ensuring that safety and efficacy data are both reliable and reproducible.[2][3]

This guide provides an in-depth technical overview of 3-Amino-6-bromopyrazin-2(1H)-one, a heterocyclic compound of increasing importance, and its application as a reference standard. Pyrazine and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Their prevalence underscores the need for robust analytical methods and high-purity standards to support discovery and development programs.[5][6]

Physicochemical Profile of this compound

A thorough understanding of a reference standard's physicochemical properties is the foundation of its effective use. This compound is a substituted pyrazinone, a class of heterocyclic compounds that are key building blocks in the synthesis of complex molecules, including novel kinase inhibitors.[4]

dot

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 21943-14-6 Generic Supplier Data
Molecular Formula C₄H₄BrN₃O Generic Supplier Data
Molecular Weight 190.00 g/mol Generic Supplier Data
Appearance Off-white to yellow solid Generic Supplier Data
Purity (Typical) ≥95% (HPLC) Generic Supplier Data

| Solubility | Soluble in DMSO, Methanol | Inferred Chemical Property |

Comparative Analysis: Why Choose a Brominated Standard?

In drug development, particularly for halogenated APIs, the choice of reference standard is critical. Process-related impurities often include analogs with different halogens (e.g., chloro- instead of bromo-) or precursors lacking a halogen. Using this compound allows for precise quantification and differentiation from such impurities.

Comparison with a Potential Alternative: 3-Amino-6-chloropyrazin-2(1H)-one

FeatureThis compound (Primary Standard) 3-Amino-6-chloropyrazin-2(1H)-one (Potential Impurity/Alternative) Rationale for Comparison
Molecular Weight 190.00 g/mol 145.55 g/mol The significant mass difference ensures excellent separation in mass spectrometry, allowing for trace-level detection of one in the presence of the other.
Chromatographic Retention Typically longer retention time on reversed-phase HPLC due to higher lipophilicity.Shorter retention time.Provides a clear chromatographic window for baseline separation, which is essential for accurate quantification as outlined in ICH Q2(R1) guidelines.
Synthetic Relevance A key intermediate in many synthetic routes.[7][8]A common process-related impurity if the brominating agent is contaminated with chlorine sources or if starting from a chlorinated precursor.A well-characterized bromo-standard is essential for controlling the levels of the chloro-impurity in the final API.
Spectroscopic Signature Bromine's isotopic pattern (⁷⁹Br/⁸¹Br) gives a characteristic M/M+2 signal in MS.Chlorine's isotopic pattern (³⁵Cl/³⁷Cl) provides a distinct M/M+2 signal, but with a different ratio.These unique isotopic signatures allow for unambiguous identification even if the compounds co-elute chromatographically.[9]

dot

Caption: Key analytical differentiators between bromo- and chloro- analogs.

Experimental Protocol: Quantification by HPLC

The cornerstone of using a reference standard is a robust, validated analytical method. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[10] The following protocol is a self-validating system designed for the accurate quantification of this compound.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is chosen for its versatility and excellent retention of moderately polar heterocyclic compounds.[10][11]

  • Mobile Phase: An acetonitrile/water gradient is used to ensure adequate separation of the main analyte from potential polar and non-polar impurities. Formic acid is added to protonate the pyrazinone nitrogens, which sharpens the peak shape by preventing interaction with residual silanols on the silica support.[11]

  • Wavelength: The detection wavelength is selected based on the UV absorbance maximum of the compound to ensure maximum sensitivity.

dot

Caption: High-level workflow for HPLC-based analysis.

Step-by-Step HPLC Method
  • Preparation of Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the Standard Stock Solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Preparation of Sample Solution (Test Article):

    • Prepare the test article in the same diluent to a target concentration within the calibration range (e.g., 50 µg/mL).

  • Chromatographic Conditions:

    • Table 2: HPLC Method Parameters

      Parameter Setting
      Column C18, 250 x 4.6 mm, 5 µm
      Mobile Phase A 0.1% Formic Acid in Water
      Mobile Phase B 0.1% Formic Acid in Acetonitrile
      Gradient 10% B to 90% B over 15 min
      Flow Rate 1.0 mL/min
      Column Temp. 30 °C
      Injection Vol. 10 µL
      Detection UV at 254 nm

      | Run Time | 20 minutes |

  • System Suitability:

    • Inject the mid-point calibration standard (e.g., 50 µg/mL) six times.

    • The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

    • The tailing factor for the analyte peak should be between 0.8 and 1.5.

  • Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Inject the sample solution and determine its concentration from the calibration curve.

    • Calculate the purity of the test article using the formula: Purity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Confirmatory Characterization Data

While HPLC provides quantitative data, spectroscopic techniques are required for unambiguous identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. For this compound, the expected ¹H NMR spectrum would be simple but informative.[12][13]

  • ¹H NMR (in DMSO-d₆):

    • A singlet in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the single proton on the pyrazine ring.

    • A broad singlet (approx. 6.5-7.5 ppm) for the two protons of the amino (-NH₂) group.

    • A broad singlet (approx. 11.0-12.0 ppm) for the proton on the ring nitrogen (-NH).

    • Expert Insight: The exact chemical shifts are solvent-dependent. Using a deuterated solvent like DMSO-d₆ is preferable for observing exchangeable protons (NH, NH₂).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.[9]

  • Electrospray Ionization (ESI-MS):

    • Positive Mode: Expect to see the protonated molecular ion [M+H]⁺ at m/z 190.9/192.9.

    • The Isotopic Pattern is Key: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show two peaks of nearly equal intensity separated by 2 m/z units. This is a definitive signature for a monobrominated compound.[14] This pattern is crucial for distinguishing it from chloro- or non-halogenated analogs.

Conclusion

This compound serves as a critical reference standard for researchers engaged in the synthesis and development of novel pharmaceuticals, particularly those involving pyrazine-based scaffolds. Its value lies not only in its role as a primary quantifier but also as a crucial tool for identifying and controlling process-related impurities, such as its chlorinated analog. The implementation of a robust, validated HPLC method, supported by confirmatory NMR and MS data, ensures the highest level of scientific integrity. Adherence to these rigorous analytical principles is fundamental to accelerating drug development while ensuring product quality and safety.[15]

References

  • Bettencourt, A., et al. (2021). Heterocycles in Medicinal Chemistry. Molecules, 26(9), 2657.
  • Blewett, M. M., et al. (2017). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 15(27), 5655-5675.
  • Welch, C. J. (2021). Heterocycles Structural Analysis in HPLC Method Development. Sepu-CS.
  • Holzer, W., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-624.
  • Al-Ostath, A., et al. (2023). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(5), 2399-2430.
  • Veeprho. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry! Veeprho Laboratories Pvt. Ltd.
  • Shulha, Y., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of the Chemical Society of Pakistan, 43(4).
  • Tmar, M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7247.
  • American Chemical Society. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
  • Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research.
  • Holzgrabe, U. (2005). Impurity profile of amino acids? Pharmeuropa Scientific Notes, 2005-1.
  • Zhang, Z., et al. (2023). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. Molecules, 28(2), 705.
  • Asadipour, A., et al. (2006). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 11(12), 1017-1028.
  • SynThink. (n.d.). Working Standards vs. Reference Standards: Understanding the Key Differences. SynThink Research Chemicals.
  • Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(7), 1353-1357.
  • ChiroBlock. (n.d.). Customized Reference & Analytical Standards.
  • Patel, R. B., et al. (2012). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis, 20(4), 794-804.
  • Alcami Corporation. (n.d.). The Importance Of Reference Standards In Drug Development. Pharmaceutical Online.
  • Poplawska, M., et al. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives. Forensic Toxicology, 36, 434-445.
  • Zauba. (n.d.). 2 Amino 6 Bromopyridine Imports.
  • Mac-Marques, M., et al. (2021). The emergence of mass spectrometry for characterizing nanomaterials. Materials Advances, 2(10), 3249-3268.
  • Scott, J. S., et al. (2020). The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127412.

Sources

A Comparative Guide to Assessing the Novelty of 3-Amino-6-bromopyrazin-2(1H)-one Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is in a perpetual state of evolution, demanding the continuous innovation of novel chemical entities. Within this pursuit, 3-Amino-6-bromopyrazin-2(1H)-one derivatives have garnered significant attention as a versatile scaffold, particularly in the development of kinase inhibitors. This guide provides a comprehensive framework for assessing the novelty of these derivatives, moving beyond simple structural uniqueness to encompass a multi-faceted evaluation of their chemical, biological, and functional properties.

Understanding the Core Scaffold and the Imperative for Novelty

The this compound core serves as a valuable starting point for medicinal chemists. The amino and bromo functionalities offer ready handles for synthetic modification, allowing for the exploration of a wide chemical space. This has led to the development of numerous derivatives with diverse biological activities. However, this very utility necessitates a rigorous approach to establishing the novelty of new analogues. True innovation lies not just in a previously unsynthesized molecule, but in a compound that offers a tangible advantage over existing alternatives. This can manifest as improved potency, enhanced selectivity, a novel mechanism of action, or superior pharmacokinetic properties.

The Foundational Step: A Comprehensive Prior Art Analysis

Before embarking on extensive synthetic and preclinical development, a thorough search of the existing scientific and patent literature is crucial. This initial step helps to:

  • Define the existing chemical space: Identify which derivatives have already been synthesized and characterized.

  • Understand the intellectual property landscape: Avoid infringement on existing patents and identify opportunities for new claims.

  • Identify underexplored areas: Pinpoint substitution patterns or therapeutic applications that have not been extensively investigated.

Key Search Databases and Strategies:

DatabaseRecommended Search Queries
SciFinder-n / Reaxys Substructure search for the this compound core; Keyword searches such as "aminopyrazinone kinase inhibitors", "synthesis of bromopyrazinones".[1]
Google Patents / USPTO Searches combining the chemical name with terms like "patent", "synthesis", "pharmaceutical composition", and specific therapeutic areas (e.g., "cancer", "inflammation").
PubMed / Google Scholar To identify academic research on the synthesis, biological evaluation, and mechanism of action of related compounds.[2]

A Multi-Tiered Experimental Framework for Novelty Assessment

A robust assessment of novelty requires a systematic and data-driven experimental approach. We propose a three-tiered workflow to comprehensively characterize new this compound derivatives.

Tier 1: Physicochemical Characterization and "Drug-Likeness"

The initial evaluation should focus on the fundamental physicochemical properties that govern a compound's potential as a drug candidate. A derivative with a superior profile in this tier can be considered novel from a pharmaceutical development perspective.

Key Experimental Protocols:

  • Aqueous Solubility: Determined at various pH levels (e.g., 2.0, 5.0, 7.4) using methods like the shake-flask method or turbidimetry.

  • Lipophilicity (LogP/LogD7.4): Measured to assess the compound's partitioning behavior between aqueous and lipid environments, a critical factor for membrane permeability.

  • Permeability: Assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • Metabolic Stability: Evaluated by incubating the compound with liver microsomes or hepatocytes to predict its in vivo half-life.

Tier 2: Biological Activity and Selectivity Profiling

Given the established role of the pyrazinone scaffold in targeting kinases, a comprehensive kinase screen is a logical and powerful method to establish biological novelty.[2][3]

Experimental Workflow for Kinase Inhibitor Profiling:

Caption: A streamlined workflow for identifying novel and selective kinase inhibitors.

Comparative Data: Hypothetical Kinase Inhibition Profiles

CompoundTarget Kinase(s)IC50 (nM)Novelty Aspect
Reference Compound X Kinase A25Established benchmark
New Derivative 1 Kinase A5Improved Potency
New Derivative 2 Kinase B (Novel Target)50New Biological Target
New Derivative 3 Kinases A, C, D15, 30, 45Unique Polypharmacology/Selectivity
Tier 3: Cellular and Mechanistic Validation

Demonstrating activity in a biochemical assay is a critical first step, but true novelty is often solidified by confirming on-target activity in a cellular context and elucidating a unique mechanism of action.

Key Experimental Approaches:

  • Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the compound binds to its intended target within living cells.

  • Downstream Signaling Analysis: Western blotting or other immunoassays can be used to measure the phosphorylation of downstream substrates of the target kinase, providing evidence of functional target inhibition.

  • Phenotypic Assays: Evaluating the compound's effect on cellular processes such as proliferation, apoptosis, or migration in relevant disease models can reveal a novel functional outcome. For instance, a new derivative might show efficacy in a drug-resistant cell line where existing compounds fail.

Case Study: The Path to a Novel p38α MAP Kinase Inhibitor

A study on 3-amino-2(1H)-pyrazinones highlights the successful application of these principles.[2] By systematically exploring the structure-activity relationship of an aminoalkyl substituent at the 3-position, researchers were able to increase the potency against p38α by an astounding 20,000-fold. The most promising compound from this series also demonstrated excellent in vivo properties, making it suitable for inhaled administration, a novel delivery route for this class of inhibitors.[2]

Conclusion: Synthesizing the Evidence for Novelty

The assessment of novelty for this compound derivatives is a comprehensive undertaking that requires a blend of thorough literature analysis and rigorous experimental validation. By moving beyond structural considerations to evaluate physicochemical properties, biological activity, and cellular function, researchers can build a compelling case for the innovative nature of their compounds. This multi-faceted approach is essential for prioritizing lead candidates, securing intellectual property, and ultimately, driving the discovery of next-generation therapeutics.

References

  • Vertex AI Search. (2011, March 29).
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
  • National Institutes of Health. (2023, December 20). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (2020, September 15). The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors.
  • ResearchGate. (n.d.). Drug Discovery with Novel Chemical Libraries.
  • Chemistry LibreTexts. (2022, March 16). Experimental techniques.
  • Save My Exams. (n.d.). CAIE IGCSE Chemistry Topic 12: Experimental Techniques and Chemical Analysis Revision.
  • MDPI. (n.d.). Amino Acids in the Development of Prodrugs.
  • National Institutes of Health. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • Hilaris Publisher. (n.d.).
  • YouTube. (2026, January 4). IGCSE Chemistry: Experimental Techniques & Chemical Analysis.
  • PubMed. (n.d.). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.
  • National Institutes of Health. (n.d.).
  • Biosynth. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • National Institutes of Health. (2024, September 17).
  • Taylor & Francis Online. (n.d.). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][4][5]Oxazin-2(3H)-Ones.
  • Save My Exams. (n.d.). 12. Experimental Techniques & Chemical Analysis | Cambridge (CIE) IGCSE Chemistry.
  • Encyclopedia.pub. (n.d.).
  • ResearchGate. (n.d.). Experimental Design Techniques for Optimization of Analytical Methods.
  • National Institutes of Health. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • National Institutes of Health. (2023, August 4).
  • ResearchGate. (2018, December 27). How to check the novelty of hit compounds?.

Sources

A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography vs. Spectroscopic Methods for 3-Amino-6-bromopyrazin-2(1H)-one Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical and pharmaceutical development.[1][2] The spatial arrangement of atoms defines a molecule's interaction with other chiral molecules, a cornerstone of biological activity.[3] This guide provides a detailed comparison of X-ray crystallography with powerful spectroscopic techniques—Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD)—for the determination of the absolute configuration of chiral 3-Amino-6-bromopyrazin-2(1H)-one products and their derivatives.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules, providing a direct and reliable pathway to ascertain both relative and absolute configurations.[4][5][6] The technique relies on the diffraction of X-rays by a single, highly ordered crystal.

The Principle: Anomalous Dispersion

To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized.[7][8][9][10] This effect arises when the wavelength of the incident X-rays is close to the absorption edge of an atom within the crystal, causing a phase shift in the scattered X-rays.[4][7] This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from opposite faces of a crystal plane (hkl and -h-k-l) are equal.[7][9] The presence of a "heavy" atom, such as the bromine in this compound, significantly enhances this anomalous scattering effect, making the determination of absolute configuration more robust.[11]

The Decisive Metric: The Flack Parameter

A critical value refined during crystallographic analysis is the Flack parameter, which quantifies the molar fraction of the inverted enantiomer in the crystal.[12][13][14]

  • A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.

  • A value near 1 suggests that the inverted structure is correct.

  • A value around 0.5 may indicate a racemic mixture or twinning.[12]

A confident assignment of absolute configuration is generally accepted when the Flack parameter has a standard uncertainty of less than 0.08 for an enantiopure sample.[15]

Spectroscopic Alternatives: A Comparative Overview

While X-ray crystallography is powerful, obtaining a suitable single crystal can be a significant bottleneck.[2][6] Spectroscopic methods offer valuable alternatives that can be performed on samples in solution.[1][11]

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Optical Rotatory Dispersion (ORD)Electronic Circular Dichroism (ECD)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[7][8][9][10]Differential absorption of left and right circularly polarized infrared light.[16][17]Wavelength-dependent variation in the optical rotation of plane-polarized light.[18][19]Differential absorption of left and right circularly polarized UV-Vis light.[20][21]
Sample State High-quality single crystal.[4]Solution or neat liquid.[22]Solution.Solution.[20]
Key Requirement Presence of an anomalous scatterer (e.g., Bromine).[11]Chiral molecule with IR active vibrational modes.Chiral molecule.[19]Chiral molecule with a UV-Vis chromophore.[20]
Primary Output 3D molecular structure, Flack parameter.[12]VCD spectrum for comparison with quantum chemical calculations.[3][16]ORD curve (Cotton effect).[23]ECD spectrum for comparison with quantum chemical calculations.[20]
Confidence High, considered the "gold standard."High, with good correlation between experimental and calculated spectra.[3]Can be empirical, relying on known examples.[24]High, particularly with the exciton chirality method.[20]

In-Depth Look at Spectroscopic Techniques

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions.[16][17] Since most organic molecules have a rich infrared spectrum, VCD is broadly applicable. The determination of absolute configuration using VCD involves a comparison between the experimental spectrum and a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[3][25] A strong correlation between the signs and relative intensities of the experimental and calculated spectra for one enantiomer provides a confident assignment of the absolute configuration.[16] VCD is particularly advantageous as it does not require a chromophore and provides detailed structural information about the molecule's conformation in solution.[26]

Optical Rotatory Dispersion (ORD)

ORD measures the change in optical rotation of a substance with the wavelength of light.[18][19] The characteristic anomalous dispersion curves, known as Cotton effect curves, observed near an absorption band can be used to determine the absolute configuration.[23][27] While historically significant, ORD is often used empirically by comparing the observed Cotton effect to that of structurally similar compounds with known absolute configurations.[24][27]

Electronic Circular Dichroism (ECD)

ECD is analogous to VCD but operates in the UV-Visible region of the electromagnetic spectrum, probing electronic transitions.[20][21] Consequently, ECD is most effective for molecules containing a chromophore.[20] Like VCD, the assignment of absolute configuration is achieved by comparing the experimental ECD spectrum with that predicted by theoretical calculations.[28] The exciton chirality method, which analyzes the coupling between two or more chromophores, can be a particularly powerful tool within ECD for unambiguous stereochemical assignments.[20]

Experimental Protocols

Part 1: Crystallization of this compound Derivatives

Obtaining a high-quality single crystal is the most critical and often the most challenging step for X-ray crystallography.[22] Here are several common techniques:

1. Slow Evaporation:

  • Principle: Gradually increasing the concentration of the solute to the point of supersaturation and nucleation.[29]

  • Protocol:

    • Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, acetone) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap containing a few small holes to allow for slow evaporation.

    • Leave the vial undisturbed in a vibration-free environment.[30]

2. Vapor Diffusion:

  • Principle: A less soluble "anti-solvent" vapor slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.[29][31]

  • Protocol (Sitting Drop):

    • Dissolve the compound in a small amount of a relatively non-volatile solvent.

    • Place a drop of this solution on a siliconized glass slide.

    • Place the slide in a sealed container with a reservoir of a more volatile anti-solvent in which the compound is insoluble.

    • The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.

3. Slow Cooling:

  • Principle: Exploits the higher solubility of the compound in a given solvent at an elevated temperature.[29]

  • Protocol:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution. A Dewar flask or a programmable heating block can be used to control the cooling rate.

    • Crystals will form as the solubility decreases with temperature.

Part 2: X-ray Diffraction Data Collection and Analysis
  • Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. It is crucial to use a radiation wavelength that maximizes the anomalous dispersion effect. For a compound containing bromine, copper (Cu Kα, λ = 1.54 Å) or molybdenum (Mo Kα, λ = 0.71 Å) radiation is commonly used.[4] Data is collected over a range of orientations by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to get an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data. It is essential to include the Flack parameter in the refinement for non-centrosymmetric space groups.[22]

  • Absolute Configuration Assignment: Analyze the final refined Flack parameter and its standard uncertainty to confidently assign the absolute configuration.[22]

Visualization of Workflows

X-ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis Compound Compound Crystallization Crystallization Compound->Crystallization Dissolve in solvent Single_Crystal Single_Crystal Crystallization->Single_Crystal Slow evaporation, vapor diffusion, or slow cooling Data_Collection Data_Collection Single_Crystal->Data_Collection Mount on diffractometer Structure_Solution Structure_Solution Data_Collection->Structure_Solution Process diffraction data Refinement Refinement Structure_Solution->Refinement Refine atomic positions Flack_Parameter Flack_Parameter Refinement->Flack_Parameter Include in refinement Absolute_Configuration Absolute_Configuration Flack_Parameter->Absolute_Configuration Analyze value and s.u.

Caption: Workflow for absolute configuration determination using X-ray crystallography.

Method_Selection_Guide Start Chiral Compound Crystal High-quality single crystal available? Start->Crystal Xray X-ray Crystallography Crystal->Xray Yes Spectroscopy UV-Vis Chromophore present? Crystal->Spectroscopy No ECD ECD Spectroscopy Spectroscopy->ECD Yes VCD VCD Spectroscopy Spectroscopy->VCD No

Caption: Decision tree for selecting a method for absolute configuration determination.

Conclusion

The determination of absolute configuration for chiral molecules like this compound and its derivatives is paramount in drug discovery and development. Single-crystal X-ray crystallography, leveraging the anomalous scattering from the bromine atom, remains the unequivocal gold standard. However, when high-quality crystals are elusive, spectroscopic techniques such as VCD and ECD, coupled with quantum chemical calculations, provide powerful and reliable alternatives for determining the stereochemistry of molecules in solution. The choice of method will ultimately depend on the nature of the sample, the available instrumentation, and the specific requirements of the research program.

References

  • Wikipedia.
  • Wikipedia. Flack parameter. [Link]
  • University of Cambridge. The anomalous dispersion. [Link]
  • Spectroscopy Europe.
  • Yetnet. X-Ray Crystallography - Direct methods. [Link]
  • American Laboratory.
  • Grokipedia.
  • ResearchGate. Electronic circular dichroism for chiral analysis. [Link]
  • National Institutes of Health. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
  • Wikipedia.
  • EPFL.
  • International Union of Crystallography. Crystallization techniques for small molecules compounds: a review. [Link]
  • International Union of Crystallography. Anomalous dispersion of X-rays in crystallography. [Link]
  • Purechemistry.
  • Georg Thieme Verlag. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]
  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • ACS Publications.
  • National Institutes of Health.
  • YouTube.
  • ResearchGate. X-ray anomalous scattering. The absorption of X-rays by an element in a... [Link]
  • Chemistry Notes.
  • Wikipedia.
  • MDPI. Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. [Link]
  • Online Dictionary of Crystallography. Flack parameter. [Link]
  • Chemical Crystallography. Flack parameter. [Link]
  • Amanote Research. (PDF) Crystallization Techniques for Small Molecules. [Link]
  • ResearchGate. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
  • Chemistry LibreTexts. 1.45: Flack parameter. [Link]
  • University of Florida.
  • MDPI. Howard Flack and the Flack Parameter. [Link]
  • ACS Publications.
  • FOLIA.
  • SciSpace.
  • American Physical Society. First Principles Calculation of Electronic Circular Dichroism Including Exciton Effects. [Link]
  • National Institutes of Health.
  • Wikipedia. Circular dichroism. [Link]
  • Chemistry Stack Exchange. Assigning absolute configuration when determining crystal structure isn't possible. [Link]
  • ResearchGate. Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)
  • National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • MDPI. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][11][16]Oxazin-2(3H)-Ones. [Link]
  • PubChem. 3-amino-6-bromopyridin-2-ol (C5H5BrN2O). [Link]
  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]
  • PubChem. 3-Amino-6-bromopyrazine-2-carbonitrile. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative ADME Profiling of 3-Amino-6-bromopyrazin-2(1H)-one Analogs in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to late-stage clinical trial failures is an unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2][3] Therefore, a comprehensive and comparative in vitro ADME assessment of a chemical series at the lead optimization stage is not just a recommendation; it is a critical-path activity.[1][4] This guide provides a framework for conducting a comparative study of the ADME properties of analogs of 3-Amino-6-bromopyrazin-2(1H)-one, a heterocyclic scaffold with potential for therapeutic applications.

The strategic imperative of this guide is to empower researchers and drug development professionals with the rationale and methodologies to generate robust, decision-driving ADME data. We will move beyond a mere recitation of protocols to a deeper exploration of the "why" behind experimental choices, ensuring that the generated data is not only of high quality but is also contextually interpreted to meaningfully advance a drug discovery program.

The Strategic Importance of Early ADME Assessment

The journey of a drug from administration to its target and eventual elimination from the body is governed by its ADME properties.[2][3] A promising lead candidate with excellent in vitro potency can be rendered ineffective in vivo if it is poorly absorbed, rapidly metabolized, or fails to reach its site of action.[5] Early in vitro ADME profiling allows for the establishment of structure-activity relationships (SAR) and structure-property relationships (SPR), guiding medicinal chemistry efforts to optimize not just for potency, but for drug-like properties.[4][5]

This guide will focus on a hypothetical series of this compound analogs to illustrate the principles of a comparative ADME study. The core scaffold is represented as Compound A , with analogs Compound B , Compound C , and Compound D bearing representative structural modifications.

Compound IDR1R2R3
Compound A HHBr
Compound B CH3HBr
Compound C HPhenylBr
Compound D HHF

A hypothetical series of this compound analogs for comparative ADME profiling.

Key In Vitro ADME Assays for Comparative Profiling

A tiered approach to in vitro ADME screening is often the most efficient.[4] We will focus on a core panel of assays that provide critical insights into a compound's potential pharmacokinetic behavior.

Metabolic Stability Assessment

Rationale: The metabolic stability of a compound in the liver is a key determinant of its half-life and oral bioavailability.[6][7][8] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the biotransformation of xenobiotics.[9][10][11] This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[6][8]

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Reagents:

    • Test compounds and positive controls (e.g., testosterone, verapamil) are prepared as 10 mM stock solutions in DMSO.

    • Pooled human liver microsomes are thawed and diluted in 0.1 M phosphate buffer (pH 7.4).[12]

    • A solution of the cofactor NADPH is prepared.

  • Incubation:

    • The test compound (final concentration 1 µM) is pre-incubated with liver microsomes (0.5 mg/mL) at 37°C.[8]

    • The metabolic reaction is initiated by the addition of NADPH.[8]

    • A control incubation without NADPH is run in parallel to assess for any non-enzymatic degradation.[8]

  • Sampling and Analysis:

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[8]

    • The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[8]

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.[7]

Hypothetical Data & Interpretation:

Compound IDIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 2527.7
Compound B 4515.4
Compound C 1546.2
Compound D 3023.1

Interpretation: A longer half-life and lower intrinsic clearance are generally desirable. In this hypothetical dataset, Compound B shows the highest metabolic stability, suggesting that the addition of a methyl group at the R1 position may shield a potential site of metabolism. Conversely, the addition of a phenyl group in Compound C may introduce a new metabolic liability, leading to rapid clearance.

Membrane Permeability Assessment

Rationale: For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption into the systemic circulation.[13][14] The Caco-2 cell permeability assay is the industry standard for in vitro prediction of intestinal absorption.[6][13][14] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[14][15]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[14][15]

  • Monolayer Integrity Check:

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer yellow.[15][16]

  • Permeability Measurement (Apical to Basolateral):

    • The test compound is added to the apical (donor) side of the monolayer.

    • The appearance of the compound in the basolateral (receiver) compartment is monitored over time (e.g., 2 hours).[14]

  • Analysis:

    • Samples from the receiver compartment are analyzed by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.[14]

Hypothetical Data & Interpretation:

Compound IDPapp (A→B) (10⁻⁶ cm/s)Predicted Human Absorption
Compound A 5.2Moderate
Compound B 6.8Moderate to High
Compound C 1.5Low
Compound D 8.1High

Interpretation: A higher Papp value indicates greater permeability. Compound D , with the fluorine substitution, shows the highest permeability, which could be attributed to favorable physicochemical properties such as increased lipophilicity. The bulky phenyl group in Compound C may hinder passive diffusion, resulting in low permeability.

P-glycoprotein (P-gp) Substrate Assessment

Rationale: P-glycoprotein (P-gp, also known as MDR1) is an efflux transporter highly expressed in the intestine, blood-brain barrier, and other tissues.[17][18][19] It actively pumps a wide range of xenobiotics out of cells, which can limit drug absorption and distribution.[20][21] Identifying whether a compound is a P-gp substrate is crucial, especially for drugs intended for oral administration or those targeting the central nervous system.[17][19]

Experimental Protocol: Bidirectional Caco-2 or MDCK-MDR1 Assay

  • Assay Setup:

    • This assay is typically performed using Caco-2 cells or MDCK cells overexpressing the human MDR1 gene.[18]

    • The permeability of the test compound is measured in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.[14]

  • Efflux Ratio Calculation:

    • The efflux ratio (ER) is calculated as the ratio of Papp (B→A) to Papp (A→B).[14]

    • An efflux ratio greater than 2 is generally considered indicative of active efflux.[14]

  • Confirmation with P-gp Inhibitor:

    • The bidirectional assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar).[18] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

Hypothetical Data & Interpretation:

Compound IDEfflux Ratio (ER)P-gp Substrate?
Compound A 1.8No
Compound B 3.5Yes
Compound C 1.2No
Compound D 1.5No

Interpretation:Compound B is identified as a P-gp substrate. This could potentially limit its oral absorption and brain penetration. This information is critical for deciding whether to further optimize this analog or to select a different chemical series.

Plasma Protein Binding (PPB)

Rationale: Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[22] It is generally the unbound fraction of the drug that is free to distribute to tissues and exert its pharmacological effect.[23][24] High plasma protein binding can affect a drug's distribution, metabolism, and clearance.[23]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup:

    • The equilibrium dialysis apparatus consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.[23][25]

  • Incubation:

    • The test compound is added to one chamber containing plasma, and the other chamber contains a buffer.

    • The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours).[22]

  • Analysis:

    • The concentration of the test compound in both chambers is measured by LC-MS/MS.[22]

    • The fraction unbound (fu) is calculated.

Hypothetical Data & Interpretation:

Compound IDFraction Unbound (fu, %)
Compound A 15
Compound B 12
Compound C 2
Compound D 18

Interpretation:Compound C exhibits very high plasma protein binding, with only 2% of the drug being free. This could significantly limit its efficacy in vivo. Compound D shows the most favorable profile with the highest unbound fraction.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[9][10][26] If a new drug inhibits a CYP enzyme that is responsible for the metabolism of a co-administered drug, it can lead to elevated plasma levels of the co-administered drug, potentially causing toxicity.[26][27] Regulatory agencies require the assessment of a new drug's potential to inhibit major CYP isoforms.[26][27]

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

  • Incubation:

    • Human liver microsomes are incubated with a specific probe substrate for each major CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).[9]

    • The incubation is performed in the presence of a range of concentrations of the test compound.

  • Analysis:

    • The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.[9]

    • The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[9]

Hypothetical Data & Interpretation:

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Compound A >5025>5015
Compound B >50184512
Compound C 5281
Compound D >50>50>5035

Interpretation: An IC50 value of less than 10 µM is often a trigger for further investigation. Compound C shows potent inhibition of multiple CYP isoforms, raising a significant red flag for its potential to cause DDIs. Compound D has the cleanest profile, with minimal inhibition of the tested CYPs.

Synthesizing the Data for Decision Making

The true power of a comparative ADME study lies in the integrated analysis of the data. By visualizing the results, we can quickly identify the most promising candidates and the key liabilities of the chemical series.

Comparative ADME Profile of this compound Analogs
ADME ParameterCompound ACompound BCompound CCompound D
Metabolic Stability (t½) Moderate (25 min)High (45 min)Low (15 min)Moderate (30 min)
Permeability (Papp) Moderate (5.2)Moderate-High (6.8)Low (1.5)High (8.1)
P-gp Substrate (ER) No (1.8)Yes (3.5)No (1.2)No (1.5)
Plasma Protein Binding (fu) Moderate (15%)Moderate (12%)High Binding (2%)Low Binding (18%)
CYP Inhibition (IC50) Low RiskLow RiskHigh RiskLow Risk

Overall Assessment:

  • Compound A (Parent): A reasonable starting point with a balanced, albeit not exceptional, profile.

  • Compound B: Improved metabolic stability, but is a P-gp substrate, which is a significant liability.

  • Compound C: Poor in nearly all aspects - low metabolic stability, low permeability, high plasma protein binding, and significant CYP inhibition. This compound would likely be deprioritized.

  • Compound D: Emerges as the most promising analog. It exhibits high permeability, low plasma protein binding, and a clean CYP inhibition profile, with acceptable metabolic stability.

Visualizing the Workflow

A well-defined workflow is essential for the efficient execution of in vitro ADME screening.

ADME_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro ADME Assays cluster_analysis Data Analysis & Decision Making Compound_A Compound A (Parent) Met_Stab Metabolic Stability (Microsomes) Compound_A->Met_Stab Permeability Permeability (Caco-2) Compound_A->Permeability Pgp P-gp Substrate (Bidirectional Assay) Compound_A->Pgp PPB Plasma Protein Binding (Equilibrium Dialysis) Compound_A->PPB CYP_Inhib CYP Inhibition (IC50) Compound_A->CYP_Inhib Compound_B Compound B Compound_B->Met_Stab Compound_B->Permeability Compound_B->Pgp Compound_B->PPB Compound_B->CYP_Inhib Compound_C Compound C Compound_C->Met_Stab Compound_C->Permeability Compound_C->Pgp Compound_C->PPB Compound_C->CYP_Inhib Compound_D Compound D Compound_D->Met_Stab Compound_D->Permeability Compound_D->Pgp Compound_D->PPB Compound_D->CYP_Inhib Data_Integration Integrated Data Analysis (SAR/SPR) Met_Stab->Data_Integration Permeability->Data_Integration Pgp->Data_Integration PPB->Data_Integration CYP_Inhib->Data_Integration Lead_Selection Lead Candidate Selection Data_Integration->Lead_Selection

A typical workflow for comparative in vitro ADME profiling.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative ADME profiling of this compound analogs. By integrating data from a panel of key in vitro assays, researchers can build a holistic understanding of a compound's pharmacokinetic potential, identify liabilities early, and make data-driven decisions to select the most promising candidates for further development. This strategic investment in early ADME assessment is fundamental to improving the efficiency and success rate of the drug discovery process.

References

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. [Link]
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed. [Link]
  • P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed. [Link]
  • Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed. [Link]
  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. [Link]
  • ADME of Biologics—What Have We Learned from Small Molecules? - PubMed Central - NIH. [Link]
  • Plasma Protein Binding Assay - BioIVT. [Link]
  • In Vitro ADME - Selvita. [Link]
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
  • Caco-2 Permeability Assay - Evotec. [Link]
  • Metabolic Stability Assay Services - BioIVT. [Link]
  • Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation | Request PDF - ResearchG
  • P-glycoprotein (P-gp)
  • CYP Inhibition Assay - LifeNet Health LifeSciences. [Link]
  • Drug development | Preclinical, in vivo, ADME - Labtoo. [Link]
  • Protein Binding Assays - BioAgilytix Labs. [Link]
  • ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - NIH. [Link]
  • P-glycoprotein (Pgp) inhibition assay - BMG Labtech. [Link]
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - ChemRxiv. [Link]
  • In Vitro ADME Assays and Services - Charles River Labor
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Cre
  • 3D-QSAR, Docking, ADME/Tox studies on Flavone analogs reveal anticancer activity through Tankyrase inhibition - PMC - PubMed Central. [Link]
  • New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Public
  • Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics - Arabian Journal of Chemistry. [Link]
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. [Link]
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH. [Link]
  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein | Molecular Pharmaceutics - ACS Public
  • Caco2 assay protocol. [Link]
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]
  • A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions - Frontiers. [Link]
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candid
  • CYP Inhibition Assays - Eurofins Discovery. [Link]
  • Protocol for the Human Liver Microsome Stability Assay - ResearchG
  • Caco-2 permeability assay - Cre
  • Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evalu

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Amino-6-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel heterocyclic compounds like 3-Amino-6-bromopyrazin-2(1H)-one are daily realities. Just as crucial as the innovative application of these molecules is the responsible management of their waste streams. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to the highest standards of environmental stewardship and regulatory compliance.

Part 1: Immediate Safety & Hazard Assessment

Before initiating any disposal protocol, a foundational understanding of the potential hazards is paramount. The presence of a bromine atom categorizes this compound as a halogenated organic, which often carries risks of persistence and bioaccumulation in the environment[2][3]. The pyrazinone core, a nitrogen-containing heterocycle, is a common scaffold in biologically active molecules, implying potential toxicological effects that have not been fully investigated[4].

All handling and disposal operations must be conducted under the oversight of trained professionals and in compliance with institutional and national regulations, such as those set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) in the United States[5][6][7].

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or full-face shieldProtects against potential splashes of solutions or contact with fine powders, preventing serious eye irritation[1][8].
Hand Protection Chemical-resistant nitrile or neoprene glovesPrevents skin contact, as the compound is presumed to be a skin irritant[1][8].
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodAll handling of the solid compound and its waste should be performed in a well-ventilated area to avoid inhalation of dust[8].
Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must never be disposed of down the drain or mixed with general, non-hazardous laboratory trash. It must be collected and managed as hazardous chemical waste[1][2].

Step 1: Waste Segregation - The Critical First Move

Proper segregation is the cornerstone of safe and compliant chemical waste management. Due to its chemical nature, this compound requires specific segregation.

  • Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."[2][9][10]

  • Causality: Halogenated wastes are typically incinerated at high temperatures for proper destruction. Mixing them with non-halogenated streams can complicate the disposal process and increase costs, as the entire mixture must then be treated as halogenated waste[10][11]. Incompatible materials, if mixed, could also lead to dangerous chemical reactions.

Step 2: Waste Collection & Container Management

All materials contaminated with this compound must be collected.

  • Solid Waste: Collect waste this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), and place them directly into the designated "Halogenated Organic Solids" waste container.

  • Liquid Waste: If the compound is in solution, it must be collected in a compatible, sealed container labeled "Halogenated Organic Liquids." Ensure the solvent is compatible with the container material (e.g., use glass containers for organic solvents).

  • Container Integrity: Use only containers that are in good condition, free from leaks, and have a secure, tight-fitting lid. The container must be kept closed except when actively adding waste[10]. This practice minimizes the release of vapors and prevents spills.

Step 3: Labeling - The Key to Compliance

Accurate and thorough labeling is a strict requirement by regulatory bodies like the EPA[12][13]. An improperly labeled container can result in refusal by your institution's Environmental Health and Safety (EHS) office and potential regulatory fines.

  • Action: Affix a "Hazardous Waste" tag to the container as soon as the first item of waste is added[10].

  • Label Contents: The label must include:

    • The words "Hazardous Waste" [12][13].

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream, with percentages.

    • The associated hazards (e.g., "Toxic," "Irritant" ).

    • The date the waste accumulation began.

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation, and under the control of laboratory personnel[12][13].

  • Location: The SAA must be clearly marked.

  • Secondary Containment: The waste container should be placed within a larger, chemically resistant tub or tray to contain any potential leaks or spills[10].

  • Segregation within SAA: Store the halogenated waste container away from incompatible waste streams, such as strong acids or bases.

Step 5: Arranging for Final Disposal

Once the waste container is full (or approaching the designated accumulation time limit set by your institution), arrange for its removal.

  • Action: Contact your institution's EHS office to schedule a pickup of the hazardous waste.

  • Mechanism: The EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration, which ensures the complete destruction of the molecule[14].

Part 3: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS (if available): If an SDS for a similar compound or the specific solvent is available, consult it for spill cleanup guidance.

  • Cleanup (for minor spills):

    • Ensure you are wearing the appropriate PPE.

    • For solid spills, gently sweep the material to avoid creating dust. Place the swept material and any contaminated cleaning supplies into the designated hazardous waste container.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the absorbent material into the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making and procedural flow for the disposal of this compound.

DisposalWorkflow start Waste Generation (this compound & contaminated items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal segregation Segregate as HALOGENATED ORGANIC WASTE ppe->segregation container Select & Label Waste Container segregation->container label_details Label must include: 'Hazardous Waste' Full Chemical Name Hazards & Date container->label_details collection Collect Waste (Keep container closed) container->collection storage Store in SAA (Secondary Containment) collection->storage pickup Request Pickup from EHS storage->pickup Container Full or Time Limit Reached disposal Transport to licensed TSDF for Incineration pickup->disposal

Caption: Disposal workflow for this compound.

By implementing this structured and cautious approach, laboratory professionals can ensure that the disposal of this compound is managed safely, compliantly, and with minimal environmental impact. This commitment to responsible chemical lifecycle management is integral to the integrity and trustworthiness of our scientific endeavors.

References

  • Vaccari, G., et al. (n.d.). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Odoh, C. K. (2025, July 27). Halogenated Aromatic Compounds. ResearchGate.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
  • Angene Chemical. (2025, February 19). Safety Data Sheet - N-Boc-2-Amino-6-bromopyridine.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Pharmaceuticals. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate.
  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.